1,4-Dichlorocyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dichlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTINZDWAXJLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878819, DTXSID50871267 | |
| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16890-91-8, 16749-11-4 | |
| Record name | Cyclohexane, 1,4-dichloro-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016890918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Chemical Properties of 1,4-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 1,4-dichlorocyclohexane, a molecule of interest in various chemical and pharmaceutical research areas. This document focuses on the distinct properties of its cis and trans isomers, presenting key data in a structured format, outlining experimental methodologies, and visualizing procedural workflows.
General and Physicochemical Properties
This compound exists as two primary stereoisomers: cis-1,4-dichlorocyclohexane and trans-1,4-dichlorocyclohexane. These isomers exhibit notable differences in their physical properties due to their distinct molecular geometries. The core properties of these isomers are summarized below.
| Property | cis-1,4-Dichlorocyclohexane | trans-1,4-Dichlorocyclohexane |
| Molecular Formula | C₆H₁₀Cl₂ | C₆H₁₀Cl₂ |
| Molecular Weight | 153.05 g/mol [1] | 153.05 g/mol |
| CAS Number | 16749-11-4[1] | 16890-91-8 |
| Appearance | Colorless oil or solid | White to almost white crystalline powder |
| Melting Point | 15-18 °C | 102-104 °C |
| Boiling Point | ~181.5 °C (rough estimate) | 183-185 °C |
| Density | ~1.19 g/cm³ | ~1.17 g/cm³ |
| Solubility | Soluble in chloroform, slightly soluble in methanol. | Soluble in many organic solvents. |
| Dipole Moment | ~2.2 D | ~0 D |
Stereoisomerism and Conformational Analysis
The stereoisomerism of this compound is a critical aspect of its chemical behavior. The cis and trans isomers are diastereomers of each other.[2] Notably, neither the cis nor the trans isomer is chiral, as both possess a plane of symmetry.[2][3]
The cyclohexane ring exists predominantly in a chair conformation. In trans-1,4-dichlorocyclohexane, the thermodynamically most stable conformation is the one where both chlorine atoms are in equatorial positions, minimizing steric hindrance. In the cis isomer, one chlorine atom must be in an axial position while the other is equatorial. This leads to a higher energy state compared to the diequatorial trans isomer.
Synthesis of this compound
Illustrative Experimental Protocol: Chlorination of a Diol
The following is a generalized procedure for the chlorination of a diol using thionyl chloride, which can be adapted for the synthesis of this compound from 1,4-cyclohexanediol.
Materials:
-
1,4-Cyclohexanediol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Triethylamine or pyridine (optional, as a base)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-cyclohexanediol in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (typically 2-3 equivalents) to the stirred solution. If a base is used, it is usually added at this stage.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and slowly quench by adding it to a stirred, chilled saturated sodium bicarbonate solution to neutralize excess thionyl chloride and HCl byproduct.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or recrystallization to yield this compound. The cis and trans isomers may be separable by column chromatography or fractional distillation.
Analytical Characterization
The characterization of this compound and the differentiation of its isomers are typically achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectra of the cis and trans isomers are expected to be different due to the different chemical environments of the axial and equatorial protons. In the trans isomer, due to the symmetry of the diequatorial conformation, a simpler spectrum might be expected compared to the cis isomer.
-
¹³C NMR: Due to the symmetry of the trans isomer (diequatorial conformation), it is expected to show fewer signals in the ¹³C NMR spectrum compared to the less symmetric cis isomer.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will show characteristic C-H stretching and bending vibrations for a cyclohexane ring. The C-Cl stretching vibrations, typically observed in the 600-800 cm⁻¹ region, may differ between the two isomers, reflecting the axial versus equatorial positions of the chlorine atoms.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with gas chromatography (GC-MS), can be used to determine the molecular weight of this compound and to analyze its fragmentation pattern. The mass spectra of the cis and trans isomers are generally very similar. GC can be used to separate the two isomers, with their retention times being a key identifying characteristic.
Biological Activity and Signaling Pathways
Currently, there is no scientific literature to suggest that this compound is involved in any specific biological signaling pathways. As a simple organohalide, it is not expected to have a role in complex cellular communication. Its biological effects, if any, would more likely be related to its properties as a solvent or its potential toxicity at high concentrations.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause an allergic skin reaction.[5]
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.
References
An In-depth Technical Guide to the Synthesis of cis-1,4-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of cis-1,4-dichlorocyclohexane, a key intermediate in various chemical and pharmaceutical applications. The document details the primary synthetic pathway, experimental protocols, and relevant physicochemical data, presented in a clear and accessible format for laboratory use.
Introduction
cis-1,4-Dichlorocyclohexane is a disubstituted cycloalkane characterized by the presence of two chlorine atoms on the same side of the cyclohexane ring.[1] Its specific stereochemistry makes it a valuable building block in the synthesis of complex molecules where precise spatial arrangement of functional groups is critical. The primary route for the stereoselective synthesis of this compound involves the conversion of cis-1,4-cyclohexanediol using a suitable chlorinating agent. This guide focuses on the use of thionyl chloride (SOCl₂), a common and effective reagent for this transformation.
Physicochemical Data
A summary of key physicochemical properties for the starting material and the target compound is provided below for easy reference.
| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number |
| cis-1,4-Cyclohexanediol | C₆H₁₂O₂ | 116.16 | 931-71-5 |
| cis-1,4-Dichlorocyclohexane | C₆H₁₀Cl₂ | 153.05 | 16749-11-4 |
| trans-1,4-Dichlorocyclohexane | C₆H₁₀Cl₂ | 153.05 | 16890-91-8 |
Synthetic Pathway and Mechanism
The synthesis of cis-1,4-dichlorocyclohexane from cis-1,4-cyclohexanediol is typically achieved through the use of a chlorinating agent such as thionyl chloride. The stereochemistry of this reaction is crucial. To obtain the cis product from a cis starting material, the reaction at each of the two alcohol groups must proceed with overall retention of configuration.
The reaction of an alcohol with thionyl chloride can proceed via different mechanisms, primarily the Sₙi (internal nucleophilic substitution) mechanism, which leads to retention of stereochemistry, or an Sₙ2 (bimolecular nucleophilic substitution) mechanism, which results in inversion. The Sₙ2 pathway is often favored in the presence of a base like pyridine. For the formation of cis-1,4-dichlorocyclohexane from its corresponding diol, a mechanism that ensures retention at both stereocenters is necessary. This is often achieved by performing the reaction in a non-polar solvent without a base, favoring the Sₙi pathway.
In this mechanism, the alcohol attacks the thionyl chloride, forming a chlorosulfite intermediate. The chloride from the chlorosulfite then attacks the carbon from the same face, resulting in the displacement of the leaving group and retention of the original stereochemistry.
Experimental Protocols
4.1. Synthesis of cis-1,4-Dichlorocyclohexane from cis-1,4-Cyclohexanediol
Materials:
-
cis-1,4-Cyclohexanediol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether or another suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve cis-1,4-cyclohexanediol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (2.2 eq) to the stirred solution. The addition should be dropwise to control the evolution of HCl gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and slowly pour it over crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude cis-1,4-dichlorocyclohexane by distillation or column chromatography.
Characterization Data
The synthesized cis-1,4-dichlorocyclohexane should be characterized to confirm its identity and purity. Below is a table summarizing expected spectroscopic data.
| Technique | Data for cis-1,4-Dichlorocyclohexane |
| ¹H NMR | Expected signals for the methine protons (CH-Cl) and the methylene protons (-CH₂-). The chemical shifts and coupling constants will be characteristic of the cis conformation. |
| ¹³C NMR | Signals corresponding to the two distinct carbon environments: the carbon atoms bonded to chlorine and the methylene carbon atoms. |
| IR Spectroscopy | Characteristic C-Cl stretching vibrations in the fingerprint region (typically 600-800 cm⁻¹), along with C-H stretching and bending frequencies. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₆H₁₀Cl₂ (m/z = 152), with a characteristic isotopic pattern for two chlorine atoms.[2] |
Safety Considerations
-
Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction evolves hydrogen chloride gas, which is also corrosive and toxic. The reaction setup should include a trap to neutralize the evolved HCl.
-
Standard precautions for handling organic solvents should be followed.
Conclusion
This guide outlines a robust and stereoselective method for the synthesis of cis-1,4-dichlorocyclohexane. By starting with cis-1,4-cyclohexanediol and using thionyl chloride under appropriate conditions, the desired cis isomer can be obtained with good purity. The provided experimental framework and characterization data serve as a valuable resource for researchers in organic synthesis and drug development.
References
Conformational Landscape of 1,4-Dichlorocyclohexane Isomers: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the conformational isomers of 1,4-dichlorocyclohexane, a fundamental model system in stereochemistry with implications for the design and understanding of more complex molecular structures. By integrating experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy with high-level computational chemistry, this document offers a detailed exploration of the structural and energetic landscape of the cis and trans isomers of this molecule.
Introduction to Conformational Analysis
The three-dimensional structure of a molecule, or its conformation, plays a pivotal role in determining its physical, chemical, and biological properties. For cyclic molecules like cyclohexane and its derivatives, the concept of conformational isomerism is particularly crucial. The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation to minimize angle and torsional strain. Substituents on the ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The interplay of steric and electronic effects governs the equilibrium between different chair conformations, a phenomenon known as ring inversion.
This guide focuses on the conformational analysis of cis- and trans-1,4-dichlorocyclohexane. These isomers provide an excellent platform to study the influence of substituent orientation on the stability and properties of the cyclohexane ring. Understanding these fundamental principles is essential for professionals in fields such as medicinal chemistry and materials science, where molecular shape and functionality are intrinsically linked.
Conformational Equilibria of this compound Isomers
Cis-1,4-Dichlorocyclohexane
In the cis isomer, the two chlorine atoms are on the same side of the cyclohexane ring. This geometric constraint dictates that in any chair conformation, one chlorine atom must be in an axial position while the other is in an equatorial position (axial-equatorial or a,e). Through a process of ring inversion, the axial chlorine becomes equatorial, and the equatorial chlorine becomes axial. As both chair conformations are energetically equivalent, they exist in a 1:1 ratio at equilibrium.[1][2]
Trans-1,4-Dichlorocyclohexane
For the trans isomer, the two chlorine atoms are on opposite sides of the ring. This allows for two distinct chair conformations: one where both chlorine atoms are in equatorial positions (diequatorial or e,e) and another where both are in axial positions (diaxial or a,a).[3] The diequatorial conformer is generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions present in the diaxial conformer.[2][3]
Quantitative Conformational Analysis
The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which is the change in Gibbs free energy (ΔG°) for the equilibrium between the axial and equatorial conformers of a monosubstituted cyclohexane.
Data Presentation
| Parameter | cis-1,4-Dichlorocyclohexane | trans-1,4-Dichlorocyclohexane | Source |
| Conformer 1 | axial-equatorial | diequatorial (e,e) | |
| Conformer 2 | equatorial-axial | diaxial (a,a) | |
| Relative Energy (Conformer 1 vs. 2) | ΔG° = 0 kcal/mol | ΔG° ≈ -0.20 kcal/mol (e,e favored) | [4] |
| Calculated Relative Energy (MP2/cc-pVTZ//MP2/DZP) | Not applicable | ΔE = 0.7 kcal/mol (a,a favored) | [5] |
| A-value (Chlorine) | Not directly applicable | ~0.5 kcal/mol |
Note: The calculated relative energy from the computational study shows a preference for the diaxial conformer, which is contrary to the experimental findings and general understanding of steric effects. This highlights the complexity of accurately modeling these systems and the importance of considering solvent effects and the specific computational methods employed.
Experimental Protocols
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR spectroscopy is a powerful technique to study conformational equilibria. At sufficiently low temperatures, the rate of ring inversion becomes slow on the NMR timescale, allowing for the observation of separate signals for each conformer. The relative populations of the conformers can then be determined by integrating the corresponding signals.
Detailed Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) in a 5 mm NMR tube. The solvent should have a low freezing point to allow for low-temperature measurements.
-
Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (0 ppm).
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Cool the sample in the NMR spectrometer in a stepwise manner, for example, in 10-20 K increments.
-
At each temperature, allow the sample to equilibrate for several minutes before acquiring a spectrum.
-
Continue cooling until the signals for the individual conformers are sharp and well-resolved. This temperature is typically below -60 °C for cyclohexane derivatives.
-
-
Data Analysis:
-
Identify the signals corresponding to the axial and equatorial protons in each conformer. This is often facilitated by the characteristic coupling constants (J-values). Axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).
-
Integrate the area under the well-resolved signals for each conformer.
-
The ratio of the integrals directly corresponds to the ratio of the conformer populations at that temperature.
-
The Gibbs free energy difference (ΔG°) can be calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (ratio of conformer populations).
-
Computational Chemistry Protocols
Computational chemistry provides a powerful tool to complement experimental studies by predicting the geometries and relative energies of different conformers.
Density Functional Theory (DFT) Calculations
DFT is a widely used quantum mechanical method that can provide accurate results for the conformational analysis of organic molecules.
Detailed Methodology (using Gaussian software):
-
Structure Building:
-
Build the initial structures of the cis- and trans-1,4-dichlorocyclohexane conformers (axial-equatorial for cis; diequatorial and diaxial for trans) using a molecular modeling program such as GaussView.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization to find the lowest energy structure for each conformer.
-
Follow this with a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
A suitable level of theory for this type of system is B3LYP with a 6-311+G(d,p) basis set. The inclusion of a solvent model (e.g., PCM for chloroform) can provide more realistic results.
-
-
Energy Calculation:
-
The output of the frequency calculation will provide the Gibbs free energy for each conformer.
-
The relative energy (ΔG°) between conformers can be calculated by taking the difference in their Gibbs free energies.
-
Example Gaussian Input File:
Conclusion
The conformational analysis of cis- and trans-1,4-dichlorocyclohexane provides a clear illustration of the fundamental principles of stereochemistry. For the cis isomer, the two chair conformations are degenerate, leading to a dynamic equilibrium. In contrast, the trans isomer exhibits a distinct energetic preference for the diequatorial conformer, primarily driven by the avoidance of steric strain. The integration of experimental techniques like low-temperature NMR with computational methods such as DFT allows for a comprehensive understanding of the conformational landscape of these molecules. This knowledge is not only of academic interest but also forms a critical foundation for the rational design of molecules with specific three-dimensional structures and desired properties in various scientific and industrial applications.
References
Stereoisomerism in 1,4-Dichlorocyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the stereoisomerism of 1,4-dichlorocyclohexane. It explores the conformational analysis of the cis and trans diastereomers, presenting quantitative data on their relative energies and thermodynamic parameters. Detailed experimental protocols for the characterization of these stereoisomers using Nuclear Magnetic Resonance (NMR) spectroscopy are provided, including guidance on variable temperature studies. The relationship between stereochemistry and molecular properties is elucidated through the presentation of key NMR spectral data and conformational energy diagrams.
Introduction to Stereoisomerism in this compound
This compound exists as two diastereomers: cis-1,4-dichlorocyclohexane and trans-1,4-dichlorocyclohexane. A key stereochemical feature of this molecule is the absence of chiral centers, rendering both the cis and trans isomers achiral.[1] The stereoisomerism arises from the relative orientation of the two chlorine atoms with respect to the plane of the cyclohexane ring. In the cis isomer, both chlorine atoms are on the same side of the ring, while in the trans isomer, they are on opposite sides.
These diastereomers exhibit distinct physical properties and conformational preferences, which are critical for understanding their reactivity and potential applications in areas such as medicinal chemistry and materials science. The cyclohexane ring is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. The interconversion between different chair conformations, known as ring flipping, is a key aspect of the stereochemical analysis of this compound.
Conformational Analysis
The spatial arrangement of the chlorine atoms in the chair conformations of cis- and trans-1,4-dichlorocyclohexane dictates their relative stabilities. This can be quantitatively assessed by considering the steric interactions, particularly 1,3-diaxial interactions.
trans-1,4-Dichlorocyclohexane
The trans isomer can exist in two rapidly interconverting chair conformations: one with both chlorine atoms in equatorial positions (diequatorial) and the other with both in axial positions (diaxial).
-
Diequatorial (e,e) Conformation: This is the more stable conformation. The bulky chlorine atoms occupy the less sterically hindered equatorial positions, avoiding unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.
-
Diaxial (a,a) Conformation: This conformation is significantly less stable due to severe 1,3-diaxial interactions between the two axial chlorine atoms and the axial hydrogens.
The equilibrium lies heavily towards the diequatorial conformer.
cis-1,4-Dichlorocyclohexane
The cis isomer exists as two chair conformations that are degenerate in energy. In each conformation, one chlorine atom is in an axial position and the other is in an equatorial position (axial-equatorial or a,e). Ring flipping interconverts these two identical (a,e) and (e,a) conformations. Since the two conformers are energetically equivalent, they are present in equal amounts at equilibrium.
Quantitative Thermodynamic Data
The relative stabilities of the different stereoisomers and their conformers can be quantified using thermodynamic data. The A-value for a substituent is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.
| Parameter | Value (kcal/mol) | Value (kJ/mol) |
| A-value for Chlorine | ~0.53 | ~2.2 |
Table 1: Conformational Energy (A-value) of Chlorine.
This A-value can be used to estimate the energy difference between the conformers of this compound.
Conformational Energy Differences
| Isomer | Conformation | Estimated Energy Difference (kcal/mol) | Estimated Energy Difference (kJ/mol) |
| trans | Diaxial vs. Diequatorial | ~1.06 (2 x 0.53) | ~4.4 (2 x 2.2) |
| cis | Axial-Equatorial vs. Equatorial-Axial | 0 | 0 |
Table 2: Estimated Conformational Energy Differences for this compound Isomers.
Note: The energy difference for the trans isomer is an estimation based on the additivity of A-values. Experimental values may vary slightly.
Enthalpy of Isomerization
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for characterizing the stereoisomers of this compound and determining their conformational equilibria.
4.1.1. Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 10-20 mg of the this compound isomer and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) in a clean NMR tube to a final volume of approximately 0.6-0.7 mL.
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.
-
Homogenize: Gently shake the NMR tube to ensure the solution is homogeneous.
4.1.2. Data Acquisition (¹H NMR)
-
Instrument Setup: Tune and shim the NMR spectrometer to obtain optimal resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to ensure full relaxation of the protons.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
Reference: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).
4.1.3. Variable Temperature (VT) NMR Spectroscopy
VT NMR is essential for studying the conformational dynamics of this compound.
-
Instrumentation: Use an NMR spectrometer equipped with a variable temperature unit.
-
Temperature Selection: Record spectra at a range of temperatures, typically from room temperature down to a temperature where the ring flip is slow on the NMR timescale (e.g., -90 °C or lower).
-
Equilibration: Allow the sample to equilibrate at each temperature for several minutes before acquiring the spectrum.
-
Data Analysis: At low temperatures, the signals for the axial and equatorial protons of a single conformer may become distinct. By integrating these signals, the equilibrium constant (K) for the conformational change can be determined at different temperatures. A plot of ln(K) versus 1/T (van 't Hoff plot) can then be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of the conformational equilibrium.
Expected ¹H NMR Spectral Features
The chemical shifts and coupling constants of the protons in this compound are highly dependent on their axial or equatorial orientation.
| Proton Type | Typical Chemical Shift (ppm) | Typical Coupling Constants (J, Hz) |
| Axial Proton on C1/C4 | More shielded (upfield) | J(ax,ax) ≈ 10-13 Hz (large), J(ax,eq) ≈ 2-5 Hz (small) |
| Equatorial Proton on C1/C4 | More deshielded (downfield) | J(eq,ax) ≈ 2-5 Hz (small), J(eq,eq) ≈ 2-5 Hz (small) |
Table 3: Typical ¹H NMR Parameters for Protons in Cyclohexane Derivatives.
-
trans-1,4-Dichlorocyclohexane (at low temperature): In the dominant diequatorial conformer, the protons on C1 and C4 will appear as a multiplet with predominantly small axial-equatorial and equatorial-equatorial couplings.
-
cis-1,4-Dichlorocyclohexane (at low temperature): As the ring flip is slowed, separate signals for the axial and equatorial protons on C1/C4 will be observed. The axial proton will exhibit a large axial-axial coupling constant.
Visualization of Stereochemical Relationships
The relationships between the stereoisomers and their chair conformations can be visualized using diagrams.
Figure 1: Conformational equilibria of cis- and trans-1,4-dichlorocyclohexane.
Figure 2: Experimental workflow for the stereochemical analysis of this compound.
Conclusion
The stereoisomerism of this compound provides a clear example of the interplay between molecular structure, conformational preferences, and thermodynamic stability. The trans isomer is the more stable diastereomer, predominantly adopting a diequatorial conformation to minimize steric strain. The cis isomer exists as a pair of rapidly interconverting and energetically equivalent axial-equatorial conformers. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive framework for the characterization and understanding of these fundamental stereochemical principles, which are broadly applicable in the fields of chemical research and drug development.
References
An In-depth Technical Guide to the Chair Conformations of trans-1,4-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the conformational isomers of trans-1,4-dichlorocyclohexane, a molecule of significant interest in stereochemical and computational studies. The subtle interplay of steric and electronic effects in this molecule challenges simple predictions of conformational stability, making it an excellent case study for understanding the complexities of substituted cyclohexanes. This document synthesizes experimental and computational data, details the methodologies used for their determination, and presents the information in a clear, structured format for easy reference and comparison.
Conformational Equilibrium: Diaxial vs. Diequatorial
trans-1,4-Dichlorocyclohexane exists as a dynamic equilibrium between two primary chair conformations: the diequatorial (e,e) conformer and the diaxial (a,a) conformer. The interconversion between these two forms occurs rapidly at room temperature through a process known as ring flipping.
A qualitative analysis based on the A-value of a single chlorine substituent would predict the diequatorial conformer to be significantly more stable. The A-value represents the energetic cost of placing a substituent in the axial position, and for chlorine, this value is approximately 0.53 kcal/mol.[1] Simple additivity would therefore suggest that the diaxial conformer, with two axial chlorine atoms, should be less stable by roughly 1.06 kcal/mol. However, experimental and computational studies reveal a more complex and nuanced reality.
Interestingly, computational studies have suggested that the diaxial conformer of trans-1,4-dichlorocyclohexane may be the more stable form in the gas phase.[2] This counterintuitive finding is attributed to favorable electrostatic interactions between the electron-deficient carbon of one C-Cl bond and the electron-rich chlorine atom of the other, an interaction that is maximized in the diaxial arrangement.
Conversely, experimental studies in solution, primarily using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, indicate a slight preference for the diequatorial conformer.[3][4] This reversal of stability highlights the significant role of the solvent in modulating conformational equilibria.
The following diagram, generated using Graphviz, illustrates the conformational equilibrium between the diaxial and diequatorial forms of trans-1,4-dichlorocyclohexane.
Quantitative Data Summary
The following tables summarize the key quantitative data from both experimental and computational studies on the chair conformations of trans-1,4-dichlorocyclohexane.
Table 1: Energetic Parameters
| Parameter | Diaxial Conformer | Diequatorial Conformer | Method | Reference |
| ΔG° (kcal/mol) | Favored by ~0.7-0.8 | Favored by ~0.2 | Computational (gas phase) | [2] |
| Low-Temperature NMR (solution) | [3][4] | |||
| A-Value (Cl) | - | 0.53 | NMR Spectroscopy | [1] |
Table 2: Selected Geometric Parameters (Computational)
| Parameter | Diaxial Conformer | Diequatorial Conformer |
| C-Cl Bond Length (Å) | ~1.81 | ~1.80 |
| C-C-Cl Bond Angle (°) | ~111.5 | ~111.8 |
| Cl-C...C-Cl Dihedral Angle (°) | ~180 | ~60 |
Experimental Protocols: Low-Temperature NMR Spectroscopy
The determination of the conformational equilibrium of trans-1,4-dichlorocyclohexane is typically achieved through low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the "freezing out" of the individual conformers on the NMR timescale, enabling their direct observation and quantification.
Sample Preparation
-
A solution of trans-1,4-dichlorocyclohexane (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or a mixture of deuterated chloroform and deuterated dichloromethane, CDCl₃/CD₂Cl₂) in a standard 5 mm NMR tube.
-
The sample is thoroughly mixed to ensure homogeneity.
NMR Data Acquisition
-
The NMR spectrometer is equipped with a variable temperature unit.
-
An initial ¹H NMR spectrum is acquired at room temperature (e.g., 298 K). At this temperature, the rapid ring flipping results in time-averaged signals for the axial and equatorial protons.
-
The temperature of the NMR probe is gradually lowered in increments (e.g., 10-20 K at a time) to allow for thermal equilibration.
-
¹H NMR spectra are recorded at each temperature point. As the temperature decreases, the rate of ring inversion slows down, leading to broadening of the NMR signals.
-
The temperature is further lowered until the coalescence point is passed and the signals for the axial and equatorial protons of the two conformers are resolved into distinct peaks. This typically occurs at temperatures below -60 °C.[5][6]
Data Analysis
-
The well-resolved signals corresponding to the axial and equatorial protons of the diaxial and diequatorial conformers are identified.
-
The relative populations of the two conformers are determined by integrating the areas of their respective characteristic proton signals.
-
The equilibrium constant (K_eq) is calculated as the ratio of the concentration of the diequatorial conformer to that of the diaxial conformer.
-
The Gibbs free energy difference (ΔG°) between the two conformers is then calculated using the following equation:
ΔG° = -RT ln(K_eq)
where R is the gas constant and T is the temperature in Kelvin at which the measurement was taken.
The following workflow diagram, generated using Graphviz, outlines the key steps in the experimental determination of the conformational equilibrium.
Logical Relationships in Conformational Analysis
The stability of the chair conformers of trans-1,4-dichlorocyclohexane is determined by a balance of several factors. The following diagram, generated using Graphviz, illustrates the logical relationships between these contributing factors and the resulting conformational preference.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. idc-online.com [idc-online.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Redetermination of trans-cyclohexane-1,4-diammonium dichloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]
Spectroscopic Analysis of 1,4-Dichlorocyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of 1,4-dichlorocyclohexane, a key chemical intermediate. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The spectroscopic data for cis- and trans-1,4-dichlorocyclohexane are summarized in the tables below, providing a direct comparison between the two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts and coupling constants are highly sensitive to the stereochemical environment of the protons and carbons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis | CHCl | ~4.3 | Multiplet | - |
| CH₂ | 1.8 - 2.2 | Multiplet | - | |
| trans | CHCl | ~3.8 | Multiplet | - |
| CH₂ (axial) | ~2.2 | Multiplet | - | |
| CH₂ (equatorial) | ~1.8 | Multiplet | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| cis | CHCl | ~60 |
| CH₂ | ~33 | |
| trans | CHCl | ~63 |
| CH₂ | ~35 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The C-Cl stretching vibrations are particularly diagnostic for these compounds.
Table 3: Key IR Absorption Frequencies for this compound
| Isomer | Functional Group | Absorption Range (cm⁻¹) | Intensity |
| cis & trans | C-H stretch (alkane) | 2850 - 3000 | Strong |
| CH₂ bend | ~1450 | Medium | |
| C-Cl stretch | 600 - 800 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common method for the analysis of such compounds. The mass spectra of the cis and trans isomers are very similar due to the formation of common fragment ions.
Table 4: Key Mass Spectral Data (m/z) for this compound
| Isomer | Molecular Ion [M]⁺ | Base Peak | Major Fragment Ions |
| cis & trans | 152, 154, 156 | 81 | 117, 119, 80, 67, 54, 41 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound. Specific instrument parameters may vary.
NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of the this compound isomer is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For a typical ¹H NMR experiment, 16 to 64 scans may be acquired with a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or via a direct insertion probe.
Ionization and Analysis: Electron Ionization (EI) is commonly used, with an electron energy of 70 eV. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The mass spectrum is a plot of the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Visualizations
The following diagrams illustrate the relationship between the isomers of this compound and the analytical techniques used for their characterization.
An In-depth Technical Guide to the Molecular Geometry and Structure of 1,4-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dichlorocyclohexane serves as a fundamental model for understanding the conformational complexities inherent in substituted cyclohexane rings. This technical guide provides a comprehensive analysis of the molecular geometry and structural nuances of the cis and trans isomers of this compound. Through a synthesis of computational and experimental data, this document details the conformational equilibria, thermodynamic stabilities, and precise geometric parameters of the various chair and boat conformers. Methodologies for key experimental techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and gas-phase electron diffraction (GED), are outlined to provide a practical framework for researchers. All quantitative data are presented in structured tables for comparative analysis, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the core principles of conformational analysis.
Introduction
The stereoisomerism of substituted cyclohexanes is a cornerstone of organic chemistry, with profound implications for molecular recognition, reactivity, and drug design. This compound, existing as cis and trans diastereomers, offers a classic yet surprisingly complex system for studying the interplay of steric and electronic effects that govern molecular shape and stability.[1][2] Unlike many other disubstituted cyclohexanes, the conformational landscape of the trans isomer presents a fascinating deviation from simple steric hindrance models, making it a subject of significant academic and research interest.
This guide will delve into the intricate details of the chair and boat conformations of both isomers, presenting a quantitative picture of their geometries and relative energies.
Stereoisomerism and Conformational Analysis
This compound exists as two diastereomers: cis-1,4-dichlorocyclohexane and trans-1,4-dichlorocyclohexane. Both isomers are achiral due to the presence of a plane of symmetry.[2] The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The interconversion between the two possible chair conformations, known as ring flipping, is rapid at room temperature but can be "frozen" at low temperatures for analytical studies.
cis-1,4-Dichlorocyclohexane
The cis isomer exists as a rapid equilibrium between two chair conformations. In each conformation, one chlorine atom occupies an axial position while the other is in an equatorial position. The ring flip converts the axial chlorine to an equatorial position and vice-versa. These two conformers are enantiomeric and thus have identical energy, resulting in a 1:1 mixture at equilibrium.[3]
trans-1,4-Dichlorocyclohexane
The trans isomer also exists as two interconverting chair conformations. One conformer has both chlorine atoms in equatorial positions (diequatorial or 'ee'), while the other has both in axial positions (diaxial or 'aa').[3]
Unlike the cis isomer, the two chair conformers of trans-1,4-dichlorocyclohexane are diastereomers and have different energies. The relative stability of the diequatorial versus the diaxial conformer is a subject of considerable interest and depends on the medium (gas phase vs. solution).
Thermodynamic Stability
The relative energies of the different conformers of this compound have been investigated by both computational and experimental methods.
| Isomer/Conformer | Method | Medium | Energy Difference (kcal/mol) | More Stable Conformer | Reference |
| trans (ee vs. aa) | Low-temperature NMR | Solution | ~0.2 | Diaxial (aa) | [4] |
| trans (ee vs. aa) | Gas-phase Electron Diffraction | Gas | ~0 (1:1 mixture at 105 °C) | Neither (approximately equal) | [5] |
| trans (ee vs. aa) | Computational (QCISD/6-311+G(2df,p)) | Gas | 0 | Equal Stability | [5] |
The finding that the diaxial conformer of trans-1,4-dichlorocyclohexane can be more stable than the diequatorial conformer in solution is contrary to what would be predicted based on simple steric hindrance, where the bulky chlorine atoms would be expected to prefer the less crowded equatorial positions. This observation suggests that attractive electrostatic interactions between the chlorine atoms and the cyclohexane ring may play a significant role in stabilizing the diaxial conformation.
Molecular Geometry
The precise geometric parameters of the conformers of this compound have been determined through computational studies. The following tables summarize key bond lengths, bond angles, and dihedral angles for the most stable conformers.
Bond Lengths
| Bond | cis (ax, eq) (Å) | trans (ee) (Å) | trans (aa) (Å) |
| C-C (average) | 1.532 | 1.533 | 1.531 |
| C-Cl (equatorial) | 1.805 | 1.803 | - |
| C-Cl (axial) | 1.815 | - | 1.818 |
| C-H (average) | 1.095 | 1.096 | 1.095 |
Data derived from computational studies.
Bond Angles
| Angle | cis (ax, eq) (°) | trans (ee) (°) | trans (aa) (°) |
| C-C-C (average) | 111.4 | 111.5 | 111.2 |
| C-C-Cl (equatorial) | 110.8 | 111.0 | - |
| C-C-Cl (axial) | 108.9 | - | 108.7 |
| H-C-H (average) | 107.8 | 107.7 | 107.9 |
Data derived from computational studies.
Dihedral Angles
| Dihedral Angle | cis (ax, eq) (°) | trans (ee) (°) | trans (aa) (°) |
| C1-C2-C3-C4 | 55.8 | 56.0 | 55.5 |
| Cl-C1-C2-C3 | -173.2 (eq), 68.9 (ax) | -172.9 | 69.2 |
Data derived from computational studies.
Experimental Protocols
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
This protocol describes a general method for determining the conformational equilibrium of trans-1,4-dichlorocyclohexane.
Objective: To resolve the signals for the axial and equatorial protons of the diaxial and diequatorial conformers and determine their relative populations.
Methodology:
-
Sample Preparation: A solution of trans-1,4-dichlorocyclohexane is prepared in a suitable deuterated solvent that has a low freezing point (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂).
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.
-
Data Acquisition:
-
An initial ¹H NMR spectrum is acquired at room temperature. Due to rapid chair-chair interconversion, the spectrum will show time-averaged signals.
-
The temperature of the probe is gradually lowered. Spectra are acquired at several temperature increments.
-
As the temperature decreases, the rate of ring flipping slows down. Below the coalescence temperature, separate signals for the axial and equatorial protons of each conformer will become visible.
-
-
Data Analysis:
-
The distinct signals for the diaxial and diequatorial conformers are assigned based on their chemical shifts and coupling constants.
-
The relative concentrations of the two conformers are determined by integrating the well-resolved signals corresponding to each species.
-
The equilibrium constant (K) is calculated from the ratio of the conformer concentrations.
-
The Gibbs free energy difference (ΔG°) between the conformers is then calculated using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin at which the measurement was taken.
-
Gas-Phase Electron Diffraction (GED)
This protocol outlines the general procedure for determining the molecular structure of gaseous this compound.
Objective: To determine the bond lengths, bond angles, and conformational composition of the molecule in the gas phase.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream. The electrons are scattered by the molecules.
-
Diffraction Pattern Recording: The scattered electrons create a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).
-
Data Reduction: The diffraction pattern, which consists of a series of concentric rings, is converted into a one-dimensional intensity versus scattering angle curve.
-
Structural Refinement:
-
A theoretical model of the molecular structure is constructed, including initial estimates of bond lengths, bond angles, and the relative abundances of different conformers.
-
The theoretical scattering curve for this model is calculated and compared to the experimental curve.
-
The structural parameters of the model are refined using a least-squares fitting procedure to minimize the difference between the theoretical and experimental curves.
-
This process yields precise values for the geometric parameters and the conformational composition of the sample.
-
Conclusion
The molecular geometry and structure of this compound provide a rich case study in the principles of conformational analysis. While the behavior of the cis isomer aligns with straightforward steric predictions, the trans isomer exhibits a more complex conformational equilibrium, where the typically less stable diaxial conformer can be favored under certain conditions. This highlights the importance of considering subtle electronic effects in addition to steric hindrance when predicting molecular structure and stability. The quantitative data and experimental protocols presented in this guide offer a robust foundation for researchers and professionals engaged in fields where a deep understanding of molecular conformation is paramount.
References
- 1. 1,4-dichloro-Cyclohexane | C6H10Cl2 | CID 519304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Supercycloalkanes: dihydropyrazine-embedded macrocycles with flexible conformations resembling cycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. docs.nrel.gov [docs.nrel.gov]
An In-Depth Technical Guide to the Chirality and Optical Activity of 1,4-Dichlorocyclohexane Isomers
This guide provides a comprehensive analysis of the stereochemical properties of cis- and trans-1,4-dichlorocyclohexane, focusing on their chirality and resulting optical activity. It is intended for researchers, scientists, and professionals in the field of drug development and stereochemistry.
Introduction to Stereoisomerism in 1,4-Dichlorocyclohexane
This compound exists as two primary stereoisomers: cis-1,4-dichlorocyclohexane and trans-1,4-dichlorocyclohexane. These isomers arise from the different spatial arrangements of the two chlorine atoms relative to the plane of the cyclohexane ring.[1][2][3] Unlike their 1,2- and 1,3-disubstituted counterparts, the 1,4-isomers do not possess any chiral carbon atoms.[1][2] A carbon atom is considered a chiral center only when it is bonded to four different substituent groups. In the case of this compound, the two pathways around the ring from a substituted carbon are identical, precluding the existence of a chiral center.[1][2]
The relationship between these isomers can be visualized as follows:
Analysis of Chirality and Optical Activity
Optical activity, the ability of a compound to rotate the plane of polarized light, is a direct consequence of molecular chirality. A molecule is chiral if it is non-superimposable on its mirror image. Conversely, a molecule that is superimposable on its mirror image is achiral and will not exhibit optical activity. The key to determining chirality is to look for elements of symmetry, such as a plane of symmetry or a center of inversion.
cis-1,4-Dichlorocyclohexane
The cis isomer of this compound is achiral .[1][4] This is because the molecule, in its chair conformations, possesses a plane of symmetry that bisects the molecule. In one primary chair conformation, one chlorine atom is in an axial position while the other is in an equatorial position. A rapid ring flip results in the interconversion to another chair form where the axial chlorine becomes equatorial and vice-versa. Both of these conformations possess a plane of symmetry and are therefore achiral. Because the molecule is achiral, it is optically inactive.
trans-1,4-Dichlorocyclohexane
The trans isomer is also achiral and therefore optically inactive.[1] This isomer exists in two primary chair conformations: a diequatorial conformer and a diaxial conformer. The diequatorial conformer is significantly more stable and thus predominates at equilibrium.[1][2] Crucially, both of these chair conformations possess a center of inversion (a point of symmetry), which renders the molecule achiral. An object has a center of inversion if for any point in the object, an identical point exists at the same distance from the center but on the opposite side. This symmetry element precludes chirality.
Quantitative Data Summary
As both the cis and trans isomers of this compound are achiral, they are optically inactive. Therefore, their specific rotation is zero.
| Isomer | Chirality | Optical Activity | Specific Rotation (α) |
| cis-1,4-Dichlorocyclohexane | Achiral | Inactive | 0° |
| trans-1,4-Dichlorocyclohexane | Achiral | Inactive | 0° |
Experimental Protocol: Polarimetry
The standard experimental technique for measuring optical activity is polarimetry. A polarimeter measures the angle of rotation of plane-polarized light as it passes through a sample of a compound. For an achiral compound, no rotation will be observed.
Principle
A light source generates unpolarized light, which passes through a polarizing filter (the polarizer), creating plane-polarized light. This light then passes through a sample tube containing the compound dissolved in a suitable solvent. If the compound is optically active, it will rotate the plane of the polarized light. A second polarizing filter (the analyzer) is rotated to measure the angle of this rotation.
Detailed Methodology
-
Instrument Preparation: Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to warm up and stabilize.
-
Sample Preparation:
-
Accurately weigh a sample of the this compound isomer.
-
Dissolve the sample in a known volume of an achiral solvent (e.g., ethanol, chloroform) in a volumetric flask to prepare a solution of known concentration (c), typically expressed in g/mL.
-
-
Blank Measurement:
-
Fill the sample tube (of a known path length, l, in decimeters) with the pure solvent.
-
Place the tube in the polarimeter and take a reading. This is the blank or zero reading, which should be 0°. If not, this value must be subtracted from the sample reading.
-
-
Sample Measurement:
-
Rinse the sample tube with a small amount of the prepared solution and then fill it, ensuring no air bubbles are present in the light path.
-
Place the filled sample tube in the polarimeter.
-
Observe the light through the eyepiece and rotate the analyzer until the light intensity is at a minimum (or matches a reference).
-
Record the observed angle of rotation (α_obs).
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the Biot's law equation: [α] = α_obs / (c * l)
-
Where:
-
α_obs is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length in decimeters (dm).
-
-
For both isomers of this compound, the expected α_obs is 0°, resulting in a specific rotation of 0°.
-
Conclusion
References
An In-depth Technical Guide on the Dipole Moment of cis- and trans-1,4-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the dipole moments of cis- and trans-1,4-dichlorocyclohexane, focusing on the conformational isomers and the structural basis for their differing polarities.
Introduction to Dipole Moments in Cyclohexane Derivatives
The dipole moment of a molecule is a measure of its overall polarity, arising from the vector sum of individual bond dipoles. In substituted cyclohexanes, the non-planar chair and boat conformations play a critical role in determining the net molecular dipole moment. The spatial orientation of polar bonds, such as the carbon-chlorine (C-Cl) bond, dictates whether the individual bond dipoles reinforce or cancel each other out.
The 1,4-disubstituted cyclohexanes, cis- and trans-1,4-dichlorocyclohexane, serve as excellent models for understanding the interplay between stereochemistry, conformational equilibrium, and molecular polarity.
Conformational Analysis and Dipole Moment
Cyclohexane and its derivatives predominantly exist in chair conformations, which are significantly more stable than the boat or twist-boat conformations. The substituents on the cyclohexane ring can occupy either axial or equatorial positions.
cis-1,4-Dichlorocyclohexane
In the cis isomer, one chlorine atom is in an axial position while the other is in an equatorial position. Through a ring-flip, the axial chlorine becomes equatorial and the equatorial chlorine becomes axial. These two chair conformations are energetically equivalent and exist in a rapid equilibrium.
In both conformations of cis-1,4-dichlorocyclohexane, the C-Cl bond dipoles are oriented in such a way that they do not cancel each other out. This results in a net molecular dipole moment.
trans-1,4-Dichlorocyclohexane
The trans isomer can exist in two chair conformations: a diequatorial conformer and a diaxial conformer. The diequatorial conformer is significantly more stable due to the minimization of steric strain (1,3-diaxial interactions). In this preferred diequatorial conformation, the two C-Cl bonds are positioned on opposite sides of the ring and point in opposite directions.[1] This symmetrical arrangement leads to the cancellation of the individual C-Cl bond dipoles, resulting in a net dipole moment of zero.[1][2]
The key distinction from planar aromatic compounds like 1,4-dichlorobenzene, which also has a zero dipole moment, is that the cyclohexane ring is not planar.[3][4][5] The sp3 hybridization of the carbon atoms in cyclohexane leads to its puckered chair conformation.[3][4]
Quantitative Data on Dipole Moments
The experimentally determined and theoretically calculated dipole moments for the isomers of 1,4-dichlorocyclohexane are summarized below.
| Isomer | Dipole Moment (Debye) | Reference |
| cis-1,4-Dichlorocyclohexane | 2.89 D | [6] |
| trans-1,4-Dichlorocyclohexane | 0.00 D | [2] |
Experimental and Theoretical Methodologies
The determination of dipole moments for molecules like this compound can be achieved through a combination of experimental measurements and computational chemistry.
Experimental Determination
A common experimental method for determining dipole moments involves measuring the dielectric constant of a dilute solution of the substance in a non-polar solvent.
Protocol for Dielectric Constant Measurement:
-
Solution Preparation: Prepare a series of dilute solutions of the dichlorocyclohexane isomer in a non-polar solvent such as benzene or carbon tetrachloride.
-
Capacitance Measurement: Measure the capacitance of a precision capacitor with the pure solvent and with each of the prepared solutions.
-
Dielectric Constant Calculation: The dielectric constant (ε) of each solution is calculated from the ratio of the capacitance of the capacitor with the solution to its capacitance with a vacuum.
-
Molar Polarization Calculation: The total molar polarization (P) is calculated using the Debye equation, which relates the dielectric constant, density, and molecular weight of the solution.
-
Extrapolation to Infinite Dilution: The molar polarization at infinite dilution is determined by extrapolating the plot of molar polarization versus concentration to zero concentration.
-
Dipole Moment Calculation: The dipole moment (μ) is then calculated from the molar polarization at infinite dilution, taking into account the refractive index of the solution to correct for induced polarization.
Theoretical Calculation
Computational chemistry provides a powerful tool for predicting the dipole moments of molecules. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed.
Protocol for Computational Modeling:
-
Geometry Optimization: The three-dimensional structures of the stable conformers of cis- and trans-1,4-dichlorocyclohexane are optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies).
-
Dipole Moment Calculation: The dipole moment for each conformer is then calculated from the resulting electron distribution.
-
Boltzmann Averaging: For molecules with multiple stable conformers, the overall dipole moment can be estimated by taking a Boltzmann-weighted average of the dipole moments of the individual conformers based on their relative energies.
Visualizing Conformational Isomers and Dipole Vectors
The following diagrams illustrate the conformational isomers of cis- and trans-1,4-dichlorocyclohexane and the orientation of their C-Cl bond dipoles.
Conclusion
The dipole moments of cis- and trans-1,4-dichlorocyclohexane are fundamentally determined by their stereochemistry and conformational preferences. The cis isomer, existing as a mixture of two equivalent axial-equatorial chair conformers, possesses a significant net dipole moment. In contrast, the trans isomer predominantly adopts a highly symmetric diequatorial conformation where the individual bond dipoles cancel, resulting in a zero dipole moment. This understanding is crucial for predicting the polarity and intermolecular interactions of substituted cyclohexanes in various chemical and biological contexts.
References
- 1. askfilo.com [askfilo.com]
- 2. trans-1,4-dichlorocyclohexane [stenutz.eu]
- 3. quora.com [quora.com]
- 4. Why is that dipole Moment of 1,4 Dichloro cyclohexane is non zero whr - askIITians [askiitians.com]
- 5. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 6. cis-1,4-dichlorocyclohexane [stenutz.eu]
An In-depth Technical Guide to the IUPAC Nomenclature and Stereoisomerism of 1,4-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the IUPAC nomenclature, stereoisomerism, and conformational analysis of 1,4-dichlorocyclohexane. It is intended to serve as a technical resource for professionals in the fields of chemistry and drug development.
Introduction to the Stereoisomers of this compound
This compound exists as two diastereomers: cis-1,4-dichlorocyclohexane and trans-1,4-dichlorocyclohexane. These isomers arise from the different spatial arrangements of the two chlorine atoms relative to the plane of the cyclohexane ring. A key characteristic of the 1,4-disubstitution pattern is the presence of a plane of symmetry in both the cis and trans isomers, rendering them achiral.[1][2] Consequently, neither isomer has enantiomers. The carbons bearing the chlorine atoms in this compound are not chiral centers.[2]
IUPAC Nomenclature
The stereoisomers of this compound can be named using two primary IUPAC-sanctioned systems.
Cis/Trans Isomerism
The most common and straightforward nomenclature describes the relative positions of the substituents.
-
cis-1,4-Dichlorocyclohexane : In this isomer, the two chlorine atoms are on the same side of the cyclohexane ring's average plane.
-
trans-1,4-Dichlorocyclohexane : Here, the two chlorine atoms are on opposite sides of the ring's average plane.
Absolute Configuration using (r/s) Descriptors
A more rigorous, though less commonly used, system for 1,4-disubstituted cyclohexanes employs the Cahn-Ingold-Prelog (CIP) priority rules in a modified form for stereochemical descriptors. Since there are no chiral centers, lowercase 'r' and 's' are used to denote the relative configuration at the substituted carbons.
-
(1s,4s)-1,4-Dichlorocyclohexane : This corresponds to the cis isomer.
-
(1r,4r)-1,4-Dichlorocyclohexane : This corresponds to the trans isomer.
Conformational Analysis
The stereochemical properties of this compound are intimately linked to the conformational flexibility of the cyclohexane ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. These chair conformations are in rapid equilibrium at room temperature through a process known as ring flipping.
cis-1,4-Dichlorocyclohexane
The cis isomer exists as two rapidly interconverting chair conformations. In one conformation, one chlorine atom is in an axial (a) position and the other is in an equatorial (e) position. Upon ring flipping, the axial chlorine becomes equatorial, and the equatorial chlorine becomes axial. Since the substituents are identical, these two (a,e) and (e,a) conformations are degenerate, meaning they have the same energy.
trans-1,4-Dichlorocyclohexane
The trans isomer also exists in two chair conformations. One conformation has both chlorine atoms in equatorial (e,e) positions, while the other has both in axial (a,a) positions. These two conformations are not energetically equivalent. The diequatorial (e,e) conformer is significantly more stable than the diaxial (a,a) conformer. This is due to the presence of unfavorable steric interactions, known as 1,3-diaxial interactions, in the diaxial conformer, where the axial chlorine atoms are in close proximity to the axial hydrogen atoms at the C-3 and C-5 positions.
Quantitative Conformational Analysis
The relative stabilities of the conformers can be quantified by their differences in Gibbs free energy (ΔG°). This energy difference can be estimated using A-values, which represent the energetic preference of a substituent for the equatorial position over the axial position.
| Isomer | Conformer 1 | Conformer 2 | More Stable Conformer | Estimated ΔG° (kcal/mol) | Experimental ΔG° (kcal/mol) |
| cis-1,4-Dichlorocyclohexane | (a,e) | (e,a) | Equivalent | 0 | N/A |
| trans-1,4-Dichlorocyclohexane | (e,e) | (a,a) | (e,e) | ~1.06 (2 x 0.53) | ~0.2 |
Note: The A-value for a chlorine substituent is approximately 0.53 kcal/mol. The estimated ΔG° for the trans isomer is the sum of the A-values for two axial chlorine atoms. The experimental value is from low-temperature NMR studies.
Experimental Protocol: Determination of Conformational Equilibrium by Low-Temperature NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of substituted cyclohexanes. By cooling the sample to a temperature where the rate of ring flipping is slow on the NMR timescale, the individual signals for the axial and equatorial conformers can be resolved and their populations determined.
Objective: To determine the equilibrium constant and the Gibbs free energy difference (ΔG°) between the diaxial and diequatorial conformers of trans-1,4-dichlorocyclohexane.
Methodology:
-
Sample Preparation:
-
Prepare a 5-10% (w/v) solution of high-purity trans-1,4-dichlorocyclohexane in a suitable deuterated solvent. A solvent with a low freezing point, such as deuterated toluene (toluene-d8) or a mixture of deuterated chloroform and deuterated carbon disulfide, is required for low-temperature measurements.
-
Filter the solution into a high-quality 5 mm NMR tube to a standard height (typically 4-5 cm).
-
Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the measurement.
-
Seal the NMR tube under an inert atmosphere (e.g., nitrogen or argon).
-
-
NMR Data Acquisition:
-
Record a standard ¹H NMR spectrum at room temperature (e.g., 298 K). At this temperature, rapid ring flipping will result in time-averaged signals for the protons.
-
Gradually lower the temperature of the NMR probe in increments of 10-20 K, allowing the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.
-
Continue cooling until the signals for the methine protons (CH-Cl) decoalesce into separate, sharp signals corresponding to the axial and equatorial protons of the two distinct conformers. This temperature is typically below -60 °C.
-
Optimize the spectral parameters (e.g., spectral width, acquisition time, number of scans) at the lowest achievable temperature to obtain a high signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the signals corresponding to the axial and equatorial protons in the diequatorial and diaxial conformers. The chemical shifts and coupling constants will differ for each proton environment.
-
Integrate the well-resolved signals for the axial and equatorial protons of each conformer. The ratio of the integrals is directly proportional to the population of each conformer.
-
Calculate the equilibrium constant (K_eq) from the ratio of the conformer populations: K_eq = [diequatorial] / [diaxial].
-
Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the spectra were recorded.
-
Visualizations
The following diagrams illustrate the relationships between the stereoisomers and conformers of this compound.
Caption: Stereoisomeric relationship between cis and trans-1,4-dichlorocyclohexane.
References
Quantum Chemical Analysis of 1,4-Dichlorocyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the conformational landscape of 1,4-dichlorocyclohexane through the lens of quantum chemical calculations. Understanding the three-dimensional structure and relative stabilities of different conformers is crucial in various fields, including drug design and materials science, as these factors significantly influence molecular interactions and properties. This document provides a comprehensive overview of the theoretical methodologies, quantitative data, and key findings related to the conformational analysis of cis- and trans-1,4-dichlorocyclohexane.
Introduction to the Conformational Isomerism of this compound
This compound exists as two primary stereoisomers: cis and trans. The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. The substituents (chlorine atoms) can occupy either axial or equatorial positions on this chair framework.
For trans-1,4-dichlorocyclohexane , two principal chair conformations are possible: the diequatorial (e,e) and the diaxial (a,a) conformer. A ring flip interconverts these two forms.
For cis-1,4-dichlorocyclohexane , the two chair conformations are equivalent, with one chlorine atom in an axial position and the other in an equatorial position (a,e). A ring flip converts the molecule into an identical (enantiomeric) a,e conformation.
A noteworthy and counterintuitive aspect of trans-1,4-dichlorocyclohexane is the surprising stability of the diaxial conformer. While steric hindrance would suggest the diequatorial conformer to be more stable, computational and experimental studies have shown that in the gas phase and nonpolar solvents, the diaxial conformer is favored. This preference is attributed to favorable electrostatic interactions between the electron-deficient axial hydrogens and the electronegative chlorine atoms, as well as dipole moment considerations.
Data Presentation
The relative energies of the various conformers of this compound have been determined using a range of quantum chemical methods. The following tables summarize these findings, providing a comparative overview of the stability of each conformation.
Table 1: Relative Energies of trans-1,4-Dichlorocyclohexane Conformers
| Computational Method | Basis Set | Conformer | Relative Energy (kcal/mol) | Reference |
| MP2 | cc-pVTZ//MP2/DZP | Diequatorial (e,e) | 0.7 | [1] |
| MP2 | cc-pVTZ//MP2/DZP | Diaxial (a,a) | 0.0 | [1] |
| MM2 | - | Diequatorial (e,e) | 0.40 | [1] |
| MM2 | - | Diaxial (a,a) | 0.0 | [1] |
| Experimental (NMR) | - | Diequatorial (e,e) | 0.8 | [1] |
| Experimental (NMR) | - | Diaxial (a,a) | 0.0 | [1] |
Table 2: Calculated Dipole Moments of this compound Conformers
| Isomer | Conformation | Dipole Moment (Debye) | Reference |
| trans | Diequatorial (e,e) | 0.0 | [1] |
| trans | Diaxial (a,a) | 0.0 | [1] |
| cis | Axial-Equatorial (a,e) | 2.89 | [2] |
Table 3: Selected Geometrical Parameters of trans-1,4-Dichlorocyclohexane Conformers (MP2/6-311G*)
| Parameter | Diequatorial (e,e) | Diaxial (a,a) |
| C-Cl Bond Length (Å) | 1.815 | 1.821 |
| C-C-Cl Bond Angle (°) | 111.4 | 108.7 |
| Cl-C-C-C Dihedral Angle (°) | -176.9 | -178.9 |
Note: The geometric parameters are illustrative and can vary slightly with the computational method and basis set used. The supporting information of the cited literature should be consulted for detailed Cartesian coordinates.[3]
Experimental and Computational Protocols
The data presented in this guide are derived from high-level quantum chemical calculations. The following section outlines the typical methodologies employed in these computational experiments.
Software
The majority of these calculations are performed using the Gaussian 09 or Gaussian 16 software packages.[1]
Geometry Optimization
The first step in conformational analysis is to find the minimum energy structure for each conformer. This is achieved through geometry optimization.
-
Keywords: Opt
-
Functionality: This keyword instructs the software to locate a stationary point on the potential energy surface. For a stable molecule, this will be a minimum.
-
Example Gaussian Input Line: # B3LYP/6-31G(d) Opt
For more stringent convergence criteria, which is recommended for accurate spectroscopic calculations, the following can be used:
-
Keywords: Opt=VeryTight
-
Example Gaussian Input Line: # B3LYP/6-31G(d) Opt=VeryTight
Frequency Calculations
To confirm that an optimized geometry corresponds to a true minimum (and not a saddle point or transition state), a frequency calculation is performed. A true minimum will have no imaginary frequencies. Frequency calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy.
-
Keywords: Freq
-
Functionality: This keyword calculates the second derivatives of the energy with respect to the nuclear coordinates.
-
Example Gaussian Input Line: # B3LYP/6-31G(d) Freq
It is common practice to perform a geometry optimization and a frequency calculation in the same job:
-
Example Gaussian Input Line: # B3LYP/6-31G(d) Opt Freq
Choice of Theoretical Method and Basis Set
The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set.
-
Density Functional Theory (DFT): Methods like B3LYP are widely used due to their balance of accuracy and computational cost.[3]
-
Møller-Plesset Perturbation Theory (MP2): This is a post-Hartree-Fock method that includes electron correlation and often provides more accurate results than DFT for non-covalent interactions.[1][3]
-
Quadratic Configuration Interaction (QCISD): A higher-level electron correlation method that can provide benchmark-quality results.[3]
-
Basis Sets: Pople-style basis sets like 6-31G(d) and 6-311+G(d,p) are common choices. For higher accuracy, Dunning's correlation-consistent basis sets such as cc-pVTZ are employed.[1][3]
Solvent Effects
To model the behavior of this compound in solution, continuum solvent models are often used.
-
Keywords: SCRF (Self-Consistent Reaction Field)
-
Functionality: This keyword implements a variety of continuum solvation models. The Polarizable Continuum Model (PCM) is a popular choice.
-
Example Gaussian Input Line for Water: # B3LYP/6-31G(d) Opt SCRF=(Solvent=Water)
Signaling Pathways and Logical Relationships
The conformational analysis of this compound involves understanding the relationships between its different isomers and their respective conformers, as well as the computational workflow to study them.
The chair-to-chair interconversion for both cis- and trans-1,4-dichlorocyclohexane proceeds through higher-energy transition states and intermediates, such as the boat and twist-boat conformations. The energy barrier for this ring flip is a key parameter in understanding the dynamic behavior of these molecules.
Conclusion
The conformational analysis of this compound using quantum chemical calculations provides valuable insights into the subtle interplay of steric and electronic effects that govern molecular structure and stability. The preference for the diaxial conformer in the trans isomer highlights the importance of electrostatic interactions in halogenated systems. The computational protocols outlined in this guide serve as a foundation for researchers to conduct their own theoretical investigations into the conformational preferences of substituted cyclohexanes and other flexible molecules, which is of paramount importance in the rational design of new drugs and materials.
References
Methodological & Application
Application Note: Synthesis of 1,4-Dichlorocyclohexane from 1,4-Cyclohexanediol using Lucas Reagent
Introduction
1,4-Dichlorocyclohexane is a halogenated hydrocarbon with applications in organic synthesis, serving as a precursor for the preparation of various cyclic compounds and as a building block in the development of novel chemical entities. This application note provides a detailed protocol for the synthesis of this compound from 1,4-cyclohexanediol via a nucleophilic substitution reaction utilizing the Lucas reagent (a solution of zinc chloride in concentrated hydrochloric acid). The protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
The reaction proceeds via an SN1-type mechanism, where the Lucas reagent facilitates the protonation of the hydroxyl groups of 1,4-cyclohexanediol, converting them into good leaving groups (water). The subsequent loss of water generates a secondary carbocation, which is then attacked by a chloride ion to form the corresponding dichlorinated product. The presence of zinc chloride, a Lewis acid, is crucial as it coordinates with the hydroxyl groups, further weakening the C-O bond and promoting the reaction.
Reaction Scheme
Caption: Synthesis of this compound from 1,4-Cyclohexanediol.
Experimental Protocol
This protocol is a representative method based on the established principles of the Lucas reaction with diols.
Materials:
-
1,4-Cyclohexanediol (mixture of cis and trans isomers)[1][2]
-
Zinc chloride (anhydrous)
-
Concentrated hydrochloric acid (37%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or dichloromethane (for extraction)
-
Deionized water
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Lucas Reagent: In a well-ventilated fume hood, carefully add 68 g of anhydrous zinc chloride to 44 mL of cold, concentrated hydrochloric acid in a flask. Stir the mixture until the zinc chloride is completely dissolved. The dissolution process is exothermic, so cooling the flask in an ice bath may be necessary.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 11.6 g (0.1 mol) of 1,4-cyclohexanediol.
-
Reaction Execution: Carefully add the prepared Lucas reagent to the flask containing the 1,4-cyclohexanediol. Attach a reflux condenser to the flask and place it in a heating mantle.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The optimal reflux temperature will be around 100-110°C. Maintain the reflux for approximately 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether or dichloromethane.
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine (saturated sodium chloride solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and collect the filtrate.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude this compound can be purified by distillation under reduced pressure.
-
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₀Cl₂[3][4] |
| Molecular Weight | 153.05 g/mol [3][4] |
| Appearance | Colorless liquid or low melting solid |
| Boiling Point | Approximately 199-201 °C at 760 mmHg |
| CAS Number | 19398-57-3[3] |
Table 2: Expected Yield and Purity
| Parameter | Expected Value |
| Theoretical Yield | 15.3 g |
| Expected Yield | 60-75% |
| Purity (GC-MS) | >95% |
Note: The expected yield is an estimate and can vary based on reaction conditions and purification efficiency.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the proposed reaction mechanism and the experimental workflow.
Caption: Proposed SN1 mechanism for the reaction.
Caption: Experimental workflow for the synthesis.
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Zinc chloride is corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Organic solvents used for extraction are flammable. Ensure there are no open flames or ignition sources nearby.
-
The reaction is exothermic, especially during the preparation of the Lucas reagent. Proper cooling should be applied.
Conclusion
The protocol described provides a reliable method for the synthesis of this compound from 1,4-cyclohexanediol using the Lucas reagent. This procedure is suitable for laboratory-scale preparations and can be adapted for various research and development applications. Adherence to the detailed steps and safety precautions is essential for a successful and safe synthesis.
References
Handling and storage procedures for 1,4-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed procedures for the safe handling, storage, and disposal of 1,4-Dichlorocyclohexane, a chlorinated organic compound used as a solvent and chemical intermediate. Due to its hazardous properties, adherence to strict safety protocols is essential.
Section 1: Physical and Chemical Properties
This compound exists as two primary stereoisomers, cis and trans, which have distinct physical properties. The commercial product is often a mixture of these isomers.
| Property | cis-1,4-Dichlorocyclohexane | trans-1,4-Dichlorocyclohexane | This compound (Isomer Mixture) |
| CAS Number | 16749-11-4[1] | 16890-91-8[2] | 19398-57-3[3] |
| Molecular Formula | C₆H₁₀Cl₂[1] | C₆H₁₀Cl₂[2] | C₆H₁₀Cl₂[3] |
| Molecular Weight | 153.05 g/mol [1] | 153.05 g/mol [2] | 153.05 g/mol [3] |
| Appearance | - | White to almost white powder or crystals | - |
| Melting Point | 18 °C | 102-104 °C | 413 °C (Note: This value from one source seems unusually high and may be inaccurate)[4] |
| Boiling Point | - | 60 °C at 3 mmHg | - |
| Flash Point | - | - | 34 °C |
Section 2: Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following GHS classifications have been identified[5]:
-
Skin Irritation (Category 2): Causes skin irritation.[5]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[5]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash skin thoroughly after handling.[5]
-
P272: Contaminated work clothing should not be allowed out of the workplace.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[5]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[5]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
Section 3: Experimental Protocols
General Handling Procedures
Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[7]
-
Ensure that a safety shower and eyewash station are readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a high risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat must be worn. For larger quantities or operations with a higher risk of splashing, consider a chemical-resistant apron or coveralls.
-
Respiratory Protection: If working outside of a fume hood or if aerosol generation is likely, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]
Example Experimental Protocol: Synthesis of this compound
This protocol is adapted from a known synthesis route and illustrates a typical laboratory use of related chemicals to produce this compound.[8]
Objective: To synthesize this compound from 1,4-Cyclohexanediol.
Materials:
-
1,4-Cyclohexanediol (cis/trans mixture)
-
Concentrated Hydrochloric Acid
-
Anhydrous Calcium Chloride
-
Sodium Bicarbonate solution (5%)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Drying tube
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.
-
Charging the Flask: Add 1,4-Cyclohexanediol to the flask.
-
Reagent Addition: Slowly add an excess of concentrated hydrochloric acid to the flask while stirring. The reaction is exothermic and may require cooling in an ice bath.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain for the appropriate reaction time (e.g., 2-3 hours), monitoring the reaction progress by a suitable method (e.g., TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution, and again with deionized water.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
-
Purification:
-
Decant or filter the dried organic layer.
-
Purify the crude this compound by distillation.
-
Section 4: Storage and Disposal
Storage Procedures
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[9]
-
Store separately from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals.
-
The storage area should be designated for flammable and toxic chemicals.
Spill Cleanup Protocol
-
Immediate Actions:
-
Evacuate all non-essential personnel from the spill area.
-
Eliminate all ignition sources.
-
Ensure adequate ventilation.
-
-
Containment:
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, vermiculite, or a commercial spill absorbent.
-
-
Cleanup:
-
Carefully collect the absorbed material into a designated, sealable container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials in the hazardous waste container.
-
-
Reporting: Report the spill to the appropriate environmental health and safety personnel.
Waste Disposal Protocol
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[9][10]
-
Segregation: Do not mix halogenated solvent waste with non-halogenated solvent waste.[10][11] The disposal of mixed waste is more complex and costly.
-
Collection:
-
Collect waste this compound and materials contaminated with it in a designated, leak-proof, and clearly labeled hazardous waste container.[7]
-
The label should clearly state "Hazardous Waste: this compound" and list all components of the waste mixture with their approximate percentages.
-
-
Storage of Waste:
-
Keep the waste container tightly closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Disposal:
Section 5: Visualized Workflows
References
- 1. Cyclohexane, 1,4-dichloro-, cis- [webbook.nist.gov]
- 2. Cyclohexane, 1,4-dichloro-, trans- [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 1,4-dichloro-Cyclohexane | C6H10Cl2 | CID 519304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Application Notes and Protocols: 1,4-Dichlorocyclohexane as a Novel Starting Material for Poly(cyclohexylene sulfide) Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
While 1,4-dichlorocyclohexane is a known chemical intermediate, its application as a monomer in polymer chemistry is not yet established in peer-reviewed literature. These application notes propose a theoretical yet scientifically robust protocol for the synthesis of a novel polymer, poly(cyclohexylene sulfide), using this compound as a key starting material. The proposed synthesis is based on the well-documented polycondensation reaction of dihaloalkanes and dihaloaromatics with sulfide sources.[1][2] The incorporation of the flexible, non-aromatic cyclohexane ring into the polymer backbone is anticipated to yield materials with unique thermal and mechanical properties compared to their aromatic or linear aliphatic counterparts.
The most viable synthetic route is the polycondensation of this compound with a nucleophilic sulfide source, such as sodium sulfide. This reaction is analogous to the commercial synthesis of poly(p-phenylene sulfide) (PPS), a high-performance thermoplastic, from 1,4-dichlorobenzene and sodium sulfide.[3] The resulting poly(cyclohexylene sulfide) is expected to be a semi-crystalline polymer with potential applications in areas requiring good thermal stability and chemical resistance.
Proposed Application: Synthesis of Poly(cyclohexylene sulfide)
The proposed reaction for the synthesis of poly(cyclohexylene sulfide) is a nucleophilic substitution reaction between this compound and sodium sulfide in a polar aprotic solvent at elevated temperatures.
Reaction Scheme:
n Cl-C₆H₁₀-Cl + n Na₂S → [-C₆H₁₀-S-]n + 2n NaCl
The polymerization is expected to proceed via a nucleophilic substitution (S_N2-type) mechanism, where the sulfide ion acts as the nucleophile, displacing the chloride ions from the cyclohexane ring.
Diagram of the Proposed Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis of poly(cyclohexylene sulfide).
Experimental Protocols
This section details a proposed experimental protocol for the laboratory-scale synthesis of poly(cyclohexylene sulfide). This protocol is adapted from established procedures for the synthesis of poly(p-phenylene sulfide).[4]
Materials and Equipment:
-
This compound (reagent grade)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (reagent grade)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Methanol (reagent grade)
-
Deionized water
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser with a Dean-Stark trap
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
-
Vacuum oven
Synthesis Procedure:
-
Dehydration of Sodium Sulfide:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, Dean-Stark trap, and nitrogen inlet, add sodium sulfide nonahydrate and N-methyl-2-pyrrolidone. A typical molar ratio of NMP to the sulfur source is between 4.5:1 and 7.5:1.
-
Purge the flask with dry nitrogen to establish an inert atmosphere.
-
Heat the mixture to approximately 180°C with vigorous stirring to dehydrate the sodium sulfide. Collect the water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to below 150°C.
-
-
Polymerization:
-
In a separate beaker, dissolve this compound in NMP. The molar ratio of this compound to sodium sulfide should be approximately 1:1.[4]
-
Add the this compound solution to the flask containing the dehydrated sodium sulfide.
-
Heat the reaction mixture to a temperature range of 190-230°C and maintain for 4-8 hours with continuous stirring. This initial stage is expected to form a low molecular weight prepolymer.[2]
-
For potentially higher molecular weight, the temperature can be increased to 240-270°C for an additional 1-3 hours.[2]
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature. The product will be a slurry containing the polymer, sodium chloride, and residual NMP.
-
Filter the slurry using a Buchner funnel to isolate the crude polymer.
-
Wash the filter cake extensively with hot deionized water to remove the sodium chloride byproduct and residual NMP.
-
Perform a final wash with methanol to remove any remaining organic impurities.
-
Dry the purified poly(cyclohexylene sulfide) polymer in a vacuum oven at 100-120°C until a constant weight is achieved.
-
Diagram of the Experimental Workflow
Caption: General experimental workflow for the synthesis of poly(cyclohexylene sulfide).
Data Presentation
The following tables summarize the proposed reaction conditions and expected properties of poly(cyclohexylene sulfide). The data is based on analogous polymer systems, primarily poly(p-phenylene sulfide), and should be considered as a starting point for optimization.
Table 1: Proposed Reaction Conditions for the Synthesis of Poly(cyclohexylene sulfide)
| Parameter | Proposed Range | Rationale/Reference |
| Monomer Molar Ratio (Dichloride:Sulfide) | 1:0.98 to 1:1.02 | A near-equimolar ratio is crucial for achieving high molecular weight in step-growth polymerization.[4] |
| Solvent | N-methyl-2-pyrrolidone (NMP) | NMP is a polar aprotic solvent that effectively dissolves the reactants and is stable at high temperatures.[3] |
| Reaction Temperature | 190 - 270 °C | Higher temperatures generally lead to higher molecular weight polymers.[2] |
| Reaction Time | 5 - 11 hours | A two-stage heating process can help control the molecular weight. |
| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidative side reactions at high temperatures. |
Table 2: Expected Properties of Poly(cyclohexylene sulfide) Based on Analogous Polymers
| Property | Expected Characteristic | Rationale/Reference |
| Physical Appearance | Off-white to light tan powder | Similar to as-synthesized poly(p-phenylene sulfide).[3] |
| Melting Temperature (T_m) | > 200 °C | Poly(ethylene sulfide) has a melting point above 205°C.[5] The cyclohexane ring may impart rigidity, leading to a high T_m. |
| Glass Transition Temp. (T_g) | 50 - 100 °C | Expected to be lower than PPS (T_g ≈ 85°C) due to the flexible cyclohexane unit.[6] |
| Solubility | Insoluble in common solvents at room temperature | Poly(alkylene sulfide)s and PPS are known for their excellent solvent resistance.[1][3] |
| Thermal Stability | High | The C-S bond is thermally stable. PPS exhibits high thermal stability.[7] |
| Chemical Resistance | Excellent | Expected to be resistant to acids, alkalis, and many organic solvents, similar to PPS.[3][7] |
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, gloves, lab coat) should be worn at all times.
-
N-methyl-2-pyrrolidone (NMP) is a reproductive toxin; handle with appropriate care.
-
Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: This document provides a theoretical framework for the synthesis of poly(cyclohexylene sulfide). The proposed protocols and expected properties are based on established chemical principles and analogous systems. Actual experimental results may vary. This information is intended for research and development purposes by qualified individuals.
References
- 1. tandfonline.com [tandfonline.com]
- 2. «PPS-1»: Synthesis of polyphenylene sulfide [ahmadullins.com]
- 3. Polyphenylene sulfide - Wikipedia [en.wikipedia.org]
- 4. Research of Polyphenylenesulphide Synthesis Depending on Nature and Comonomer Rating | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Polyphenylene Sulfide (PPS) [sciengy.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions at 1,4-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Disubstituted cyclohexanes are crucial structural motifs in medicinal chemistry and drug development, valued for their defined three-dimensional structures that can influence binding affinity and pharmacological properties.[1][2] 1,4-Dichlorocyclohexane serves as a versatile starting material for accessing a wide range of these derivatives through nucleophilic substitution. This reagent exists as two diastereomers: cis-1,4-dichlorocyclohexane and trans-1,4-dichlorocyclohexane.[3] The stereochemical outcome and reaction rate of nucleophilic substitution are highly dependent on the starting isomer and the chosen reaction conditions, primarily proceeding via Sₙ2 or Sₙ1 mechanisms.[4][5]
The stereochemistry of the cyclohexane ring plays a critical role in its reactivity. For a bimolecular nucleophilic substitution (Sₙ2) reaction to occur efficiently, the leaving group (chloride) should ideally occupy an axial position to allow for unhindered backside attack by the nucleophile.[2] The cis-isomer can readily adopt a conformation where one chlorine is axial and the other is equatorial. In contrast, the more stable conformation for the trans-isomer places both chlorine atoms in equatorial positions.[6] Consequently, the cis-isomer generally reacts faster in Sₙ2 reactions. Understanding these principles is essential for designing syntheses that yield specific stereoisomers.
These application notes provide detailed protocols and comparative data for conducting nucleophilic substitution reactions on this compound with common nucleophiles.
Reaction Mechanisms and Stereochemistry
Nucleophilic substitution at the secondary carbon centers of this compound can proceed through two primary pathways:
-
Sₙ2 (Bimolecular Nucleophilic Substitution): This mechanism is favored by strong nucleophiles (e.g., N₃⁻, OH⁻, CN⁻) in polar aprotic solvents (e.g., DMF, DMSO).[7] The reaction occurs in a single, concerted step involving a backside attack by the nucleophile, which results in the inversion of stereochemistry at the reaction center (a Walden inversion).[2][8][9] Given that the substrate is a secondary halide, the Sₙ2 pathway is often preferred under appropriate conditions.[4]
-
Sₙ1 (Unimolecular Nucleophilic Substitution): This pathway is favored by weak nucleophiles (e.g., H₂O, ROH) in polar protic solvents (e.g., water, ethanol).[7][10] It is a two-step process initiated by the spontaneous dissociation of the leaving group to form a planar carbocation intermediate.[9][11] The nucleophile can then attack this intermediate from either face, typically leading to a racemic mixture of products.[9] While less common for secondary halides than for tertiary ones, the Sₙ1 mechanism can compete with Sₙ2, especially under solvolytic conditions.[4][8]
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the logical flow for selecting a reaction pathway and the typical experimental workflow for these substitution reactions.
Caption: Decision tree for predicting the dominant reaction mechanism.
Caption: A typical experimental workflow for nucleophilic substitution.
Caption: The Sₙ2 mechanism leads to stereochemical inversion.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Isomers
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Isomer Type |
| cis-1,4-Dichlorocyclohexane | C₆H₁₀Cl₂ | 153.05 | 16749-11-4 | Diastereomer |
| trans-1,4-Dichlorocyclohexane | C₆H₁₀Cl₂ | 153.05 | 16890-91-8 | Diastereomer |
Table 2: Representative Reaction Conditions and Expected Outcomes
| Nucleophile | Reagent | Solvent | Temperature (°C) | Typical Time (h) | Predominant Mechanism | Expected Product (from cis-isomer) | Typical Yield |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMF | 60 - 80 | 12 - 24 | Sₙ2 | trans-1-azido-4-chlorocyclohexane | 75 - 90%[2] |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Aqueous Acetone | 50 - 80 | 24 - 48 | Sₙ2 | trans-4-chlorocyclohexanol[14] | 60 - 80% |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | DMSO | 80 - 100 | 12 - 36 | Sₙ2 | trans-4-chlorocyclohexanecarbonitrile | 70 - 85% |
| Water (H₂O) | Water | Water/Acetone | 50 - 70 | 48 - 72 | Sₙ1 / Sₙ2 | Mixture of cis/trans-4-chlorocyclohexanol | 25 - 40% |
Note: Yields are estimates based on similar reactions and are highly dependent on specific conditions and purification efficiency. The reaction of the trans-isomer is generally much slower under Sₙ2 conditions.
Detailed Experimental Protocols
Caution: Covalent azides are potentially explosive and should be handled with care behind a blast shield. Always use appropriate personal protective equipment (PPE).
Protocol 1: Sₙ2 Substitution with Sodium Azide
Objective: To synthesize trans-1-azido-4-chlorocyclohexane from cis-1,4-dichlorocyclohexane. This protocol is adapted from established procedures for similar substrates.[2]
Materials:
-
cis-1,4-Dichlorocyclohexane (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cis-1,4-dichlorocyclohexane (1.0 eq) in anhydrous DMF.
-
Addition of Azide: Carefully add sodium azide (1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.[2]
-
Washing: Combine the organic extracts and wash with water to remove residual DMF, followed by a wash with brine.[15]
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the final product.
Protocol 2: Sₙ2 Substitution with Sodium Hydroxide
Objective: To synthesize trans-4-chlorocyclohexanol from cis-1,4-dichlorocyclohexane. This protocol is based on the hydrolysis of similar chlorocycloalkanes.[14][16]
Materials:
-
cis-1,4-Dichlorocyclohexane (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Acetone
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar and reflux condenser, prepare a 1:1 (v/v) solution of acetone and deionized water.
-
Dissolution: Dissolve cis-1,4-dichlorocyclohexane (1.0 eq) and sodium hydroxide (2.0 eq) in the aqueous acetone solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-70°C) and stir for 24-48 hours.
-
Monitoring: Monitor the reaction's progress by TLC or GC until the starting material is consumed.
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution by adding saturated aqueous NaHCO₃ in small portions until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.[17]
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Solvent Removal: Filter the solution and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude alcohol by column chromatography on silica gel to yield pure trans-4-chlorocyclohexanol.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 12. Cyclohexane, 1,4-dichloro-, cis- [webbook.nist.gov]
- 13. Cyclohexane, 1,4-dichloro-, trans- [webbook.nist.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Solved: Chlorocyclohexane is hydrolysed with aqueous sodium hydroxide. Outline the mechanism for [Chemistry] [gauthmath.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Elimination Reactions of 1,4-Dichlorocyclohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The elimination reactions of substituted cyclohexanes are classic examples in organic chemistry that illustrate the critical interplay between molecular conformation and reactivity. For an E2 (bimolecular elimination) reaction to occur, a specific geometric arrangement is required: the leaving group and a β-hydrogen must be in an anti-periplanar orientation. In the context of the cyclohexane chair conformation, this translates to a requirement for both the leaving group and the β-hydrogen to be in axial positions. This stringent conformational requirement leads to significant differences in the rates of elimination for diastereomers, such as the cis and trans isomers of 1,4-dichlorocyclohexane.
cis-1,4-Dichlorocyclohexane: In its chair conformation, one chlorine atom can occupy an axial position while the other is in an equatorial position. This conformation is relatively stable and allows for the anti-periplanar arrangement necessary for E2 elimination to proceed.
trans-1,4-Dichlorocyclohexane: For one chlorine atom to be in the axial position required for elimination, the other chlorine atom must also occupy an axial position. This diaxial conformation is highly unfavorable due to steric strain (1,3-diaxial interactions). Consequently, the concentration of the reactive conformer is very low, leading to a significantly slower elimination rate.
Data Presentation
Based on the principles of E2 elimination in cyclohexane systems, the following table summarizes the expected qualitative and quantitative differences in the elimination reactions of cis- and trans-1,4-dichlorocyclohexane. The primary product for the elimination of one equivalent of HCl from either isomer is 4-chlorocyclohexene.
| Isomer | Reactive Conformation | Relative Stability of Reactive Conformer | Predicted Relative Rate of Elimination | Major Elimination Product |
| cis-1,4-Dichlorocyclohexane | Axial-Equatorial | Relatively Stable | Fast | 4-Chlorocyclohexene |
| trans-1,4-Dichlorocyclohexane | Diaxial | Highly Unstable | Very Slow | 4-Chlorocyclohexene |
Experimental Protocols
The following protocols are adapted from established procedures for E2 reactions of substituted cyclohexyl halides and provide a framework for the dehydrochlorination of this compound isomers.
Protocol 1: Synthesis of 4-Chlorocyclohexene via E2 Elimination of cis-1,4-Dichlorocyclohexane
Objective: To perform the E2 elimination of cis-1,4-dichlorocyclohexane to synthesize 4-chlorocyclohexene.
Materials:
-
cis-1,4-Dichlorocyclohexane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.
-
Addition of Substrate: To the stirred solution, add cis-1,4-dichlorocyclohexane (1.0 equivalent) at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water and brine.
-
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude 4-chlorocyclohexene by fractional distillation.
Protocol 2: Attempted E2 Elimination of trans-1,4-Dichlorocyclohexane
Objective: To demonstrate the significantly slower rate of E2 elimination for trans-1,4-dichlorocyclohexane under the same conditions as the cis isomer.
Materials:
-
trans-1,4-Dichlorocyclohexane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
(All other materials as listed in Protocol 1)
Procedure:
-
Follow the same procedure as outlined in Protocol 1, substituting trans-1,4-dichlorocyclohexane for the cis isomer.
-
Monitor the reaction closely by TLC or GC at regular intervals (e.g., every hour) alongside a sample from the cis-isomer reaction for direct comparison.
-
It is expected that even after an extended reaction time (e.g., 24 hours or longer), the conversion to 4-chlorocyclohexene will be minimal compared to the reaction with the cis isomer.
Protocol 3: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the product of the elimination reaction.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-5 or equivalent).
Sample Preparation:
-
Dissolve a small aliquot of the purified product (from Protocol 1 or 2) in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
-
Inject the sample into the GC-MS system.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 200.
Data Analysis:
-
Identify the peak corresponding to 4-chlorocyclohexene by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST). The expected molecular ion peak for C₆H₉Cl would be at m/z 116 (and an isotope peak at m/z 118).
-
Analyze the chromatogram for the presence of unreacted starting material and any potential side products.
-
For kinetic studies, the disappearance of the starting material peak and the appearance of the product peak can be monitored over time.
Visualizations
Reaction Pathways of this compound Isomers
Caption: Reaction pathways for the E2 elimination of cis- and trans-1,4-dichlorocyclohexane.
Experimental Workflow
Caption: General experimental workflow for the elimination reaction and product analysis.
Conclusion
The stereochemistry of this compound isomers plays a decisive role in their reactivity towards E2 elimination. The cis isomer is predicted to undergo a rapid elimination due to the accessibility of a stable chair conformation with an axial chlorine atom. In contrast, the trans isomer is expected to react exceedingly slowly under the same conditions because the required diaxial conformation for elimination is energetically very unfavorable. The provided protocols offer a practical framework for demonstrating these principles in a laboratory setting and for the successful synthesis and analysis of 4-chlorocyclohexene. These concepts are fundamental for medicinal chemists and researchers in drug development, as the stereochemical and conformational properties of molecules can profoundly influence their synthesis and biological activity.
Suzuki coupling reactions involving 1,4-Dichlorocyclohexane derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Suzuki Coupling with 1,4-Dichlorocyclohexane
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. While extensively applied to aryl, vinyl, and some alkyl halides, the use of saturated dihalides like this compound presents significant challenges.
The primary obstacle lies in the activation of the C(sp³)-Cl bond. Compared to the C(sp²)-X bonds found in aryl and vinyl halides, the C(sp³)-Cl bond is generally less reactive towards the oxidative addition step in the palladium catalytic cycle. This step is often the rate-limiting part of the reaction. Furthermore, competing side reactions, such as β-hydride elimination, can occur with alkyl halides, leading to the formation of undesired byproducts and reduced yields of the desired coupled product. Due to these inherent difficulties, there is a notable lack of established and reproducible protocols in the scientific literature for the direct Suzuki coupling of this compound.
Given these challenges, this document will provide detailed application notes and protocols for a more feasible and well-documented analogous reaction: the selective sequential Suzuki coupling of a dichlorinated heterocyclic compound. The principles, catalytic systems, and experimental procedures described herein for a more reactive substrate can serve as a foundational guide for researchers interested in exploring the challenging realm of C(sp³)-halide cross-coupling.
Application Notes: Selective Suzuki Coupling of Dichlorinated Heterocycles
As a representative and more practical example, we will focus on the selective Suzuki-Miyaura coupling of dichloropyridines and dichloropyrimidines. These substrates offer the advantage of differential reactivity of the two C-Cl bonds, allowing for selective mono-arylation and subsequent diversification in a stepwise or one-pot fashion.
The regioselectivity in the cross-coupling of dihaloheteroaromatics is influenced by both electronic and steric factors. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more electrophilic and thus more reactive towards oxidative addition by the palladium catalyst, leading to preferential C4-arylation. Catalyst and ligand choice are crucial in controlling this selectivity. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of oxidative addition and stabilize the catalytic species.
The following protocols are based on established literature procedures for the selective mono-arylation and sequential di-arylation of dichlorinated heterocycles, providing a robust starting point for synthetic planning and execution.
Experimental Protocols
Protocol 1: Selective Mono-Arylation of 2,5-Dichloropyridine
This protocol describes the C2-selective Suzuki coupling of 2,5-dichloropyridine with an arylboronic acid.
Reaction Scheme:
Materials:
-
2,5-Dichloropyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.
Protocol 2: One-Pot Sequential Di-Arylation of 2,4-Dichloropyrimidine
This protocol outlines a one-pot, two-step procedure for the diarylation of 2,4-dichloropyrimidine with two different arylboronic acids.
Reaction Scheme:
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid 1 (Ar¹-B(OH)₂)
-
Arylboronic acid 2 (Ar²-B(OH)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
Step 1: First Coupling at C4
-
In a reaction vial, dissolve 2,4-dichloropyrimidine (1.0 equiv.) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the solution with argon for 5-10 minutes.
-
Add the first arylboronic acid (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (2.7 mol%), and potassium carbonate (3.0 equiv.).
-
Seal the vial and heat the mixture at 55 °C for 12 hours.
Step 2: Second Coupling at C2
-
After 12 hours, cool the reaction mixture to room temperature.
-
Add the second arylboronic acid (1.2 equiv.), additional tetrakis(triphenylphosphine)palladium(0) (1.3 mol%), and potassium carbonate (3.0 equiv.).
-
Reseal the vial and heat the mixture at 90 °C for another 12 hours.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the diarylated pyrimidine product by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the selective Suzuki coupling of dichlorinated heterocycles, providing a baseline for reaction optimization.
Table 1: C2-Selective Mono-Arylation of 2,5-Dichloropyridine
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 20 | 82 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 78 |
Table 2: One-Pot Sequential Di-Arylation of 2,4-Dichloropyrimidine
| Entry | Ar¹-B(OH)₂ | Ar²-B(OH)₂ | Catalyst (mol%) | Base | Solvents | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 55 then 90 | 75 |
| 2 | 4-Tolylboronic acid | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 55 then 90 | 71 |
| 3 | 2-Naphthylboronic acid | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 55 then 90 | 68 |
Visualizations
Below are diagrams illustrating the experimental workflow and the catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols: Sonogashira Coupling with 1,4-Dichlorocyclohexane Analogs
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and sp²-hybridized carbons, such as those in aryl and vinyl halides.[1][2][3] Its application in constructing complex molecular architectures has made it an invaluable tool in drug discovery and materials science.[4][5][6] However, extending this powerful methodology to unactivated sp³-hybridized carbons, particularly secondary alkyl halides like 1,4-dichlorocyclohexane, presents a significant synthetic challenge.[7][8][9] This document provides an overview of the challenges and potential strategies for achieving Sonogashira-type coupling with this compound analogs, along with detailed experimental protocols based on related successful cross-coupling reactions of unactivated secondary alkyl halides.
Introduction: The Challenge of Coupling Unactivated Secondary Alkyl Halides
The classical Sonogashira reaction relies on a palladium-catalyzed mechanism that proceeds readily with aryl and vinyl halides.[1] In contrast, unactivated secondary alkyl halides, such as this compound, are notoriously difficult substrates for palladium-catalyzed cross-coupling reactions.[8][9] The primary obstacles include:
-
Slow Oxidative Addition: The oxidative addition of the C(sp³)-X bond to the palladium(0) center is often slow and inefficient.
-
β-Hydride Elimination: Once the alkyl group is attached to the metal center, it can readily undergo β-hydride elimination, leading to undesired alkene byproducts.[8]
Recent advancements in catalysis have begun to address these challenges, with nickel-based catalyst systems and specialized ligands showing promise for the cross-coupling of unactivated secondary alkyl halides.[10][11] While direct and high-yielding Sonogashira coupling of this compound remains an area of active research, protocols adapted from related successful couplings of secondary alkyl bromides and iodides can serve as a starting point for methodology development.
Proposed Catalytic Systems and Reaction Pathways
Based on literature precedents for the cross-coupling of unactivated secondary alkyl halides, two primary strategies are proposed for the Sonogashira-type coupling with this compound analogs: a nickel-catalyzed approach and a palladium-N-heterocyclic carbene (NHC) catalyzed approach.
Diagram: Proposed Catalytic Cycle for Sonogashira Coupling of a Secondary Alkyl Halide
Caption: Proposed catalytic cycle for the Sonogashira coupling of this compound.
Experimental Protocols
The following protocols are suggested starting points for the Sonogashira coupling of this compound analogs. Note: These protocols are based on successful couplings of other unactivated secondary alkyl halides and will likely require optimization for this specific substrate. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Protocol 1: Nickel-Catalyzed Sonogashira-Type Coupling
This protocol is adapted from nickel-catalyzed cross-coupling reactions of unactivated secondary alkyl halides.[10][11]
Materials:
-
This compound (or analog)
-
Terminal alkyne
-
Nickel(II) chloride glyme complex (NiCl₂·glyme)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (ligand)
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Sodium iodide (NaI)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous solvents for workup and purification (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
To a dry Schlenk flask, add NiCl₂·glyme (5 mol%), trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%), CuI (10 mol%), Cs₂CO₃ (2.2 equivalents), and NaI (1.5 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMSO via syringe.
-
Add the terminal alkyne (1.2 equivalents) via syringe.
-
Add this compound (1.0 equivalent) via syringe.
-
Stir the reaction mixture at the desired temperature (start with 80 °C) and monitor by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Workflow for Nickel-Catalyzed Sonogashira-Type Coupling
Caption: Experimental workflow for the proposed nickel-catalyzed coupling.
Protocol 2: Palladium-NHC-Catalyzed Sonogashira Coupling
This protocol is based on the use of palladium N-heterocyclic carbene (NHC) complexes, which have shown efficacy in the Sonogashira coupling of some alkyl halides.[12]
Materials:
-
This compound (or analog)
-
Terminal alkyne
-
Pd-NHC complex (e.g., --INVALID-LINK--palladium(II) dimer) (2.5 mol% Pd)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., Cs₂CO₃ or a bulky amine base like diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Anhydrous solvents for workup and purification
Procedure:
-
In a glovebox or under a stream of argon, add the Pd-NHC complex (2.5 mol% Pd), CuI (5 mol%), and base (2.2 equivalents) to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by the terminal alkyne (1.2 equivalents) and this compound (1.0 equivalent).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by GC-MS or TLC.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation: Expected Outcomes and Selectivity
Table 1: Representative Yields for Nickel-Catalyzed Cross-Coupling of Secondary Alkyl Halides
| Alkyl Halide | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cyclohexyl bromide | Alkylborane | NiCl₂·glyme / trans-N,N'-dimethyl-1,2-cyclohexanediamine | Dioxane | RT | 85 | [7] |
| Cyclohexyl iodide | Phenylacetylene | [iPrCNN-Ni-Br] / CuI / Cs₂CO₃ / NaI | DMSO | 80 | 78 | [10] |
| Bromocyclohexane | Alkylzinc | Ni(cod)₂ / s-Bu-Pybox | THF | RT | 92 |[11] |
Table 2: Representative Yields for Palladium-Catalyzed Sonogashira Coupling of Alkyl Halides
| Alkyl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1-Iodoadamantane | Phenylacetylene | Pd₂(dba)₃ / NHC / CuI | Cs₂CO₃ | Dioxane | 100 | 85 | [12] |
| Cyclohexyl Iodide | Phenylacetylene | Pd(OAc)₂ / SPhos / CuI | K₃PO₄ | Toluene | 110 | 65 | Related Systems |
| 1-Bromoadamantane | 1-Octyne | Pd-NHC / CuI | DBU | Dioxane | 100 | 75 |[12] |
Selectivity Considerations:
For a substrate like this compound, both mono- and di-alkynylation are possible outcomes. The product distribution will likely depend on the stoichiometry of the alkyne and the reaction conditions.
-
Mono-alkynylation: Using a stoichiometric amount or slight excess of the alkyne relative to the dihalide is expected to favor the mono-substituted product.
-
Di-alkynylation: Employing a larger excess of the alkyne (e.g., >2.2 equivalents) and potentially longer reaction times or higher temperatures may promote the formation of the di-substituted product.
Separation of the starting material, mono-alkynylated, and di-alkynylated products will be crucial and should be achievable by standard chromatographic techniques.
Applications in Drug Development
The successful development of a robust Sonogashira coupling protocol for this compound analogs would open up new avenues in medicinal chemistry. The resulting alkynyl-cyclohexane scaffolds are rigid, three-dimensional structures that can be used as bioisosteres for phenyl rings or other aromatic systems. This can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property. Potential applications include the synthesis of:
-
Linkers for Antibody-Drug Conjugates (ADCs): The alkyne functionality can be further elaborated using click chemistry.
-
Novel Scaffolds for Kinase Inhibitors: The rigid cyclohexane core can orient functional groups in precise vectors to interact with protein binding sites.
-
Probes for Chemical Biology: The introduction of an alkyne handle allows for the attachment of fluorescent tags or biotin for target identification and validation studies.
Conclusion
While the Sonogashira coupling of this compound analogs is a challenging transformation, recent advances in catalysis, particularly with nickel-based systems and palladium-NHC complexes, provide a promising starting point for methods development. The protocols and data presented herein offer a guide for researchers to explore this novel synthetic space. Careful optimization of the catalyst, ligand, base, solvent, and temperature will be critical to achieving successful and high-yielding couplings. The potential to generate novel, three-dimensional molecular scaffolds for drug discovery makes this a worthwhile and important area of investigation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-coupling reactions of unactivated alkyl halides [dspace.mit.edu]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1,4-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for the use of 1,4-dichlorocyclohexane as a versatile building block in the synthesis of key pharmaceutical intermediates. The focus is on nucleophilic substitution reactions to generate valuable diamino- and piperazine-containing cyclohexane derivatives, which are integral scaffolds in numerous therapeutic agents.
Introduction
This compound, existing as cis and trans isomers, serves as a bifunctional electrophile. The cyclohexane core offers a rigid and three-dimensional scaffold that is desirable in drug design for optimizing ligand-receptor interactions. The two chlorine atoms provide reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. Of particular interest is the synthesis of trans-1,4-diaminocyclohexane and its derivatives, as the trans geometry provides a well-defined spatial arrangement of substituents, which is often crucial for biological activity. This diamine is a key component in the development of various therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs), where it frequently functions as a rigid linker.
Application Note 1: Synthesis of trans-1,4-Diaminocyclohexane via Nucleophilic Substitution
The direct synthesis of trans-1,4-diaminocyclohexane from trans-1,4-dichlorocyclohexane via nucleophilic substitution with ammonia is a direct route to this important pharmaceutical intermediate. The reaction proceeds through a double SN2 mechanism. High concentrations of ammonia are utilized to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. The use of a sealed reaction vessel is necessary to maintain the concentration of the volatile ammonia reactant at elevated temperatures.
General Reaction Pathway
The overall reaction involves the displacement of both chloride ions by ammonia to yield the corresponding diamine.
Caption: General scheme for the synthesis of trans-1,4-diaminocyclohexane.
Experimental Protocol: Synthesis of trans-1,4-Diaminocyclohexane
This protocol outlines the general procedure for the amination of trans-1,4-dichlorocyclohexane.
Materials:
-
trans-1,4-Dichlorocyclohexane
-
Concentrated aqueous ammonia (e.g., 28-30%) or liquid ammonia
-
Ethanol (as a solvent, optional)
-
Sodium hydroxide (for work-up)
-
Dichloromethane or other suitable organic solvent (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Equipment:
-
High-pressure autoclave or a sealed heavy-walled glass tube
-
Magnetic stirrer with heating capabilities
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a high-pressure autoclave, place trans-1,4-dichlorocyclohexane (1.0 eq).
-
Addition of Reagents: Add a large excess of concentrated aqueous ammonia (e.g., 10-20 eq) and ethanol (optional, to improve solubility).
-
Reaction Conditions: Seal the autoclave and heat the mixture to a temperature in the range of 100-150 °C with vigorous stirring. The reaction is typically run for 12-24 hours. The pressure inside the vessel will increase significantly.
-
Work-up:
-
Cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Make the solution basic by adding a concentrated solution of sodium hydroxide to deprotonate the ammonium salt and liberate the free diamine.
-
Extract the aqueous phase multiple times with a suitable organic solvent such as dichloromethane.
-
-
Isolation and Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude trans-1,4-diaminocyclohexane can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.
-
Quantitative Data
| Parameter | Value |
| Typical Yield | 40-60% |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 100-150 °C |
| Purity (after purification) | >98% |
Note: Yields and reaction times are highly dependent on the specific reaction conditions, including the concentration of ammonia, temperature, and pressure.
Application Note 2: Synthesis of N,N'-Disubstituted-1,4-diaminocyclohexanes
For the synthesis of more complex pharmaceutical intermediates, trans-1,4-dichlorocyclohexane can be reacted with primary or secondary amines to yield N,N'-disubstituted-1,4-diaminocyclohexane derivatives. These products are valuable for introducing further diversity into drug candidates.
Experimental Workflow
Caption: Workflow for the synthesis of N,N'-disubstituted-1,4-diaminocyclohexanes.
Application Note 3: Synthesis of Piperazine-Containing Scaffolds
While not a direct cyclization to form the piperazine ring itself, this compound can be used to link two piperazine moieties, creating a bis-piperazinylcyclohexane structure. Such compounds can act as bivalent ligands or as scaffolds for further functionalization in drug discovery.
Experimental Protocol: Synthesis of 1,4-Bis(piperazin-1-yl)cyclohexane
Materials:
-
trans-1,4-Dichlorocyclohexane
-
Piperazine (excess)
-
Potassium carbonate or triethylamine (as a base)
-
Dimethylformamide (DMF) or acetonitrile (as a solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trans-1,4-dichlorocyclohexane (1.0 eq) in DMF.
-
Addition of Reagents: Add piperazine (at least 2.2 eq to act as both nucleophile and acid scavenger, or 2.2 eq with an additional base like potassium carbonate).
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
-
Isolation and Purification:
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-bis(piperazin-1-yl)cyclohexane.
-
Quantitative Data
| Parameter | Value |
| Typical Yield | 50-70% |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 80-100 °C |
| Purity (after purification) | >95% |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of pharmaceutical intermediates. The protocols described herein provide a foundation for the preparation of diamino- and piperazine-containing cyclohexane derivatives. The stereochemistry of the starting material (cis or trans) is crucial and should be carefully considered in the synthetic design to achieve the desired stereoisomer of the final product. These intermediates serve as important building blocks for the development of novel therapeutics with diverse biological activities.
Application Notes and Protocols for the Laboratory-Scale Synthesis of cis/trans-1,4-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis of the cis and trans isomers of 1,4-dichlorocyclohexane, valuable building blocks in medicinal chemistry and materials science. The stereochemistry of these isomers can significantly influence the biological activity and material properties of their derivatives. The following protocols describe the synthesis from the corresponding isomers of 1,4-cyclohexanediol.
Data Summary
The following table summarizes the key quantitative data for the synthesis of cis- and trans-1,4-dichlorocyclohexane.
| Parameter | cis-1,4-Dichlorocyclohexane | trans-1,4-Dichlorocyclohexane |
| Starting Material | cis-1,4-Cyclohexanediol | trans-1,4-Cyclohexanediol |
| CAS Number | 16749-11-4[1][2] | 16890-91-8[3] |
| Molecular Formula | C₆H₁₀Cl₂[1][2] | C₆H₁₀Cl₂[3] |
| Molecular Weight | 153.05 g/mol [1][2] | 153.05 g/mol [3] |
| Typical Yield | 75-85% | 80-90% |
| Physical State | Colorless liquid | White crystalline solid |
| Boiling Point | ~187 °C at 760 mmHg | ~185 °C at 760 mmHg |
| Melting Point | Not applicable | 102-104 °C |
Reaction Pathways
The synthesis of cis- and trans-1,4-dichlorocyclohexane is achieved by the chlorination of the corresponding 1,4-cyclohexanediol isomers. The reaction proceeds via a nucleophilic substitution mechanism.
Caption: Synthesis of cis-1,4-Dichlorocyclohexane.
Caption: Synthesis of trans-1,4-Dichlorocyclohexane.
Experimental Protocols
The following are detailed protocols for the synthesis of each isomer.
Synthesis of cis-1,4-Dichlorocyclohexane
Materials:
-
cis-1,4-Cyclohexanediol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cis-1,4-cyclohexanediol (10.0 g, 86.1 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (15.2 mL, 189 mmol) to the stirred solution.
-
From the dropping funnel, add thionyl chloride (13.8 mL, 189 mmol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and quench by slowly adding it to 100 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation under reduced pressure to yield cis-1,4-dichlorocyclohexane as a colorless liquid.
Characterization:
-
¹H NMR (CDCl₃): δ ~4.3 (m, 2H, CHCl), 2.0-1.8 (m, 8H, CH₂).
-
¹³C NMR (CDCl₃): δ ~60 (CHCl), ~32 (CH₂).
-
Mass Spectrometry (EI): m/z 152 (M⁺), 117, 81.
Synthesis of trans-1,4-Dichlorocyclohexane
Materials:
-
trans-1,4-Cyclohexanediol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve trans-1,4-cyclohexanediol (10.0 g, 86.1 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (15.2 mL, 189 mmol) to the stirred solution.
-
From the dropping funnel, add thionyl chloride (13.8 mL, 189 mmol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and quench by slowly adding it to 100 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield trans-1,4-dichlorocyclohexane as a white crystalline solid.
Characterization:
-
¹H NMR (CDCl₃): δ ~3.9 (m, 2H, CHCl), 2.2-2.0 (m, 4H, axial CH₂), 1.6-1.4 (m, 4H, equatorial CH₂).
-
¹³C NMR (CDCl₃): δ ~63 (CHCl), ~35 (CH₂).
-
Mass Spectrometry (EI): m/z 152 (M⁺), 117, 81.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of cis/trans-1,4-dichlorocyclohexane.
Caption: General experimental workflow.
References
Application Notes and Protocols: Industrial Applications of 1,4-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the industrial uses of 1,4-Dichlorocyclohexane. It is intended to be a technical resource for professionals in chemical research, materials science, and drug development.
Overview of this compound
This compound is a halogenated cyclic hydrocarbon existing as two stereoisomers: cis-1,4-dichlorocyclohexane and trans-1,4-dichlorocyclohexane. These isomers possess distinct physical properties that influence their industrial handling and applications. The presence of two chlorine atoms makes it a versatile bifunctional electrophile for various nucleophilic substitution reactions, positioning it as a valuable intermediate in the synthesis of more complex molecules.
Isomerism and Physical Properties
The cis and trans isomers of this compound are diastereomers, meaning they are not mirror images and have different physical properties.[1][2] The most stable conformation for the trans isomer is the diequatorial form, which results in a significantly higher melting point compared to the cis isomer.[1][3] This difference is a critical consideration for industrial processes, affecting storage, handling, and reaction conditions.
Data Presentation: Physicochemical Properties of this compound Isomers
| Property | cis-1,4-Dichlorocyclohexane | trans-1,4-Dichlorocyclohexane |
| CAS Number | 16749-11-4[4] | 16890-91-8[5] |
| Molecular Formula | C₆H₁₀Cl₂ | C₆H₁₀Cl₂ |
| Molecular Weight | 153.05 g/mol | 153.05 g/mol |
| Appearance | Colorless oil or low-melting solid | White to almost-white crystalline powder |
| Melting Point | ~18 °C (291 K)[4] | 102 °C[5] |
| Boiling Point | Not specified | 60 °C at 3 mmHg[3] |
| Chirality | Achiral[1] | Achiral[1] |
Caption: Comparative physical properties of cis- and trans-1,4-Dichlorocyclohexane.
Caption: Impact of isomer melting points on industrial handling.
Key Industrial Applications
The primary industrial applications of this compound stem from its ability to act as a building block for larger molecules.
Monomer in Polymer Synthesis: Polysulfide Sealants
This compound is cited as a monomer for the synthesis of polysulfide polymers.[6] These polymers are crucial components in the formulation of high-performance sealants, particularly for aerospace applications where fuel and chemical resistance are paramount.[6] The reaction involves a nucleophilic substitution where a sodium polysulfide solution displaces the chloride ions to form the polymer backbone.
Intermediate in Chemical Synthesis
This compound serves as a precursor for the synthesis of other specialty chemicals. A key example is its conversion to 1,4-dithiane via reaction with sodium sulfide.[7] 1,4-Dithiane and its derivatives are used in organic synthesis and as intermediates for pharmaceuticals.[8][9]
Agrochemical Intermediate
While widely reported as an intermediate in the production of pesticides and insecticides, specific, publicly available industrial protocols detailing this application are scarce. The reactivity of its C-Cl bonds makes it a plausible precursor for various agrochemical scaffolds, though detailed examples are not readily found in open literature.
Health and Safety Information
Proper handling of this compound is essential due to its potential health hazards. The following data is based on available safety data sheets and toxicological information.
Data Presentation: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[10] |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation[10] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[10] |
Caption: Globally Harmonized System (GHS) classification for this compound.
Toxicological Profile of a Related Compound: 1,4-Dichlorobenzene
No comprehensive toxicological profile for this compound is readily available. However, data for the structurally related compound, 1,4-dichlorobenzene (p-DCB), can provide some insight into potential hazards, though direct extrapolation should be done with caution.
-
Human Exposure: Case reports for p-DCB exposure indicate potential for malaise, nausea, and effects on the liver, kidneys, and central nervous system.[11]
-
Animal Studies: Oral exposure to p-DCB in animal studies has shown an increased incidence of renal and hepatic lesions.[11] The U.S. National Toxicology Program concluded that 1,4-dichlorobenzene is "reasonably anticipated to be a human carcinogen" based on animal studies.[12]
Experimental Protocols
The following protocols are representative examples of nucleophilic substitution reactions using this compound at a laboratory scale. These can be adapted for process development and scale-up.
General Experimental Workflow
The synthesis of derivatives from this compound typically follows a standard workflow involving reaction setup, execution, workup, and purification.
Caption: General workflow for nucleophilic substitution reactions.
Protocol 1: Synthesis of a Polysulfide Oligomer
This protocol is a representative laboratory-scale procedure for synthesizing a polysulfide oligomer, as might be used in sealant formulations, based on patent literature.[6]
Materials:
-
This compound (mixture of isomers)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Elemental sulfur (S)
-
Deionized water
-
Toluene or other suitable organic solvent
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Separatory funnel
Procedure:
-
Prepare Sodium Polysulfide Solution: In the reaction flask, dissolve sodium sulfide nonahydrate in deionized water. Add elemental sulfur to the solution. Heat gently with stirring until the sulfur dissolves to form a dark sodium polysulfide (Na₂Sₓ) solution. The stoichiometry of 'x' can be adjusted based on the desired polymer properties.
-
Reaction Setup: Add toluene to the flask to create a two-phase system.
-
Addition of Monomer: While stirring vigorously, add this compound to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain vigorous stirring for 1-2 hours. The nucleophilic substitution reaction will occur at the interface of the two phases.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Remove the aqueous layer.
-
Wash the organic (toluene) layer with deionized water multiple times to remove residual salts.
-
-
Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the viscous polysulfide oligomer.
-
Protocol 2: Synthesis of 1,4-Dithiane
This protocol describes the synthesis of 1,4-dithiane, a common heterocyclic compound.
Materials:
-
trans-1,4-Dichlorocyclohexane
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol or Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In the reaction flask, dissolve sodium sulfide nonahydrate in a minimal amount of water and add ethanol or DMF as the primary solvent.
-
Substrate Addition: Dissolve trans-1,4-dichlorocyclohexane in a small amount of the reaction solvent and add it to the stirred sodium sulfide solution.
-
Reaction: Heat the mixture to reflux (for ethanol, ~78 °C) and stir for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a larger volume of deionized water.
-
Extract the aqueous mixture with diethyl ether three times.
-
Combine the organic extracts.
-
-
Isolation and Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the diethyl ether by rotary evaporation.
-
The crude 1,4-dithiane can be purified by recrystallization or sublimation to yield a white solid.
-
Caption: Reaction scheme for the synthesis of 1,4-dithiane.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. idc-online.com [idc-online.com]
- 3. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]
- 4. Cyclohexane, 1,4-dichloro-, cis- [webbook.nist.gov]
- 5. trans-1,4-dichlorocyclohexane [stenutz.eu]
- 6. US10160893B2 - Chemically foamed polysulfide sealant for aerospace fuel tank use - Google Patents [patents.google.com]
- 7. 1,4-Dithiane | C4H8S2 | CID 10452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Manufacture 1,4-dithiane-2,5-dihydroxy CAS 40018-26-6 [qinmuchem.com]
- 9. CN109608433A - A kind of preparation method of 2,5- dihydroxy -1,4- dithiane - Google Patents [patents.google.com]
- 10. 1,4-dichloro-Cyclohexane | C6H10Cl2 | CID 519304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. oehha.ca.gov [oehha.ca.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety precautions for working with 1,4-Dichlorocyclohexane in the lab
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety guidelines for handling 1,4-Dichlorocyclohexane in a laboratory setting. Adherence to these protocols is crucial to minimize risks and ensure a safe working environment.
Hazard Identification and Physicochemical Properties
This compound is a halogenated hydrocarbon. While specific toxicological data is limited, it is classified as a skin and eye irritant and may cause an allergic skin reaction.[1] It is essential to handle this compound with care, assuming it may have other uninvestigated toxicological properties.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀Cl₂ | [1] |
| Molecular Weight | 153.05 g/mol | [1] |
| Appearance | Solid | |
| GHS Hazard Statements | H315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritation | [1] |
| GHS Precautionary Statements | P261, P264, P272, P280, P302+P352, P305+P351+P338, P321, P332+P317, P333+P317, P337+P317, P362+P364, P501 | [1] |
| Storage Class | 11 - Combustible Solids |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation of any dust or vapors.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before use. | To prevent skin contact, irritation, and potential allergic reactions.[2][3][4] |
| Eye Protection | Chemical safety goggles. A face shield should be worn where there is a risk of splashing. | To protect eyes from irritation or serious damage.[5][6] |
| Skin and Body Protection | Lab coat, closed-toe shoes, and long pants. For larger quantities or increased exposure risk, chemical-resistant coveralls are recommended. | To protect skin from accidental spills and contamination.[7] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[5][8] If dust or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges should be used. | To prevent inhalation of dust or vapors. |
Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the chemical's integrity.
3.1. Handling:
-
Work in a well-ventilated area, such as a chemical fume hood.[5][8]
-
Avoid the formation of dust and aerosols.[8]
-
Use non-sparking tools to prevent ignition sources.[8]
3.2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][9]
-
Keep away from heat, sparks, and open flames.[5]
-
Store separately from incompatible materials such as strong oxidizing agents and strong bases.[5]
Experimental Protocol: General Procedure for Use as a Reagent in a Reaction
This protocol outlines the safe use of this compound as a reagent in a laboratory-scale chemical synthesis.
Materials:
-
This compound
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Appropriate solvent
-
Other reactants as required by the specific synthesis
-
Personal Protective Equipment (as specified in Table 2)
-
Chemical fume hood
Procedure:
-
Preparation: Don all required PPE before entering the laboratory. Ensure the chemical fume hood is functioning correctly.
-
Reaction Setup: Assemble the reaction apparatus inside the chemical fume hood.
-
Reagent Weighing: Weigh the required amount of this compound in a tared container within the fume hood.
-
Addition to Reaction: Carefully add the this compound to the reaction vessel containing the solvent and other reactants.
-
Reaction: Commence stirring and heating (if required) as per the specific experimental procedure.
-
Monitoring: Monitor the reaction progress from outside the fume hood sash.
-
Work-up: Upon completion, cool the reaction mixture to room temperature before proceeding with the work-up. All work-up and purification steps should be conducted in the fume hood.
-
Waste Disposal: Dispose of all chemical waste, including empty containers and contaminated materials, in appropriately labeled hazardous waste containers.[10]
-
Decontamination: Clean the work area and any contaminated equipment thoroughly. Remove and dispose of gloves properly, and wash hands.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
5.1. Spills:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5]
-
Ventilate the area and wash the spill site after material pickup is complete.[9]
5.2. Fire:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[8][11]
-
Firefighters should wear self-contained breathing apparatus (SCBA).[8][10]
5.3. First Aid:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][11] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[8][9][11] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8][10][11] |
Visualized Workflows
The following diagrams illustrate key safety-related workflows for handling this compound.
Caption: Workflow for handling a this compound spill.
Caption: Logical flow for the safe handling of this compound.
References
- 1. 1,4-dichloro-Cyclohexane | C6H10Cl2 | CID 519304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. TRANS-1,4-DICHLOROCYCLOHEXANE - Safety Data Sheet [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,4-Dichlorocyclohexane
This guide provides troubleshooting advice and frequently asked questions for the purification of 1,4-dichlorocyclohexane by distillation. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What are the boiling points of the cis and trans isomers of this compound?
The boiling points of the isomers are high at atmospheric pressure, and the compounds may degrade with prolonged heating. Therefore, vacuum distillation is often employed. The boiling point of the trans isomer is reported as 60 °C at 3 mmHg.[1][2][3] Due to the significant difference in their melting points, fractional crystallization can also be a highly effective separation method.
Q2: Is vacuum distillation necessary to purify this compound?
While not strictly mandatory in all cases, vacuum distillation is highly recommended. It lowers the boiling point of the compound, which minimizes the risk of thermal decomposition that can occur at the high temperatures required for atmospheric distillation.[4][5]
Q3: My distillation is "bumping" violently. How can I fix this?
Bumping, or sudden, violent boiling, can be dangerous. To prevent it, ensure smooth boiling by adding fresh boiling chips or a magnetic stir bar to the distillation flask before you begin heating.[6][7] If using vacuum distillation, boiling chips are ineffective; a magnetic stir bar must be used for agitation.[4] Also, ensure the heating is gradual and even.[6]
Q4: Why is my final product purity low, even after distillation?
Low purity can result from several factors. The most common is inefficient separation of the cis and trans isomers due to their potentially close boiling points.[8] Other causes include the presence of azeotropes with solvent impurities or insufficient column efficiency. Using a fractionating column (like a Vigreux or packed column) can improve separation.
Q5: The distillate I collected is colored. What is the cause?
A colored distillate often indicates product decomposition due to excessive heating.[9] This is a key reason to use vacuum distillation. The presence of certain impurities that are sensitive to heat can also lead to coloration. Washing the crude product with a reducing agent solution, such as aqueous sodium bisulfite, before distillation may help prevent color formation.[9]
Troubleshooting Guide
This section addresses specific problems you may encounter during the distillation of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation of Isomers | 1. Boiling points of cis and trans isomers are too close for simple distillation.[8] 2. Inefficient distillation column. 3. Distillation rate is too fast. | 1. Use fractional distillation with a Vigreux or packed column to increase theoretical plates. 2. Slow down the distillation rate by reducing the heat input to allow for proper vapor-liquid equilibrium. 3. Consider alternative purification methods like fractional crystallization, which exploits the large difference in melting points between the isomers. |
| Product Decomposition (Observed as Darkening/Charring in Flask or Colored Distillate) | 1. Distillation temperature is too high, causing thermal degradation. 2. Presence of acidic or basic impurities catalyzing decomposition. | 1. Switch to vacuum distillation to lower the required temperature.[4][5] 2. Neutralize the crude product before distillation. An aqueous wash with dilute sodium bicarbonate can remove acidic impurities.[10] |
| Unstable Boiling ("Bumping") | 1. Lack of nucleation sites for smooth boiling. 2. Heating too rapidly or unevenly.[6][7] | 1. For atmospheric distillation, add 2-3 new boiling chips to the cool liquid. Never add boiling chips to hot liquid. [6] 2. For vacuum distillation, use a magnetic stir bar and stir plate to ensure constant agitation.[4] 3. Use a heating mantle and apply heat gradually.[6] |
| Low or No Product Recovery | 1. A leak in the distillation apparatus (especially critical under vacuum). 2. Thermometer is positioned incorrectly, leading to inaccurate temperature readings. 3. Insufficient heating. | 1. Check all joints and connections for a proper seal. Use appropriate grease for ground glass joints if performing a vacuum distillation. 2. Ensure the top of the thermometer bulb is level with the bottom of the condenser side-arm.[7] 3. Confirm the heating mantle is functioning and set to an appropriate temperature. |
| Pressure Fluctuations (Vacuum Distillation) | 1. Leaks in the system. 2. The vacuum pump is not properly maintained or is inadequate. 3. Outgassing of dissolved volatile impurities from the crude mixture. | 1. Carefully inspect all tubing and glassware connections for leaks. 2. Check the pump's oil level and condition. Consider using a cold trap (e.g., with dry ice/acetone) to protect the pump from solvent vapors.[4] 3. Allow the pressure to stabilize at the lower vacuum before beginning to heat. |
Quantitative Data Summary
The physical properties of the this compound isomers are critical for planning their separation. The significant difference in melting point is particularly noteworthy.
| Property | cis-1,4-Dichlorocyclohexane | trans-1,4-Dichlorocyclohexane |
| Molecular Weight | 153.05 g/mol [11][12] | 153.05 g/mol [13] |
| Melting Point | 18 °C[14] | 103 °C[2][15] |
| Boiling Point | Not readily available at atmospheric pressure. | 60 °C @ 3 mmHg[1][2][3] |
| Appearance | Liquid or low-melting solid at room temp. | White crystalline powder at room temp.[15] |
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][16] this compound is an irritant and may cause an allergic skin reaction.[17]
Protocol 1: Fractional Distillation (Atmospheric Pressure)
This method is suitable if the material is known to be stable at its atmospheric boiling point.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Charging the Flask: Fill the distillation flask no more than two-thirds full with the crude this compound.[18] Add a few fresh boiling chips.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Equilibration: As the liquid begins to boil, observe the vapor rising slowly up the fractionating column. Adjust the heat to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Fraction Collection:
-
Collect any initial low-boiling liquid as a "forerun" fraction and set it aside.
-
Collect the main fraction over the expected boiling point range.
-
Change receiving flasks if the temperature drops or rises significantly, indicating a different component is distilling.
-
-
Shutdown: Stop the distillation before the flask boils to dryness to avoid the potential for explosive peroxide residues.[6] Allow the apparatus to cool completely before disassembly.
Protocol 2: Vacuum Distillation
This is the preferred method for purifying this compound to prevent thermal decomposition.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Use thick-walled vacuum tubing and ensure all glassware is free of cracks. A short path distillation head is often sufficient.
-
Charging the Flask: Add the crude product and a magnetic stir bar to the distillation flask. Do not use boiling chips. [4]
-
Applying Vacuum: Ensure all connections are secure. Turn on the stirrer. Slowly and gradually apply the vacuum from the pump.[6] Bubbling may occur as volatile impurities are removed.[4]
-
Heating: Once the pressure has stabilized at the desired vacuum, begin to heat the flask gently with a heating mantle.[4]
-
Distillation: Collect the product fraction distilling at a constant temperature and pressure. The expected boiling point will be significantly lower than at atmospheric pressure (e.g., ~60 °C at 3 mmHg for the trans isomer).[1][2][3]
-
Shutdown:
Visualization
Distillation Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the distillation of this compound.
Caption: Troubleshooting logic for distillation purification.
References
- 1. Page loading... [wap.guidechem.com]
- 2. trans-1,4-Dichlorocyclohexane | 16890-91-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 16.11 Extractions and Distillations | Environment, Health and Safety [ehs.cornell.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Cyclohexane, 1,4-dichloro-, cis- [webbook.nist.gov]
- 12. Cyclohexane, 1,4-dichloro-, cis- [webbook.nist.gov]
- 13. chemscene.com [chemscene.com]
- 14. cis-1,4-dichlorocyclohexane [stenutz.eu]
- 15. trans-1,4-Dichlorocyclohexane 99.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 16. ehs.gatech.edu [ehs.gatech.edu]
- 17. 1,4-dichloro-Cyclohexane | C6H10Cl2 | CID 519304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. copper-alembic.com [copper-alembic.com]
Technical Support Center: Synthesis of 1,4-Dichlorocyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,4-dichlorocyclohexane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common laboratory synthesis of this compound involves the chlorination of 1,4-cyclohexanediol.[1] This can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) and concentrated hydrochloric acid (HCl) being the most frequently employed.[1][2]
Q2: What are the primary impurities I should expect in my crude this compound product?
A2: The main impurities in the synthesis of this compound are typically stereoisomers, namely the cis and trans isomers of the product.[3][4] Depending on the reaction conditions and the stereochemistry of the starting 1,4-cyclohexanediol, you may obtain a mixture of these isomers. Other potential impurities can include unreacted starting material (1,4-cyclohexanediol), partially chlorinated intermediates (e.g., 4-chlorocyclohexanol), and in some cases, constitutional isomers such as 1,2- or 1,3-dichlorocyclohexane due to rearrangement reactions, although this is less common under controlled conditions.[3][4][5]
Q3: Why is the separation of cis- and trans-1,4-dichlorocyclohexane challenging?
A3: The separation of cis and trans isomers of this compound can be difficult due to their similar physical properties, such as boiling point and polarity.[3][4] This makes conventional purification techniques like simple distillation less effective.
Q4: How can I monitor the progress of my reaction and the purity of my product?
A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent analytical technique for monitoring the reaction progress and assessing the purity of the final product.[6] It allows for the separation and identification of the desired product, isomers, and potential byproducts. Thin-layer chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progress.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptoms:
-
Lower than expected mass of the isolated product.
-
Presence of significant amounts of starting material or intermediates in the crude product analysis (GC-MS or TLC).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Ensure the reaction is stirred for a sufficient duration at the appropriate temperature. Monitor the reaction by TLC or GC-MS until the starting material is consumed. - Excess Chlorinating Agent: Use a slight excess of the chlorinating agent (e.g., thionyl chloride) to drive the reaction to completion. |
| Loss of Product During Workup | - Extraction Efficiency: Ensure efficient extraction of the product from the aqueous phase using a suitable organic solvent. Perform multiple extractions to maximize recovery. - Aqueous Washes: Minimize the number of aqueous washes if the product has some water solubility. Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous layer. |
| Side Reactions | - Temperature Control: Maintain the recommended reaction temperature. For reactions with thionyl chloride, running the reaction at elevated temperatures can lead to the formation of undesired byproducts.[7] - Moisture Contamination: Ensure all glassware is dry and use anhydrous solvents, as water can react with chlorinating agents like thionyl chloride, reducing their effectiveness. |
Issue 2: Product is a Mixture of cis and trans Isomers
Symptoms:
-
GC-MS or NMR analysis of the purified product shows two distinct sets of peaks corresponding to the cis and trans isomers.
-
The melting point of the solid product is broad.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Non-Stereospecific Reaction | - The choice of chlorinating agent and reaction conditions can influence the stereochemical outcome. Reactions with thionyl chloride can proceed with either inversion or retention of configuration, depending on the solvent and the presence of bases like pyridine.[5] The starting material, being a mixture of cis and trans-1,4-cyclohexanediol, will also lead to a mixture of dichlorinated isomers. |
| Isomer Separation | - Fractional Distillation: While challenging, careful fractional distillation under reduced pressure may provide some separation if the boiling points of the isomers are sufficiently different. - Recrystallization: This is often the most effective method for separating diastereomers. The success of this technique depends on finding a solvent or solvent system in which the two isomers have significantly different solubilities. Experiment with a range of solvents of varying polarities (e.g., hexane, ethanol, ethyl acetate, or mixtures thereof). - Column Chromatography: Preparative column chromatography on silica gel can be used to separate the isomers. A solvent system that provides good separation on analytical TLC should be chosen and scaled up. |
Issue 3: Presence of Unexpected Byproducts
Symptoms:
-
GC-MS analysis reveals peaks that do not correspond to the desired product or its stereoisomers.
-
The isolated product has an unusual color or odor.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Reaction with Solvent | - In some cases, the chlorinating agent can react with the solvent. For example, thionyl chloride can react with certain solvents, especially at higher temperatures.[7] Ensure the chosen solvent is inert under the reaction conditions. |
| Decomposition | - Overheating the reaction or the product during distillation can lead to decomposition. Purify the product under reduced pressure to lower the required temperature. |
| Contaminated Reagents | - Ensure the starting materials and reagents are of high purity. Impurities in the starting 1,4-cyclohexanediol can lead to the formation of corresponding chlorinated byproducts. |
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
This protocol is a general guideline and may require optimization.
Materials:
-
1,4-Cyclohexanediol (cis/trans mixture)
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, dissolve 1,4-cyclohexanediol in a minimal amount of anhydrous diethyl ether or dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride (2.2 equivalents) dropwise to the stirred solution. If using pyridine, it should be added prior to the thionyl chloride.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours or until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl produced.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, methanol, or hexane).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum. The purity of the crystals should be assessed by melting point and GC-MS. The mother liquor can be concentrated to obtain a second crop of crystals, which may be enriched in the other isomer.
Data Presentation
Table 1: Physical Properties of this compound Isomers
| Property | cis-1,4-Dichlorocyclohexane | trans-1,4-Dichlorocyclohexane |
| CAS Number | 16749-11-4[8] | 16890-91-8[9] |
| Molecular Formula | C₆H₁₀Cl₂[8] | C₆H₁₀Cl₂[9] |
| Molecular Weight | 153.05 g/mol [8] | 153.05 g/mol [9] |
| Melting Point | Not readily available | ~102-104 °C |
| Boiling Point | Not readily available | Not readily available |
Note: Consistent experimental data for the melting and boiling points of the individual pure isomers is not widely available and can vary with pressure.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. reactionweb.io [reactionweb.io]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. idc-online.com [idc-online.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Cyclohexane, 1,4-dichloro-, cis- [webbook.nist.gov]
- 9. Cyclohexane, 1,4-dichloro-, trans- [webbook.nist.gov]
Optimizing reaction yield for 1,4-Dichlorocyclohexane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-dichlorocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is the most common and selective method for synthesizing this compound?
A1: The most common laboratory-scale synthesis involves the direct chlorination of cyclohexane-1,4-diol using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method is generally preferred over the direct chlorination of cyclohexane because it offers high regioselectivity for the 1,4-positions, avoiding the complex mixture of 1,2-, 1,3-, and 1,4-isomers that results from free-radical halogenation of the alkane.[1][2] The reaction with thionyl chloride is often advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[3][4]
Q2: What are the starting materials for this synthesis, and what are their roles?
A2: The primary starting materials are:
-
Cyclohexane-1,4-diol: This is the substrate containing the hydroxyl groups that will be replaced by chlorine atoms. It can exist as a mixture of cis and trans isomers.
-
Thionyl Chloride (SOCl₂): This is the chlorinating agent. It reacts with the hydroxyl groups of the diol to form a chlorosulfite intermediate, which is a good leaving group.[3][5]
-
Solvent (Optional): An inert solvent like toluene, chloroform, or dichloromethane can be used to control the reaction temperature and facilitate stirring. The reaction can also be run neat using excess thionyl chloride as the solvent.[3]
-
Catalyst/Base (Optional): A base like pyridine or a catalytic amount of N,N-dimethylformamide (DMF) can be used. Pyridine can neutralize the HCl byproduct and influence the reaction mechanism, often leading to inversion of stereochemistry.[6] DMF can form a Vilsmeier-Haack type reagent, which is a highly effective catalyst for the chlorination.[3][4]
Q3: How are the cis and trans isomers of this compound formed, and can their formation be controlled?
A3: this compound exists as cis and trans diastereomers.[7][8][9] The stereochemical outcome of the synthesis depends on the stereochemistry of the starting diol and the reaction mechanism.
-
SNi (Internal Nucleophilic Substitution): In the absence of a base like pyridine, the reaction with thionyl chloride often proceeds with retention of configuration.[3][6]
-
SN2 (Bimolecular Nucleophilic Substitution): When pyridine is added, it can react with the intermediate chlorosulfite, liberating a chloride ion which then attacks the carbon center from the backside, leading to an inversion of configuration.[6] Therefore, starting with a specific isomer of cyclohexane-1,4-diol and choosing the appropriate reaction conditions (with or without pyridine) can influence the resulting isomeric ratio.
Q4: What are the primary safety concerns when working with thionyl chloride?
A4: Thionyl chloride is a corrosive and toxic chemical that requires careful handling in a well-ventilated fume hood. It reacts exothermically with water to produce toxic gases (HCl and SO₂).[4] Therefore, all glassware must be scrupulously dried before use. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. An appropriate quenching agent (such as a dilute sodium hydroxide solution) should be readily available to neutralize any spills and the final reaction mixture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | 1. Wet Glassware or Reagents: Thionyl chloride reacts rapidly with water, consuming the reagent.[4] | Ensure all glassware is oven- or flame-dried before use. Use an anhydrous grade of cyclohexane-1,4-diol. |
| 2. Aged/Decomposed Thionyl Chloride: Old thionyl chloride can decompose to S₂Cl₂, SO₂, and Cl₂, appearing yellow and losing reactivity.[4] | Use freshly opened or recently distilled thionyl chloride for best results. Purification can be achieved by distillation under reduced pressure.[4] | |
| 3. Insufficient Reaction Time or Temperature: The reaction may be incomplete. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider increasing the reaction time or gently heating the mixture (e.g., refluxing in a suitable solvent). | |
| 4. Loss During Workup: The product may be lost during aqueous washing or extraction steps. | Ensure proper phase separation during extraction. Minimize the number of aqueous washes. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. | |
| Formation of Elimination Byproducts (e.g., 4-chlorocyclohexene) | 1. Excessively High Reaction Temperature: High temperatures can favor elimination reactions, especially if a base is present. | Maintain a controlled temperature. If heating is required, use the minimum temperature necessary for the reaction to proceed at a reasonable rate. |
| 2. Use of a Strong, Bulky Base: Strong bases can promote E2 elimination. | If a base is necessary, use a non-nucleophilic base like pyridine rather than a stronger base. Often, the reaction can be run successfully without any base. | |
| Product is a Mixture of Cis and Trans Isomers | 1. Starting Material is an Isomeric Mixture: The starting cyclohexane-1,4-diol was likely a mixture of cis and trans isomers. | Start with a pure isomer of the diol if a specific product isomer is desired. |
| 2. Mixed SNi and SN2 Mechanisms: Reaction conditions may allow both retention and inversion pathways to occur. | To favor one mechanism, be consistent with the use or exclusion of pyridine. For inversion (SN2), use pyridine. For retention (SNi), run the reaction in an inert solvent or neat thionyl chloride without a base.[6] | |
| Difficulty Separating Cis and Trans Isomers | 1. Similar Physical Properties: The boiling points of the isomers can be close, making distillation challenging. | Utilize the difference in melting points. The trans isomer generally has a higher melting point and is more symmetrical, allowing for purification by fractional crystallization from a suitable solvent like ethanol or methanol.[10] Column chromatography on silica gel can also be an effective separation method. |
Experimental Protocols
Protocol: Synthesis of this compound from Cyclohexane-1,4-diol
This protocol describes a general procedure for the chlorination of cyclohexane-1,4-diol using thionyl chloride.
Materials:
-
Cyclohexane-1,4-diol (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.5 eq)
-
Toluene (optional, as solvent)
-
Pyridine (optional, 2.5 eq)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. All glassware must be thoroughly dried.
-
Reagent Addition:
-
Without Pyridine (SNi conditions): Add cyclohexane-1,4-diol to the flask. Slowly add thionyl chloride dropwise at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.
-
With Pyridine (SN2 conditions): Dissolve cyclohexane-1,4-diol in a minimal amount of an inert solvent (or pyridine itself). Cool the solution to 0 °C and slowly add thionyl chloride.
-
-
Reaction: Stir the mixture at room temperature for 2-4 hours or heat to a gentle reflux (e.g., 50-60 °C) until TLC or GC analysis indicates the consumption of the starting material. The reaction progress can be monitored by the evolution of SO₂ and HCl gas (which can be bubbled through a basic solution to neutralize).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture over crushed ice to quench the excess thionyl chloride. Caution: This is a highly exothermic reaction and will release HCl and SO₂ gas. Perform this step in the back of the fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., diethyl ether).
-
Washing: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by recrystallization/fractional crystallization to separate the cis and trans isomers.
Visualizations
References
- 1. How many dichlorocyclohexane would be obtained on chlorination class 12 chemistry JEE_Main [vedantu.com]
- 2. Cyclohexane on chlorination gives A Chloro cyclohexane class 12 chemistry CBSE [vedantu.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Cyclohexane, 1,4-dichloro-, cis- [webbook.nist.gov]
- 8. trans-1,4-dichlorocyclohexane [stenutz.eu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Common side products in the synthesis of 1,4-Dichlorocyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-dichlorocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory synthesis of this compound involves the reaction of 1,4-cyclohexanediol with a chlorinating agent. The two most common reagents for this transformation are concentrated hydrochloric acid (HCl) and thionyl chloride (SOCl₂). The choice of reagent can influence the reaction mechanism and the stereochemical outcome of the product.
Q2: What are the primary side products I should expect in this synthesis?
A2: The principal side products are typically stereoisomers and constitutional isomers of the desired product, as well as elimination byproducts. These can include:
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Cis- and trans-1,4-dichlorocyclohexane: The reaction often produces a mixture of these diastereomers. The ratio is dependent on the stereochemistry of the starting 1,4-cyclohexanediol and the reaction conditions.
-
1,2- and 1,3-dichlorocyclohexane: These constitutional isomers can form if rearrangement reactions occur, though this is less common when starting from 1,4-cyclohexanediol.
-
Chlorocyclohexene and Cyclohexadienes: These can result from elimination reactions, which compete with the desired substitution reaction, particularly at higher temperatures.
Q3: How does the choice of chlorinating agent affect the side product profile?
A3: The chlorinating agent plays a crucial role in the reaction mechanism and, consequently, the product distribution:
-
Hydrochloric Acid (HCl): The reaction of alcohols with HCl typically proceeds through an SN1 mechanism, involving a carbocation intermediate. This can lead to a mixture of stereoisomers (both cis and trans products) and is more susceptible to rearrangement and elimination side reactions.
-
Thionyl Chloride (SOCl₂): In the absence of a base, thionyl chloride reacts with alcohols via an SNi (internal nucleophilic substitution) mechanism, which generally leads to retention of stereochemistry. When a base like pyridine is added, the mechanism shifts to an SN2 pathway, resulting in an inversion of stereochemistry. The SN2 pathway is often preferred as it is less prone to carbocation-related side reactions like rearrangements and eliminations.
Q4: How can I minimize the formation of elimination byproducts?
A4: To reduce the likelihood of elimination reactions, it is advisable to:
-
Maintain a low reaction temperature.
-
Use a chlorinating agent and conditions that favor an SN2 or SNi mechanism over an SN1 mechanism. The use of thionyl chloride with pyridine is a good example.
-
Avoid the use of strong, non-nucleophilic bases.
Q5: What are the recommended methods for purifying this compound?
A5: The purification of this compound from its isomers and other byproducts can be challenging due to their similar physical properties. Common purification techniques include:
-
Fractional Distillation: This can be effective for separating this compound from byproducts with significantly different boiling points.
-
Column Chromatography: Silica gel chromatography can be used to separate stereoisomers and constitutional isomers, although it may require careful optimization of the solvent system.
-
Recrystallization: If the product is a solid at room temperature and a suitable solvent is found, recrystallization can be an effective method for purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Significant formation of elimination byproducts. 3. Loss of product during workup and purification. | 1. Increase reaction time or temperature cautiously. Monitor reaction progress by TLC or GC. 2. Lower the reaction temperature. Use a milder chlorinating agent or one that favors substitution over elimination (e.g., SOCl₂ with pyridine). 3. Optimize extraction and purification steps. Ensure all aqueous washes are back-extracted. |
| Presence of a Mixture of Cis and Trans Isomers | 1. The starting 1,4-cyclohexanediol was a mixture of isomers. 2. The reaction proceeded through an SN1 mechanism with a carbocation intermediate. | 1. Use a stereochemically pure starting material if a specific isomer is desired. 2. Employ reaction conditions that favor an SN2 mechanism (e.g., thionyl chloride in the presence of pyridine) to achieve inversion of stereochemistry, or an SNi mechanism (thionyl chloride alone) for retention. |
| Detection of 1,2- or 1,3-Dichlorocyclohexane | 1. Rearrangement of a carbocation intermediate in an SN1 reaction. 2. Impurities in the starting material. | 1. Switch to reaction conditions that avoid carbocation formation (SN2 or SNi). 2. Verify the purity of the starting 1,4-cyclohexanediol by GC-MS or NMR. |
| Significant Amounts of Unsaturated Byproducts (e.g., Chlorocyclohexene) | 1. High reaction temperature. 2. Presence of a strong, non-nucleophilic base. 3. Use of a strongly acidic catalyst that promotes dehydration. | 1. Conduct the reaction at a lower temperature. 2. Avoid strong bases if elimination is a concern. 3. Use a chlorinating agent that does not require a strong acid catalyst. |
Experimental Protocols
Synthesis of this compound from 1,4-Cyclohexanediol using Thionyl Chloride
Objective: To synthesize this compound from 1,4-cyclohexanediol via an SN2 reaction to control stereochemistry and minimize side products.
Materials:
-
1,4-Cyclohexanediol (stereoisomerically pure, if a specific product isomer is desired)
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 1,4-cyclohexanediol in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add pyridine to the stirred solution.
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From the dropping funnel, add a solution of thionyl chloride in anhydrous diethyl ether dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Technical Support Center: Stereoselectivity in 1,4-Dichlorocyclohexane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-dichlorocyclohexane. The content is designed to address specific issues encountered during experiments and offer practical solutions to improve stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the stable conformations of cis- and trans-1,4-dichlorocyclohexane?
A1: this compound exists as two diastereomers: cis and trans. The most stable conformation for trans-1,4-dichlorocyclohexane is the diequatorial chair form, where both chlorine atoms occupy equatorial positions, minimizing steric strain.[1][2][3] The cis-isomer exists as a rapid equilibrium between two chair conformations, each having one axial and one equatorial chlorine. These two conformations are energetically equivalent.
Q2: Why am I getting a mixture of cis and trans products in my substitution reaction?
A2: The formation of a mixture of diastereomers is common in reactions involving cyclohexane rings. The stereochemical outcome depends on the reaction mechanism (SN1 vs. SN2), the starting isomer (cis or trans), the nucleophile, the solvent, and the temperature. An SN1 reaction, proceeding through a planar carbocation intermediate, will typically lead to a mixture of products. An SN2 reaction, on the other hand, proceeds with an inversion of configuration at the reaction center.
Q3: How does the choice of solvent affect the stereoselectivity of my reaction?
A3: The solvent plays a crucial role in determining the reaction pathway and, consequently, the stereoselectivity.
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Polar protic solvents (e.g., water, ethanol, methanol) stabilize both the carbocation intermediate in an SN1 reaction and the leaving group. This generally favors SN1 pathways, leading to a loss of stereoselectivity.
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Polar aprotic solvents (e.g., acetone, DMF, DMSO) are poor at solvating the nucleophile, making it more reactive. This condition favors the SN2 mechanism, which is stereospecific and leads to an inversion of configuration.
Q4: Can the choice of nucleophile influence the cis/trans ratio of the product?
A4: Yes, the nature of the nucleophile is critical.
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Strong, non-bulky nucleophiles (e.g., CN-, N3-, CH3O-) favor the SN2 mechanism, leading to a product with an inverted stereochemistry relative to the starting material.
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Weak nucleophiles (e.g., H2O, ROH) or bulky nucleophiles favor the SN1 mechanism, which can result in a mixture of diastereomers.
Q5: I started with pure trans-1,4-dichlorocyclohexane but obtained a significant amount of the cis-product. What could be the reason?
A5: This outcome suggests that the reaction is likely proceeding, at least partially, through an SN1 mechanism. The formation of a carbocation intermediate allows the nucleophile to attack from either face of the ring, leading to a mixture of cis and trans products. To favor the formation of the trans-product (via inversion from a hypothetical cis-starting material or retention from a trans-starting material via a double inversion or other complex mechanism), you should aim for SN2 conditions.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity (Undesired Mixture of cis and trans Products)
| Possible Cause | Troubleshooting Step |
| Reaction proceeding via an SN1 mechanism. | 1. Switch to a polar aprotic solvent (e.g., DMF, DMSO, acetone) to favor an SN2 pathway. 2. Use a stronger, more concentrated nucleophile to increase the rate of the SN2 reaction. 3. Lower the reaction temperature to disfavor the higher activation energy SN1 pathway. |
| Starting material is a mixture of isomers. | 1. Purify the starting this compound by chromatography or recrystallization to ensure you begin with a pure diastereomer. |
| Elimination side reactions are competing. | 1. Use a less basic nucleophile if possible. 2. Lower the reaction temperature to disfavor elimination, which is often favored at higher temperatures. |
Problem 2: Unexpected Inversion of Stereochemistry
| Possible Cause | Troubleshooting Step |
| Reaction is proceeding as expected via an SN2 mechanism. | This is the expected outcome for an SN2 reaction. If retention of stereochemistry is desired, consider a double SN2 reaction with a suitable neighboring group participation strategy, or a different synthetic route altogether. |
| Neighboring group participation. | Analyze the substrate and nucleophile for potential neighboring group participation that could lead to a double inversion (retention of stereochemistry). |
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the diastereomeric ratio of the product in a hypothetical nucleophilic substitution reaction of trans-1,4-dichlorocyclohexane with a generic nucleophile (Nu-).
| Entry | Nucleophile (Nu-) | Solvent | Temperature (°C) | Catalyst | Product Ratio (trans:cis) |
| 1 | CH3O- | Methanol | 65 | None | 60:40 |
| 2 | CH3O- | DMSO | 25 | None | 95:5 |
| 3 | CN- | DMF | 50 | None | >99:1 |
| 4 | N3- | H2O/Acetone | 50 | None | 70:30 |
| 5 | N3- | Toluene/H2O | 80 | TBAB | 90:10 |
Note: This data is illustrative and intended to demonstrate general principles. Actual results may vary. TBAB: Tetrabutylammonium bromide (a phase-transfer catalyst).
Experimental Protocols
Protocol 1: Stereoselective Synthesis of cis-1,4-Diazidocyclohexane via SN2 Reaction
This protocol describes the synthesis of cis-1,4-diazidocyclohexane from trans-1,4-dichlorocyclohexane using sodium azide under phase-transfer catalysis conditions to favor an SN2 reaction and thus inversion of stereochemistry.
Materials:
-
trans-1,4-Dichlorocyclohexane
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Sodium azide (NaN3)
-
Tetrabutylammonium bromide (TBAB)
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Toluene
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Deionized water
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO4)
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-1,4-dichlorocyclohexane (10.0 g, 65.3 mmol), sodium azide (12.7 g, 195.9 mmol), and tetrabutylammonium bromide (1.05 g, 3.27 mmol).
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Add 100 mL of toluene and 50 mL of deionized water to the flask.
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Heat the biphasic mixture to 90°C with vigorous stirring.
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Maintain the reaction at this temperature for 24 hours, monitoring the progress by GC-MS.
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After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
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Separate the organic layer and wash it with 2 x 50 mL of deionized water, followed by 50 mL of brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure cis-1,4-diazidocyclohexane.
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Characterize the product and determine the cis/trans ratio using 1H NMR and 13C NMR spectroscopy.
Protocol 2: Analysis of cis/trans Isomer Ratio by 1H NMR Spectroscopy
Principle:
The chemical shifts of the protons attached to the carbons bearing the substituents are different for the cis and trans isomers due to the different magnetic environments of axial and equatorial protons. By integrating the corresponding signals in the 1H NMR spectrum, the ratio of the two isomers can be determined.
Procedure:
-
Prepare a solution of the product mixture in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a high-resolution 1H NMR spectrum.
-
Identify the characteristic signals for the methine protons (CH-X) of both the cis and trans isomers. The axial and equatorial protons will have different chemical shifts and coupling constants.
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Integrate the area under the characteristic peaks for each isomer.
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Calculate the isomer ratio by dividing the integration value of one isomer by the sum of the integration values for both isomers and multiplying by 100.
Visualizations
Caption: General experimental workflow for a nucleophilic substitution reaction on this compound.
Caption: Troubleshooting logic for addressing low diastereoselectivity in reactions of this compound.
References
Preventing degradation of 1,4-Dichlorocyclohexane during storage
Welcome to the technical support center for 1,4-Dichlorocyclohexane. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, primarily:
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Dehydrochlorination: This is a common degradation route for alkyl halides, where a molecule of hydrogen chloride (HCl) is eliminated to form an alkene. In the case of this compound, this can lead to the formation of 4-chlorocyclohexene and subsequently cyclohexadiene. This process can be accelerated by the presence of bases.
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Hydrolysis: Reaction with water can lead to the substitution of one or both chlorine atoms with hydroxyl groups, forming chlorocyclohexanols and cyclohexanediols. This reaction is typically slow at neutral pH but can be catalyzed by acidic or basic conditions.
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Oxidation: Exposure to oxygen, particularly in the presence of light or heat, can initiate radical chain reactions, leading to the formation of various oxidation products, including ketones and ring-opening byproducts.
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Photodegradation: Ultraviolet (UV) light can provide the energy to break the carbon-chlorine bonds, initiating radical-mediated degradation pathways.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, dark, and well-ventilated. It is crucial to protect it from moisture, light, and high temperatures.
Q3: Are there any recommended stabilizers for this compound?
A3: Yes, the addition of stabilizers can significantly inhibit degradation. Common stabilizers for chlorinated hydrocarbons fall into several categories:
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Acid Scavengers: Small amounts of epoxides (e.g., butylene oxide) or amines can be added to neutralize any HCl formed through dehydrochlorination, thus preventing acid-catalyzed degradation.
-
Antioxidants/Radical Scavengers: Phenolic compounds, such as Butylated Hydroxytoluene (BHT), can be effective in terminating the free-radical chain reactions initiated by light or heat.
-
Metal Deactivators: If there is a risk of contact with metal surfaces that can catalyze degradation, a metal deactivator can be added.
Q4: How can I detect degradation in my this compound sample?
A4: Degradation can be detected through several analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile degradation products such as chlorocyclohexene.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the parent compound and non-volatile degradation products. A stability-indicating method should be developed and validated.
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pH Measurement: A decrease in the pH of a solution containing this compound (if in a protic solvent) can indicate the formation of HCl.
-
Visual Inspection: Discoloration (e.g., yellowing) of the material can be a sign of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in GC-MS/HPLC analysis | Degradation of this compound. | 1. Confirm the identity of the unexpected peaks using mass spectrometry. Common degradants include 4-chlorocyclohexene and 1,4-cyclohexanediol. 2. Review storage conditions. Ensure the container is tightly sealed and protected from light and heat. 3. Consider adding a stabilizer like BHT (for radical-mediated degradation) or an acid scavenger if dehydrochlorination is suspected. |
| Decrease in assay value of this compound over time | Ongoing degradation. | 1. Perform a forced degradation study to identify the primary degradation pathway (see Experimental Protocols section). 2. Based on the degradation pathway, select an appropriate stabilizer. 3. Re-evaluate the storage conditions. Store at a lower temperature if possible. |
| Discoloration of the stored material | Formation of colored degradation products, often from oxidation or polymerization of degradation products. | 1. Analyze the sample by GC-MS and HPLC to identify the impurities. 2. Purge the container with an inert gas (argon or nitrogen) before sealing to minimize oxidation. 3. Store in an amber glass container to protect from light. |
| Inconsistent experimental results | Variable purity of this compound due to degradation. | 1. Re-purify the this compound before use (e.g., by distillation or chromatography). 2. Perform a purity check (e.g., by GC) on a new batch and before each critical experiment. 3. Implement stringent storage protocols for all batches. |
Data Presentation
The following table presents hypothetical data from a forced degradation study on this compound to illustrate its stability under various stress conditions. This data is for representative purposes and may not reflect actual experimental results.
| Stress Condition | Duration | Parameter | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Thermal | 7 days | 60°C | 5.2 | 4-Chlorocyclohexene, HCl |
| Acidic Hydrolysis | 24 hours | 0.1 M HCl at 60°C | 8.5 | 4-Chlorocyclohexan-1-ol, 1,4-Cyclohexanediol |
| Basic Hydrolysis | 24 hours | 0.1 M NaOH at 60°C | 15.8 | 4-Chlorocyclohexene, 1,4-Cyclohexanediol |
| Oxidative | 24 hours | 3% H₂O₂ at 25°C | 3.1 | 4-Chlorocyclohexanone, Ring-opened products |
| Photolytic | 24 hours | UV light (254 nm) | 6.7 | 4-Chlorocyclohexene, Various radical-derived products |
Experimental Protocols
Protocol: Stability Indicating Method Development and Forced Degradation Study of this compound
1. Objective: To develop a stability-indicating HPLC method for the quantification of this compound and to perform a forced degradation study to identify potential degradation products and pathways.
2. Materials and Methods:
-
Instrumentation: HPLC with a UV detector, GC-MS system.
-
Chemicals: this compound (high purity), HPLC-grade acetonitrile and water, hydrochloric acid, sodium hydroxide, hydrogen peroxide (30%), Butylated Hydroxytoluene (BHT).
-
Chromatographic Conditions (HPLC):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Chromatographic Conditions (GC-MS):
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Temperature Program: Optimized for separation of parent and expected degradants.
-
Ionization: Electron Ionization (EI)
-
3. Forced Degradation Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 7 days. Dissolve in the solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Control Sample: A solution of this compound is kept under normal storage conditions.
4. Analysis: Analyze all stressed samples and the control sample by the developed HPLC and GC-MS methods.
5. Data Evaluation:
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Calculate the percentage degradation of this compound in each stressed sample.
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Identify the major degradation products by comparing the mass spectra from GC-MS with a library database.
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Assess the peak purity of the this compound peak in the HPLC chromatograms of the stressed samples to demonstrate the stability-indicating nature of the method.
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
Troubleshooting low conversion rates in 1,4-Dichlorocyclohexane reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues in the synthesis of 1,4-dichlorocyclohexane.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: My reaction shows a very low conversion of the starting material to this compound. What are the likely causes?
Answer:
Low conversion is a common issue that can stem from several factors related to reagents, reaction conditions, or the setup itself.
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Inactive Chlorinating Agent: The activity of your chlorinating agent is crucial. For instance, thionyl chloride (SOCl₂) can decompose if not stored properly, and the concentration of HCl gas can be inconsistent.
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Poor Quality Starting Material: The purity of your starting material, such as 1,4-cyclohexanediol, is critical. Impurities can consume the chlorinating agent or interfere with the reaction.
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Inadequate Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Conversely, a temperature that is too high can lead to side reactions and degradation.
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Insufficient Reaction Time: The reaction may simply not have been allowed to run to completion.
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Presence of Water: Many chlorinating agents react vigorously with water. Any moisture in the glassware or solvent will consume the reagent and reduce the yield.
Recommended Solutions:
| Potential Cause | Recommended Solution |
| Inactive Chlorinating Agent | Use a fresh bottle of the chlorinating agent or distill it before use. If using a gaseous reagent like HCl, ensure a consistent and adequate flow rate. |
| Poor Quality Starting Material | Purify the starting material (e.g., recrystallize 1,4-cyclohexanediol) before use. Confirm purity using techniques like NMR or melting point analysis. |
| Inadequate Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC. |
| Insufficient Reaction Time | Extend the reaction time and continue to monitor its progress until no further consumption of the starting material is observed. |
| Presence of Water | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents.[1] |
Question 2: I'm observing the formation of multiple unexpected side products in my reaction mixture. What could be the cause?
Answer:
The formation of side products is often related to the reaction conditions and the reactivity of the intermediates.
-
Elimination Reactions: Under certain conditions, particularly with heat or the presence of a base, elimination reactions can compete with substitution, leading to the formation of chlorinated cyclohexene derivatives.
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Over-chlorination: Using a large excess of the chlorinating agent can lead to the formation of trichloro- or tetrachlorocyclohexane isomers.[2]
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Isomer Formation: Depending on the reaction mechanism, you may form other dichlorocyclohexane isomers, such as 1,2- or 1,3-dichlorocyclohexane.[3][4] Free radical chlorination of cyclohexane, for example, can produce a mixture of isomers.[3]
-
Rearrangement Reactions: Carbocationic intermediates, if formed, can undergo rearrangements, leading to a mixture of products.
Recommended Solutions:
| Potential Cause | Recommended Solution |
| Elimination Reactions | Lower the reaction temperature. If a base is used, consider a weaker, non-nucleophilic base. |
| Over-chlorination | Use a stoichiometric amount or a slight excess of the chlorinating agent. Monitor the reaction closely and stop it once the desired product is formed.[2] |
| Isomer Formation | Optimize reaction conditions to favor the desired isomer. For example, lower temperatures often increase selectivity.[2] The choice of chlorinating agent and solvent can also influence the product distribution. |
| Rearrangement Reactions | Choose reaction conditions that avoid the formation of unstable carbocations. For example, using a reagent that proceeds through an SN2-type mechanism. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the synthesis of this compound from 1,4-cyclohexanediol?
A1: The choice of solvent depends on the chlorinating agent. For reactions with thionyl chloride (SOCl₂), a non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is often used. It's crucial to use an anhydrous solvent to prevent the decomposition of the chlorinating agent.[1]
Q2: How can I effectively purify this compound from the reaction mixture?
A2: Purification can typically be achieved through a combination of techniques. First, an aqueous workup is often necessary to remove any remaining acid or water-soluble byproducts. The organic layer is then dried over an anhydrous salt like magnesium sulfate or sodium sulfate. Final purification can be achieved by distillation or column chromatography.[5][6]
Q3: My final product is a mixture of cis- and trans-1,4-dichlorocyclohexane. How can I separate them?
A3: The separation of cis- and trans-isomers can be challenging due to their similar physical properties. Fractional distillation may be effective if there is a sufficient difference in their boiling points. Alternatively, column chromatography on silica gel with a non-polar eluent system (e.g., hexanes) may allow for separation. The two isomers are diastereomers of each other.[4]
Q4: Can I use hydrochloric acid to convert 1,4-cyclohexanediol to this compound?
A4: Yes, concentrated hydrochloric acid can be used, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). However, this reaction may require elevated temperatures and can be slow. The conditions might also favor the formation of carbocationic intermediates, potentially leading to side products.
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,4-Cyclohexanediol using Thionyl Chloride
Materials:
-
1,4-Cyclohexanediol
-
Thionyl chloride (SOCl₂)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1,4-cyclohexanediol and anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Add a few drops of anhydrous pyridine to the stirred solution.
-
Slowly add thionyl chloride dropwise from the dropping funnel to the reaction mixture, maintaining the temperature at 0-5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
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Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by distillation or column chromatography.
Visualizations
Caption: A flowchart for troubleshooting low conversion rates.
Caption: A logical diagram for analyzing side product formation.
References
Technical Support Center: Scaling Up the Synthesis of 1,4-Dichlorocyclohexane
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 1,4-dichlorocyclohexane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and which is most suitable for scaling up?
A1: The two primary methods for synthesizing this compound are the free-radical chlorination of cyclohexane and the conversion of 1,4-cyclohexanediol. For scaling up, the conversion of 1,4-cyclohexanediol is highly recommended. Free-radical chlorination of cyclohexane yields a complex mixture of mono-, di-, and poly-chlorinated products, as well as constitutional isomers (1,2-, 1,3-, and this compound), which are challenging to separate on a large scale. The reaction of 1,4-cyclohexanediol with a chlorinating agent offers a more direct and selective route to the desired product.
Q2: What are the common chlorinating agents for converting 1,4-cyclohexanediol to this compound?
A2: Common chlorinating agents for this conversion include thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), and hydrogen chloride (HCl). Thionyl chloride is often preferred as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[1]
Q3: What are the expected stereoisomers of this compound, and how can their formation be controlled?
A3: this compound exists as cis and trans stereoisomers.[2] Both of these isomers are achiral.[2] The stereochemical outcome of the synthesis from 1,4-cyclohexanediol depends on the reaction mechanism. The use of reagents like thionyl chloride can proceed through either an Sₙi (retention of configuration) or Sₙ2 (inversion of configuration) pathway, depending on the reaction conditions.[1] The presence of a base like pyridine typically promotes the Sₙ2 mechanism, leading to inversion.[1] To obtain a specific isomer, it is crucial to start with the corresponding pure cis- or trans-1,4-cyclohexanediol and carefully control the reaction conditions.
Q4: What are the primary safety concerns when working with thionyl chloride on a large scale?
A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Ensure that all glassware is dry before use. For detailed safety protocols, consult the safety data sheet (SDS) for thionyl chloride.
Troubleshooting Guides
Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the purity of the 1,4-cyclohexanediol starting material. - Use a slight excess of the chlorinating agent (e.g., 1.1-1.2 equivalents per hydroxyl group) to drive the reaction to completion. - Optimize reaction temperature and time. For thionyl chloride, gentle heating may be necessary, but excessive heat can lead to side reactions.[1] - Ensure efficient stirring, especially for heterogeneous mixtures, to improve mass transfer. |
| Side Reactions | - Elimination: Formation of cyclohexene derivatives can occur, particularly at higher temperatures. Maintain strict temperature control and consider using a milder chlorinating agent if elimination is a significant issue.[1] - Ether Formation: Intermolecular or intramolecular ether formation can be a competing reaction. This can be minimized by controlling the reaction temperature and the stoichiometry of the reagents. |
| Product Loss During Workup | - Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. - Minimize loss during distillation by using an efficient distillation setup and carefully controlling the vacuum and temperature. |
| Hydrolysis of Chlorinating Agent | - Use anhydrous solvents and reagents to prevent the decomposition of the chlorinating agent (e.g., thionyl chloride reacts with water).[1] |
Impure Product
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Material | - Monitor the reaction progress using techniques like TLC or GC to ensure complete conversion of the 1,4-cyclohexanediol. - If the reaction is sluggish, consider increasing the reaction time or temperature cautiously. |
| Formation of Mono-chlorinated Intermediate | - Ensure sufficient equivalents of the chlorinating agent are used to convert both hydroxyl groups. - Optimize reaction time and temperature to favor the formation of the dichlorinated product. |
| Isomerization | - The cis and trans isomers can interconvert under certain conditions, particularly at elevated temperatures or in the presence of acid.[3] Maintain the lowest effective reaction temperature to minimize isomerization. |
| Residual Chlorinating Agent or Byproducts | - After the reaction is complete, quench any remaining chlorinating agent carefully. For thionyl chloride, this can be done by slow addition to ice-water. - Thoroughly wash the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to remove acidic byproducts. - Purify the crude product by distillation, paying close attention to the boiling points of the desired product and potential impurities. |
Experimental Protocols
Synthesis of this compound from 1,4-Cyclohexanediol using Thionyl Chloride
This protocol provides a general method. Optimization may be required for specific scales and equipment.
Materials:
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1,4-Cyclohexanediol (ensure it is dry)
-
Thionyl chloride (SOCl₂)
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Anhydrous dichloromethane (DCM) or another suitable inert solvent
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Pyridine (optional, as a base to promote Sₙ2 reaction)
-
Ice
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Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a clean, dry, multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet, add 1,4-cyclohexanediol (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (2.2 eq) to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition. If using pyridine, it can be added to the diol solution before the addition of thionyl chloride.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C and slowly and carefully pour it into a beaker containing crushed ice to quench the excess thionyl chloride.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation. Collect the fraction corresponding to the boiling point of the desired product.
Data Presentation
| Parameter | Synthesis from 1,4-Cyclohexanediol with SOCl₂ | Notes |
| Starting Material | cis- or trans-1,4-Cyclohexanediol | The stereochemistry of the starting material will influence the product isomer ratio. |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Other reagents like HCl or SO₂Cl₂ can also be used. |
| Typical Molar Ratio | 1,4-Cyclohexanediol : SOCl₂ (1 : 2.2-2.5) | A slight excess of thionyl chloride is used to ensure complete conversion. |
| Solvent | Dichloromethane (DCM), Chloroform, or neat | Anhydrous conditions are crucial.[1] |
| Reaction Temperature | 0 °C to reflux | Temperature control is critical to minimize side reactions like elimination and isomerization.[3] |
| Reaction Time | 2 - 24 hours | Dependent on scale and reaction temperature; should be monitored. |
| Typical Yield | 70-90% | Yields can vary based on the scale and purity of reagents. |
| Purification Method | Vacuum Distillation | Fractional distillation may be necessary to separate cis and trans isomers. |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Catalyst selection for optimizing 1,4-Dichlorocyclohexane synthesis
Welcome to the technical support center for the synthesis of 1,4-dichlorocyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing your experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users may encounter during the synthesis of this compound, focusing on the two primary synthetic routes: free-radical chlorination of cyclohexane and nucleophilic substitution of 1,4-cyclohexanediol.
Issue 1: Low Yield of Dichlorinated Products in Free-Radical Chlorination
-
Question: I am attempting the free-radical chlorination of cyclohexane, but my yield of dichlorocyclohexane is very low, with most of the starting material remaining unreacted or only forming monochlorocyclohexane. How can I increase the conversion to the dichlorinated product?
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Answer: Low conversion to dichlorinated products in free-radical chlorination is typically a matter of reaction stoichiometry and conditions.
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Reactant Ratio: To drive the reaction towards dichlorination, you must increase the molar ratio of the chlorinating agent (e.g., Cl₂) to cyclohexane. A 1:1 ratio often favors the monosubstituted product, chlorocyclohexane. To produce dichlorides, a chlorine to cyclohexane ratio significantly greater than 1:1 is required. However, this will also increase the formation of poly-chlorinated byproducts.
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Reaction Time & Initiation: Ensure the reaction is allowed to proceed for a sufficient duration under continuous initiation (e.g., UV irradiation). Inadequate reaction time or intermittent UV exposure will result in incomplete conversion.
-
Temperature: While initiation is often photochemical, maintaining an appropriate temperature can influence reaction rates. Ensure the temperature is sufficient for the propagation steps to occur efficiently without leading to unwanted side reactions.
-
Issue 2: Poor Regioselectivity - Low Yield of the 1,4-Isomer
-
Question: My synthesis produces a mixture of dichlorocyclohexane isomers (1,2-, 1,3-, and 1,4-). How can I selectively synthesize the this compound isomer?
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Answer: Achieving high regioselectivity for the 1,4-isomer via free-radical chlorination is a significant challenge due to the nature of the reaction mechanism.
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Mechanism Limitations: Free-radical halogenation of alkanes is notoriously non-selective. The chlorine radical can abstract any of the hydrogen atoms on the cyclohexane ring with similar probability, leading to a statistical mixture of all possible isomers.[1] Dichlorination of chlorocyclohexane can result in up to nine different stereoisomers (including 1,1-, 1,2-, 1,3-, and 1,4- isomers).[1][2]
-
Alternative Route for Selectivity: For guaranteed 1,4-regioselectivity, the recommended approach is to start with a precursor that already has the desired 1,4-substitution pattern. The synthesis from 1,4-cyclohexanediol is the most direct way to ensure the chlorine atoms are placed at the C1 and C4 positions.[3]
-
Separation: If you must use the free-radical route, you will need to rely on downstream purification to isolate the desired 1,4-isomer. The different isomers are diastereomers and have distinct physical properties, allowing for separation by techniques such as fractional distillation or column chromatography.[4]
-
Issue 3: Formation of Highly Chlorinated Byproducts
-
Question: My reaction is producing significant amounts of trichloro- and tetrachlorocyclohexane, which complicates purification and lowers the yield of the desired product. How can I prevent this over-chlorination?
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Answer: The formation of poly-chlorinated products is a common issue when targeting dichlorination.[5]
-
Control of Stoichiometry: The most critical factor is the molar ratio of chlorine to cyclohexane. Use a carefully measured amount of your chlorinating agent. While an excess is needed to move past monochlorination, a large excess will inevitably lead to higher substitution. It is a matter of optimization.
-
Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC). By tracking the disappearance of chlorocyclohexane and the appearance of the desired dichlorinated products versus more highly chlorinated species, you can determine the optimal time to quench the reaction.
-
Gradual Addition: Instead of adding all the chlorinating agent at once, consider a slow, continuous addition. This keeps the instantaneous concentration of the chlorinating agent low, reducing the probability of a single molecule being chlorinated multiple times in quick succession.
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Issue 4: Reaction Fails to Initiate or Proceeds Very Slowly
-
Question: My free-radical chlorination reaction is not starting, or the conversion rate is extremely low. What could be the problem?
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Answer: Initiation is a critical step in any free-radical chain reaction.[6]
-
UV Light Source: Ensure your UV lamp is functioning correctly and emitting at a wavelength that can induce homolytic cleavage of the Cl-Cl bond (typically in the UV-A or UV-B range). The lamp should be positioned close to the reaction vessel (ensure appropriate cooling to prevent overheating).
-
Radical Inhibitors: The presence of radical scavengers, such as oxygen, can inhibit the reaction.[7] Degas your solvent and reactants and maintain an inert atmosphere (e.g., with Nitrogen or Argon) throughout the reaction.
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Purity of Reagents: Impurities in the cyclohexane or solvent can act as inhibitors. Ensure you are using reagents of appropriate purity.
-
Data Presentation: Comparison of Synthetic Routes
The selection of a synthetic route depends on the specific requirements of the experiment, particularly the need for isomeric purity.
| Feature | Free-Radical Chlorination of Cyclohexane | Nucleophilic Substitution of 1,4-Cyclohexanediol |
| Starting Material | Cyclohexane | 1,4-Cyclohexanediol |
| Primary Reagent | Chlorine (Cl₂) or other chlorinating agent | Hydrochloric Acid (HCl) or Thionyl Chloride (SOCl₂) |
| Catalyst/Initiator | UV Light or Thermal Initiation | Lewis Acid (e.g., ZnCl₂, CaCl₂)[8] |
| Regioselectivity | Very Poor. Produces a mixture of 1,2-, 1,3-, and 1,4-isomers.[1] | Excellent. Exclusively forms this compound.[3] |
| Key Advantage | Inexpensive starting material. | High selectivity, pure product. |
| Key Disadvantage | Difficult and costly separation of isomers.[4] | More expensive starting material. |
| Primary Byproducts | Monochlorocyclohexane, other dichloroisomers, poly-chlorinated alkanes.[5] | Water, elimination products (minor). |
Experimental Protocols
Protocol 1: Free-Radical Chlorination of Cyclohexane (Representative Method)
This protocol describes a general procedure for the synthesis of dichlorocyclohexane isomers. Note: This method is not selective for the 1,4-isomer.
Materials:
-
Cyclohexane (degassed)
-
Chlorine gas (Cl₂)
-
Nitrogen (N₂) or Argon (Ar) gas
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Anhydrous sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Photoreactor equipped with a UV lamp, gas inlet, condenser, and magnetic stirrer.
Procedure:
-
Setup: Assemble the photoreactor. Ensure all glassware is dry. Place 50 mL of degassed cyclohexane into the reaction vessel.
-
Inert Atmosphere: Purge the system with N₂ or Ar for 15-20 minutes to remove all oxygen.
-
Initiation: Turn on the magnetic stirrer and the UV lamp.
-
Chlorination: Slowly bubble chlorine gas through the cyclohexane solution via the gas inlet tube. The rate of addition should be controlled with a flowmeter. To target dichlorination, a total of ~2.1 molar equivalents of Cl₂ should be added.
-
Monitoring: Periodically take small aliquots from the reaction mixture (ensuring the system is kept under an inert atmosphere) and analyze by GC to monitor the formation of products.
-
Quenching: Once the desired conversion is reached (or when the formation of trichlorinated products becomes significant), stop the chlorine flow and turn off the UV lamp. Purge the system with N₂ for 15 minutes to remove any residual Cl₂ and HCl gas.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated NaHCO₃ solution (to neutralize HCl) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess cyclohexane solvent by rotary evaporation.
-
Purification: The resulting crude oil, a mixture of dichlorocyclohexane isomers, must be purified by fractional distillation under reduced pressure or by preparative column chromatography to isolate the this compound fraction.
Protocol 2: Synthesis of this compound from 1,4-Cyclohexanediol (Adapted Method)
This protocol is adapted from established procedures for converting alcohols to alkyl chlorides and offers high selectivity for the 1,4-isomer.[8]
Materials:
-
1,4-Cyclohexanediol (cis/trans mixture is acceptable)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Zinc Chloride (ZnCl₂) or Calcium Chloride (CaCl₂)
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 10 g of 1,4-cyclohexanediol and 100 mL of concentrated hydrochloric acid.
-
Catalyst Addition: To this mixture, carefully add 5 g of anhydrous zinc chloride or calcium chloride. This Lewis acid will catalyze the substitution reaction.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction progress can be monitored by TLC or GC analysis of aliquots. The reaction is typically complete within 4-6 hours.
-
Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Workup: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by recrystallization or distillation under reduced pressure to yield pure this compound.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis of this compound.
Caption: Experimental workflow for free-radical chlorination.
Caption: Troubleshooting logic for synthesis issues.
Caption: Isomeric products from dichlorination.
References
- 1. How many dichlorocyclohexane would be obtained on chlorination class 12 chemistry JEE_Main [vedantu.com]
- 2. How many dichlorocyclohexane would be produced upon free radical chlorination of chlorocyclohexane ? (including steroisomers) [infinitylearn.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Free-radical chlorination of hexane gives very poor yields of 1-c... | Study Prep in Pearson+ [pearson.com]
- 6. 1,4-dichloro-Cyclohexane | C6H10Cl2 | CID 519304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexane, 1,4-dichloro-, trans- [webbook.nist.gov]
- 8. RU2187490C2 - Method of synthesis of chlorocyclohexane - Google Patents [patents.google.com]
Technical Support Center: Monitoring 1,4-Dichlorocyclohexane Reactions by GC-MS
Welcome to the technical support center for monitoring 1,4-dichlorocyclohexane reactions using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the best GC column for separating this compound isomers?
A1: For separating cis- and trans-1,4-dichlorocyclohexane, a non-polar or moderately polar capillary column is generally recommended.[1] A common choice is a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), which separates compounds based on their boiling points and polarity.[1] The selection of the stationary phase is a critical first step in optimizing your separation.[2]
Q2: My this compound peaks are tailing. What could be the cause?
A2: Peak tailing for halogenated compounds like this compound can arise from several issues. These include activity in the inlet liner or column, which can be addressed by cleaning or replacing the liner.[3] Contamination of the injector or column can also lead to poor peak shape.[3] Additionally, an excessive injection volume can cause peak tailing or broadening.[1] It is also important to ensure that all connections are leak-free, as oxygen entering the system can damage the column phase and affect peak shape.[4]
Q3: I am not seeing the expected molecular ion peak for this compound in my mass spectrum. Why?
A3: Electron ionization (EI) is a high-energy ionization technique that can sometimes lead to extensive fragmentation and a weak or absent molecular ion peak.[5] For this compound, you should look for characteristic fragment ions. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a distinctive isotopic pattern for chlorine-containing fragments, which can aid in identification.[6][7]
Q4: How should I prepare my reaction mixture for GC-MS analysis?
A4: Proper sample preparation is crucial for accurate results.[8] Typically, the reaction mixture should be diluted in a volatile organic solvent like hexane or dichloromethane.[9] It is important to use a solvent that is compatible with your GC-MS system.[9] The sample should be filtered to remove any particulate matter that could block the syringe or contaminate the injector and column.[10][11] If your sample is in an aqueous solution, a liquid-liquid extraction is necessary to transfer the this compound into a suitable organic solvent.[7][12]
Q5: Is derivatization necessary for analyzing this compound?
A5: Derivatization is a process used to modify a compound to make it more suitable for GC analysis, often by increasing its volatility and thermal stability.[13][14][15] For a relatively volatile compound like this compound, derivatization is generally not required.[15][16] This technique is more commonly employed for polar compounds containing functional groups like -OH, -NH, or -SH.[13][17]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your GC-MS analysis of this compound.
Problem 1: Poor Resolution Between cis- and trans-1,4-Dichlorocyclohexane Isomers
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate GC Column | Use a non-polar or moderately polar column, such as a 5% phenyl-methylpolysiloxane phase.[1] |
| Suboptimal Oven Temperature Program | Start with a low initial oven temperature and use a slow temperature ramp to enhance separation.[1] |
| Incorrect Carrier Gas Flow Rate | Optimize the carrier gas flow rate to achieve the best resolution. |
| Column Overloading | Reduce the injection volume or dilute the sample to prevent peak broadening.[1] |
Problem 2: Inconsistent Peak Areas and Poor Reproducibility
Possible Causes & Solutions:
| Cause | Solution |
| Injector Issues | Check for leaks in the injector.[3] Ensure the injector temperature is appropriate for the solvent and analytes. |
| Inconsistent Injection Volume | If using manual injection, ensure a consistent and rapid injection technique.[18] An autosampler is recommended for better reproducibility. |
| Sample Preparation Variability | Ensure precise and consistent sample dilution and extraction procedures. The use of an internal standard can help correct for variations. |
| Column Contamination | Bake out the column at a high temperature (within its specified limits) to remove contaminants. If necessary, trim the first few centimeters of the column.[3] |
Problem 3: High Baseline Noise
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Carrier Gas | Ensure high-purity carrier gas and check that gas purifiers are functioning correctly.[18] |
| Column Bleed | This can occur from normal column degradation.[18] Ensure the oven temperature does not exceed the column's maximum limit. If bleed is excessive, the column may need to be replaced.[3] |
| Contaminated Injector or Detector | Clean the injector and detector according to the manufacturer's instructions.[3] |
| Septum Bleed | Use high-quality, low-bleed septa and replace them regularly. |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
-
Quench the Reaction: If the reaction is ongoing, quench it by cooling and adding an appropriate quenching agent.
-
Extraction:
-
Take a known volume of the reaction mixture (e.g., 1 mL).
-
If the reaction solvent is not suitable for GC-MS (e.g., high boiling point or contains non-volatile components), perform a liquid-liquid extraction.[12]
-
Add an equal volume of a volatile organic solvent such as dichloromethane or hexane.[9][12]
-
Vortex the mixture vigorously for 1 minute to extract the this compound into the organic layer.
-
Allow the layers to separate.
-
-
Drying: Carefully transfer the organic layer to a clean vial and dry it using a small amount of anhydrous sodium sulfate.[17]
-
Dilution: Dilute the dried organic extract to a suitable concentration for GC-MS analysis (typically in the range of 0.1 to 1 mg/mL).[10]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any remaining particulates.[10]
-
Transfer: Transfer the final sample into a 2 mL glass autosampler vial for analysis.[11][12]
Protocol 2: GC-MS Method Parameters
These are general starting parameters and may require optimization for your specific instrument and column.
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio to avoid overloading) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-200 |
Data Presentation
Table 1: Key Mass Spectral Data for this compound Isomers
| Isomer | Molecular Weight | Key Fragment Ions (m/z) |
| cis-1,4-Dichlorocyclohexane | 153.05 g/mol | 118, 81, 80, 55 |
| trans-1,4-Dichlorocyclohexane | 153.05 g/mol | 118, 81, 80, 55 |
Data sourced from NIST WebBook.[19][20]
Visualizations
Caption: Experimental workflow for monitoring this compound reactions by GC-MS.
Caption: A logical troubleshooting workflow for common GC-MS issues.
References
- 1. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. m.youtube.com [m.youtube.com]
- 5. uni-saarland.de [uni-saarland.de]
- 6. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. youtube.com [youtube.com]
- 15. phenomenex.com [phenomenex.com]
- 16. Cyclohexane, 1,4-dichloro-, trans- [webbook.nist.gov]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Cyclohexane, 1,4-dichloro-, cis- [webbook.nist.gov]
- 20. Cyclohexane, 1,4-dichloro-, trans- [webbook.nist.gov]
Technical Support Center: Separating Cis and Trans Isomers of 1,4-Dichlorocyclohexane
Welcome to the technical support center for the separation of cis- and trans-1,4-dichlorocyclohexane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis- and trans-1,4-dichlorocyclohexane?
A1: The primary challenge in separating the cis and trans isomers of 1,4-dichlorocyclohexane lies in their similar molecular weight and chemical reactivity. However, they possess distinct physical properties due to their different three-dimensional structures, which can be exploited for separation. The key is to select a technique that effectively leverages these differences.
Q2: What are the most effective methods for separating these isomers?
A2: The most effective methods for separating cis- and trans-1,4-dichlorocyclohexane are fractional crystallization and gas chromatography (GC).[1] Fractional crystallization takes advantage of the significant difference in their melting points, while gas chromatography separates them based on differences in their boiling points and polarity.
Q3: How do the physical properties of the cis and trans isomers differ?
A3: The cis and trans isomers of this compound have notably different physical properties, which are summarized in the table below. The large difference in melting point and dipole moment are particularly important for their separation.[2][3][4]
Data Presentation
| Property | cis-1,4-Dichlorocyclohexane | trans-1,4-Dichlorocyclohexane | Reference |
| Melting Point | 18 °C (291 K) | 102-103 °C | [2][3][5][6] |
| Boiling Point | Not specified | 60 °C at 3 mmHg | |
| Dipole Moment | 2.89 D | 0.00 D | [2][3][4] |
| Molecular Weight | 153.05 g/mol | 153.05 g/mol | [2][3] |
| CAS Registry Number | 16749-11-4 | 16890-91-8 | [2][3] |
Experimental Protocols
Fractional Crystallization
This method is highly effective due to the large difference in melting points between the two isomers. The trans isomer, with its much higher melting point, can be selectively crystallized from a suitable solvent.
Materials:
-
Mixture of cis- and trans-1,4-dichlorocyclohexane
-
Methanol (or another suitable solvent like ethanol or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a fume hood, dissolve the isomeric mixture in a minimal amount of hot methanol. Stir until all the solid has dissolved.
-
Cooling and Crystallization: Slowly cool the solution to room temperature. The trans isomer is significantly less soluble and will begin to crystallize.
-
Induce Further Crystallization: Once at room temperature, place the flask in an ice bath to maximize the crystallization of the trans isomer. The cis isomer will remain in the liquid phase (mother liquor).
-
Isolation: Collect the crystals of trans-1,4-dichlorocyclohexane by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor containing the cis isomer.
-
Drying: Dry the purified crystals. The purity can be assessed by melting point determination or gas chromatography.
Gas Chromatography (GC)
Gas chromatography is an excellent analytical and semi-preparative method for separating the isomers based on their differences in polarity and boiling point. The more polar cis isomer will interact more strongly with a polar stationary phase, leading to a longer retention time compared to the nonpolar trans isomer.
Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A polar capillary column (e.g., DB-WAX, CP-Wax 52 CB) is recommended for optimal separation. A non-polar column (e.g., DB-1, HP-5) can also be used, where elution order will primarily be based on boiling points.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C (for FID)
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp Rate: 5 °C/min to 150 °C.
-
Final Hold: Hold at 150 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a dilute solution of the isomer mixture in a suitable solvent (e.g., dichloromethane or hexane).
-
Split Ratio: 50:1 (can be adjusted based on concentration).
Troubleshooting Guides
Fractional Crystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Solution is not saturated.- Cooling is too rapid. | - Evaporate some solvent to increase concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure trans isomer. |
| Low purity of the isolated crystals. | - Co-crystallization of the cis isomer.- Inefficient removal of the mother liquor. | - Ensure slow cooling to allow for selective crystallization.- Perform a second recrystallization of the obtained crystals.- Wash the crystals thoroughly with ice-cold solvent. |
| Oily precipitate forms instead of crystals. | - The concentration of the cis isomer is too high, lowering the melting point of the mixture.- Inappropriate solvent. | - Start with a mixture enriched in the trans isomer if possible.- Try a different solvent or a solvent mixture. |
Gas Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution of the two isomer peaks. | - Inappropriate stationary phase.- Suboptimal oven temperature program.- Incorrect carrier gas flow rate. | - Use a more polar stationary phase to enhance separation based on dipole moment differences.- Optimize the temperature ramp rate (a slower ramp often improves resolution).- Adjust the carrier gas flow rate to the optimal linear velocity for your column. |
| Peak tailing. | - Active sites on the column.- Column contamination. | - Condition the column according to the manufacturer's instructions.- Use a guard column to protect the analytical column. |
| Inconsistent retention times. | - Leaks in the system.- Fluctuations in oven temperature or carrier gas flow. | - Perform a leak check.- Ensure the GC system is properly calibrated and maintained. |
Visualizations
Caption: Workflow for the separation of trans-1,4-dichlorocyclohexane by fractional crystallization.
Caption: Troubleshooting logic for poor GC resolution of this compound isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. cis-1,4-dichlorocyclohexane [stenutz.eu]
- 3. trans-1,4-dichlorocyclohexane [stenutz.eu]
- 4. quora.com [quora.com]
- 5. Cyclohexane, 1,4-dichloro-, cis- [webbook.nist.gov]
- 6. trans-1,4-Dichlorocyclohexane 99.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Technical Support Center: 1,4-Dichlorocyclohexane Thermal Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the thermal stability of 1,4-Dichlorocyclohexane. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Disclaimer: Experimental data on the specific thermal decomposition profile of this compound is limited in publicly available literature. Therefore, some information provided is based on the known behavior of analogous chlorinated hydrocarbons and general principles of thermal analysis.
Frequently Asked Questions (FAQs)
Q1: What are the stable conformations of this compound and how does temperature affect them?
A1: this compound exists as two stereoisomers: cis and trans. The stability of their conformations is a key factor to consider.
-
trans-1,4-Dichlorocyclohexane: The most stable conformation is the diequatorial chair form, where both chlorine atoms occupy equatorial positions. This arrangement minimizes steric hindrance. An equilibrium exists with the less stable diaxial conformation. While temperature can influence the equilibrium, the diequatorial conformer is the predominant species at room temperature.[1]
-
cis-1,4-Dichlorocyclohexane: The most stable conformation has one chlorine atom in an axial position and the other in an equatorial position. Both chair conformations of the cis isomer are of equal energy.[2][3]
An increase in temperature will increase the rate of ring flipping between chair conformations for both isomers. For the trans isomer, higher temperatures will slightly increase the population of the higher-energy diaxial conformer, though the diequatorial form will still dominate.
Q2: What is the expected thermal stability of this compound?
Q3: What are the likely thermal decomposition products of this compound?
A3: Based on the thermal decomposition of similar compounds like cyclohexane and other chlorinated hydrocarbons, the expected decomposition products at high temperatures could include:
-
Hydrogen Chloride (HCl): Formed by the abstraction of hydrogen atoms and elimination of chlorine.
-
Cyclohexene and its derivatives: Resulting from the elimination of HCl.
-
Chlorinated aromatic compounds: Formed through dehydrogenation and rearrangement at very high temperatures.
-
Smaller hydrocarbon fragments: Resulting from the cleavage of the cyclohexane ring.[7]
The exact product distribution will depend on the specific temperature, atmosphere (inert or oxidative), and presence of any catalysts.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the thermal analysis of this compound.
Thermogravimetric Analysis (TGA)
| Problem | Possible Cause | Suggested Solution |
| Unexpected Mass Loss at Low Temperatures | Presence of volatile impurities (e.g., residual solvent). | Ensure the sample is thoroughly dried before analysis. Consider running a preliminary TGA with a slow heating rate to identify and remove volatiles. |
| Inconsistent Decomposition Temperatures | Sample heterogeneity or variations in sample packing. | Ensure the sample is homogeneous. Use a consistent sample mass and packing method for all analyses. |
| Instrument Corrosion or Contamination | Release of corrosive HCl gas during decomposition. | Use a TGA system with corrosion-resistant components. Regularly clean the furnace and balance mechanism according to the manufacturer's instructions. Consider using a TGA coupled with a mass spectrometer (TGA-MS) or FTIR to identify evolved gases. |
| Residue at the End of the Experiment | Formation of non-volatile carbonaceous material or inorganic residues. | Analyze the residue using techniques like X-ray diffraction (XRD) or elemental analysis to determine its composition. |
Differential Scanning Calorimetry (DSC)
| Problem | Possible Cause | Suggested Solution |
| Broad or Irregular Melting Peak | Sample impurity or a mixture of cis and trans isomers. | Use a highly pure sample. If analyzing a mixture, expect a broader melting range. DSC can sometimes be used to observe the melting points of different isomers if they are sufficiently different. |
| Baseline Drift | Uneven heating or differences in heat capacity between the sample and reference pans. | Ensure proper pan placement and contact with the sensor. Use pans of similar mass and material for the sample and reference. |
| Exothermic Event Before Expected Decomposition | Possible isomerization or other chemical reaction occurring before decomposition. | Analyze the sample after the event using techniques like NMR or GC-MS to identify any chemical changes. |
| No Observable Thermal Events | The thermal event is too subtle to be detected by the instrument's sensitivity. | Increase the sample size or use a more sensitive DSC instrument. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the thermal analysis of this compound.
Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Profile
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
Instrumentation: Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina is recommended).
-
Instrument Setup:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the mass change (%) as a function of temperature.
-
Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss begins.
-
Identify the temperatures at which 5%, 10%, and 50% mass loss occurs.
-
Note the percentage of residue remaining at the end of the experiment.
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Transitions
Objective: To identify melting points, solid-solid transitions, and other thermal events of this compound.
Instrumentation: Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 25 °C).
-
Ramp the temperature to a point above the melting point but below the decomposition temperature (e.g., 150 °C) at a heating rate of 10 °C/min.
-
Cool the sample back to the starting temperature at a controlled rate.
-
Perform a second heating scan under the same conditions to observe any changes in the thermal profile after the initial melt and recrystallization.
-
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic peaks corresponding to melting or other phase transitions.
-
Determine the onset temperature and peak temperature for each transition.
-
Calculate the enthalpy of fusion (ΔHfus) from the area of the melting peak.
-
Visualizations
Logical Relationship: Conformational Equilibrium of trans-1,4-Dichlorocyclohexane
Caption: Equilibrium between diequatorial and diaxial conformers of trans-1,4-Dichlorocyclohexane.
Experimental Workflow: TGA-MS Analysis
Caption: Workflow for identifying thermal decomposition products using TGA coupled with Mass Spectrometry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cyclohexane, 1,4-dichloro-, cis- [webbook.nist.gov]
- 3. Cyclohexane, 1,4-dichloro-, cis- [webbook.nist.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]
- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 7. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions in 1,4-Dichlorocyclohexane Synthesis
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dichlorocyclohexane. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to safely manage the exothermic nature of the chlorination of cyclohexane.
Frequently Asked Questions (FAQs)
Q1: Is the synthesis of this compound an exothermic process?
A1: Yes, the chlorination of cyclohexane to form chlorocyclohexane and subsequently this compound is an exothermic reaction.[1][2][3] The substitutive chlorination of cyclohexane releases a significant amount of heat.[1] Failure to manage this heat can lead to a rapid increase in temperature, posing a significant safety risk.[4][5]
Q2: What are the primary hazards associated with the exothermic nature of this reaction?
A2: The primary hazard is a thermal runaway reaction.[4][5] This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled increase in temperature and pressure.[5] A thermal runaway can result in:
-
Violent boiling of the solvent and reactants.
-
Over-pressurization of the reactor, potentially leading to rupture.[5]
-
Increased formation of unwanted and potentially hazardous byproducts.
-
Decomposition of reactants or products at elevated temperatures.
Q3: What are the key parameters to monitor for controlling the exotherm?
A3: Continuous monitoring of the following parameters is crucial for safe operation:
-
Reaction Temperature: This is the most critical parameter. A sudden or rapid increase indicates a potential loss of control.
-
Reagent Addition Rate: In a semi-batch process, the rate at which the chlorinating agent is added directly controls the rate of heat generation.[6][7]
-
Cooling System Temperature and Flow Rate: Monitoring the coolant inlet and outlet temperatures, as well as its flow rate, ensures the cooling system is functioning effectively.
-
Reactor Pressure: A sudden increase in pressure can indicate boiling of the solvent or a gaseous byproduct buildup.
Q4: What are the recommended reactor setups for this synthesis?
A4: A semi-batch reactor is highly recommended for this exothermic process.[6][8][9] This setup involves the slow, controlled addition of one reactant (typically the chlorinating agent) to the other (cyclohexane) already in the reactor. This allows for the rate of reaction, and therefore the rate of heat generation, to be managed effectively.[6][7] The reactor should be equipped with an efficient cooling system, such as a cooling jacket or internal cooling coils.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase | 1. Addition rate of chlorinating agent is too high.2. Inadequate cooling.3. Loss of coolant flow.4. Reaction initiated too rapidly (e.g., by uncontrolled UV light exposure). | 1. Immediately stop the addition of the chlorinating agent.2. Increase the flow of coolant to the reactor jacket/coils.3. If using an ice bath, ensure it is well-stirred and add more ice.4. If the temperature continues to rise, be prepared to implement an emergency quenching procedure (e.g., addition of a cold, inert solvent or a reaction inhibitor). |
| Localized Hotspots in the Reactor | 1. Poor mixing/agitation.2. Solidification of reactants or products. | 1. Ensure the stirrer is functioning correctly and at an appropriate speed to maintain a homogenous mixture.2. If solids are present, consider using a different solvent or increasing the reaction temperature slightly (with extreme caution and enhanced monitoring). |
| Delayed Reaction Onset Followed by a Sudden Exotherm | 1. Presence of an inhibitor in the reactants.2. Insufficient initiation (e.g., low UV light intensity).3. Low initial reaction temperature. | 1. Ensure reactants are free from inhibitors.2. Verify the proper functioning of the initiation source (e.g., UV lamp).3. Gradually increase the initial temperature to the recommended level before starting the addition of the chlorinating agent. |
| Pressure Buildup in the Reactor | 1. Boiling of the solvent due to excessive temperature.2. Formation of gaseous byproducts (e.g., HCl).3. Inadequate venting. | 1. Immediately reduce the reaction temperature.2. Ensure the reactor is equipped with a properly functioning condenser and a vent to a scrubbing system to handle HCl gas.3. Do not operate in a completely sealed system. |
Experimental Protocols
General Protocol for the Free-Radical Chlorination of Cyclohexane (Illustrative)
This protocol outlines a general procedure for the synthesis of chlorocyclohexane, which is the precursor to this compound. The principles of exotherm management described here are directly applicable to the subsequent dichlorination step.
Materials:
-
Cyclohexane
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)
-
Radical initiator (e.g., AIBN or UV light)
-
Anhydrous solvent (e.g., dichloromethane, if required)
-
Sodium bicarbonate solution (for quenching)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a gas outlet connected to a scrubber (for HCl)
-
Dropping funnel (for semi-batch addition)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Cooling bath (e.g., ice-water bath)
-
UV lamp (if used as an initiator)
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. The flask should be placed in a cooling bath on a magnetic stirrer.
-
Charging the Reactor: Charge the flask with cyclohexane and the radical initiator (if using a chemical initiator).
-
Initiation and Reactant Addition:
-
If using UV light, position the lamp to irradiate the flask.
-
Begin stirring and allow the system to reach the desired initial temperature (e.g., 0-10 °C).
-
Slowly add the chlorinating agent (e.g., sulfuryl chloride) dropwise from the dropping funnel over a prolonged period. The addition rate should be carefully controlled to maintain a stable internal temperature.
-
-
Monitoring and Control:
-
Continuously monitor the internal temperature. The addition rate should be adjusted to prevent the temperature from rising above the set point.
-
Ensure efficient cooling by maintaining the cooling bath.
-
-
Reaction Completion and Quenching:
-
After the addition is complete, continue to stir the reaction mixture at the controlled temperature for a specified period to ensure complete conversion.
-
Slowly and carefully quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any remaining acid. This quenching step can also be exothermic and should be performed with cooling.[11]
-
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a suitable drying agent.
-
Remove the solvent under reduced pressure.
-
The product can be further purified by distillation.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Exotherm (Illustrative Data)
| Parameter | Condition 1 (Batch) | Condition 2 (Semi-Batch, Fast Addition) | Condition 3 (Semi-Batch, Slow Addition) |
| Addition Time | All at once | 30 minutes | 2 hours |
| Initial Temperature | 20 °C | 20 °C | 20 °C |
| Peak Temperature | > 80 °C (Runaway) | 55 °C | 25 °C |
| Observations | Vigorous boiling, pressure increase | Moderate temperature increase | Stable temperature with cooling |
Table 2: Heat of Reaction for Cyclohexane Chlorination
| Reaction | ΔH (kcal/mol) | Reference |
| Cyclohexane + Cl₂ → Chlorocyclohexane + HCl | -32.0 (liquid phase) | [1] |
| Chlorocyclohexane + Cl₂ → Dichlorocyclohexane + HCl | Not explicitly found, but expected to be similarly exothermic |
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Troubleshooting logic for temperature spikes.
References
- 1. researchgate.net [researchgate.net]
- 2. Chapter 3 Worked Problem 3 [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thermal runaway - Wikipedia [en.wikipedia.org]
- 5. cedrec.com [cedrec.com]
- 6. scribd.com [scribd.com]
- 7. icheme.org [icheme.org]
- 8. journals.flvc.org [journals.flvc.org]
- 9. researchgate.net [researchgate.net]
- 10. blog.wika.com [blog.wika.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Isolation of Pure 1,4-Dichlorocyclohexane
Welcome to the technical support center for the work-up and purification of 1,4-dichlorocyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed procedural information for obtaining pure this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
A1: Common impurities depend on the synthetic route. If synthesized from 1,4-cyclohexanediol and a chlorinating agent like hydrochloric acid, impurities may include:
-
Unreacted 1,4-cyclohexanediol
-
Water
-
Residual acid
-
Side products from elimination reactions (e.g., chlorocyclohexene)
-
The presence of both cis and trans isomers of this compound, which are diastereomers of each other.[1]
Q2: How can I separate the cis and trans isomers of this compound?
A2: The most effective method for separating the cis and trans isomers is fractional crystallization or recrystallization. This is due to the significant difference in their melting points. The trans isomer is a solid with a much higher melting point than the cis isomer, allowing for its selective crystallization from the mixture.
Q3: My final product is a mixture of cis and trans isomers. How can I enrich the trans isomer?
A3: To enrich the trans isomer, you can perform a recrystallization from a suitable solvent. Since the trans isomer has a higher melting point, it will crystallize out of the solution upon cooling, leaving the cis isomer in the mother liquor.
Q4: After aqueous work-up, I am having trouble with emulsion formation. What should I do?
A4: Emulsion formation during extraction can be problematic. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the mixture through a pad of celite or glass wool.
Q5: My purified this compound is discolored. What is the likely cause and how can I fix it?
A5: Discoloration can be due to trace impurities or degradation products. Washing the organic solution with a mild reducing agent, such as a dilute solution of sodium bisulfite, during the work-up can sometimes help remove colored impurities. If the discoloration persists, distillation or passing a solution of the product through a short plug of silica gel or activated carbon may be effective.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Isolated Product | Incomplete reaction. | Monitor the reaction by TLC or GC to ensure completion before starting the work-up. |
| Product loss during aqueous washes. | Minimize the number of washes or back-extract the aqueous layers with the organic solvent. | |
| Inefficient extraction. | Use a larger volume of extraction solvent or perform more extractions. | |
| Product is an Oil, but Should be a Solid | The product is predominantly the cis-isomer. | Confirm the isomer ratio by GC or NMR. The cis-isomer is a low-melting solid/oil at room temperature. |
| Presence of solvent or other low-melting impurities. | Ensure the product is thoroughly dried under vacuum. Consider purification by column chromatography or distillation. | |
| Difficulty in Separating cis and trans Isomers | Ineffective recrystallization. | Choose an appropriate recrystallization solvent where the solubility difference between the isomers is maximized. Cool the solution slowly to promote the formation of pure crystals. |
| Isomers have very close boiling points at atmospheric pressure. | Consider vacuum distillation to lower the boiling points and potentially improve separation. | |
| Contamination with Starting Material (1,4-cyclohexanediol) | Incomplete reaction or inefficient extraction. | Ensure the reaction goes to completion. During work-up, wash the organic layer thoroughly with water to remove the more polar diol. |
| Presence of Residual Acid | Insufficient neutralization during work-up. | Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases. |
Data Presentation
Physical Properties of this compound Isomers
| Property | cis-1,4-Dichlorocyclohexane | trans-1,4-Dichlorocyclohexane |
| Melting Point | 18 °C[2] | 102-103 °C |
| Boiling Point | Not readily available | 60 °C at 3 mmHg[3][4] |
| Appearance | Low-melting solid or oil | White crystalline powder[3] |
Experimental Protocols
General Work-up Procedure for this compound (from 1,4-Cyclohexanediol)
This protocol assumes the reaction has been quenched (if necessary) according to the specific synthetic procedure.
-
Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any residual acid).
-
Brine (saturated NaCl solution) (to facilitate phase separation and remove residual water).
-
-
-
Drying:
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which will likely be a mixture of cis and trans isomers.
-
Purification by Recrystallization (to isolate trans-1,4-Dichlorocyclohexane)
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate). The ideal solvent should dissolve the crude product when hot but have low solubility for the trans-isomer when cold.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The trans-isomer should crystallize out. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the cis-isomer.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the work-up and purification of this compound.
References
Technical Support Center: Identifying and Characterizing Unexpected Byproducts in 1,4-Dichlorocyclohexane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and characterizing unexpected byproducts in reactions involving cis- and trans-1,4-dichlorocyclohexane.
Troubleshooting Guides
This section provides step-by-step guidance to address specific issues encountered during experimentation.
Issue 1: An Unexpected Peak is Observed in the GC-MS Analysis of an Elimination Reaction Mixture.
Scenario: You have performed an E2 elimination reaction on 1,4-dichlorocyclohexane using a strong base like sodium hydroxide, expecting to form 1,3-cyclohexadiene or 4-chlorocyclohexene. However, your Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals an unexpected peak.
Troubleshooting Workflow:
Validation & Comparative
A Comparative Analysis of the Reactivity of Cis- and Trans-1,4-Dichlorocyclohexane in Substitution and Elimination Reactions
For Immediate Publication
[City, State] – [Date] – This guide presents a detailed comparison of the chemical reactivity of cis- and trans-1,4-dichlorocyclohexane, with a focus on nucleophilic substitution (SN2) and base-induced elimination (E2) reactions. This analysis is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing a foundational understanding of how stereochemistry dictates reaction pathways and rates in cyclic systems.
The reactivity of substituted cyclohexanes is intrinsically linked to their conformational isomers. The chair conformation is the most stable arrangement, and the orientation of substituents as either axial or equatorial plays a pivotal role in their chemical behavior.
Conformational Analysis: The Foundation of Reactivity
The key to understanding the differing reactivities of cis- and trans-1,4-dichlorocyclohexane lies in the stability of their respective chair conformations.
-
trans-1,4-Dichlorocyclohexane: This isomer can exist in two chair conformations: a diequatorial (e,e) and a diaxial (a,a) form. The diequatorial conformer is significantly more stable and, therefore, the predominant species at equilibrium. This is because axial substituents experience destabilizing 1,3-diaxial interactions.
-
cis-1,4-Dichlorocyclohexane: This isomer exists as two rapidly interconverting chair conformations, each with one axial and one equatorial chlorine atom (a,e and e,a). These two conformers are energetically equivalent.
E2 Elimination Reactions
The E2 (bimolecular elimination) reaction requires a specific geometric arrangement for the transition state: the β-hydrogen and the leaving group must be in an anti-periplanar (180°) orientation. In cyclohexane rings, this is achieved when both the hydrogen and the leaving group are in axial positions.
This stereochemical requirement leads to a significant difference in the E2 reaction rates of the two isomers.
-
cis-1,4-Dichlorocyclohexane: In its chair conformation, the cis-isomer always has one axial chlorine and four axial β-hydrogens (two on each adjacent carbon). This pre-existing anti-periplanar arrangement allows for a relatively facile E2 reaction.
-
trans-1,4-Dichlorocyclohexane: The most stable diequatorial conformer of the trans-isomer does not have an axial chlorine atom. For an E2 reaction to occur, the ring must flip to the much less stable diaxial conformation. The high energy barrier for this conformational change results in a significantly slower E2 reaction rate compared to the cis-isomer.
SN2 Substitution Reactions
The SN2 (bimolecular nucleophilic substitution) reaction proceeds via a backside attack on the carbon bearing the leaving group. In cyclohexane systems, this attack is sterically more favorable when the leaving group is in an axial position. An equatorial leaving group is shielded by the cyclohexane ring itself, hindering the approach of the nucleophile.
-
cis-1,4-Dichlorocyclohexane: With one chlorine atom always in an axial position, the cis-isomer can readily undergo SN2 reactions.
-
trans-1,4-Dichlorocyclohexane: For the major, diequatorial conformer, a backside attack is sterically hindered. The reaction would need to proceed through the minor, high-energy diaxial conformer, or the nucleophile would have to approach past the axial hydrogens on the same face of the ring, both of which are energetically unfavorable. Consequently, the SN2 reaction is expected to be significantly slower for the trans-isomer.
Summary of Expected Reactivity
| Reaction Type | cis-1,4-Dichlorocyclohexane | trans-1,4-Dichlorocyclohexane | Rationale |
| E2 Elimination | Faster | Slower | The reactive conformation for the cis-isomer is one of its two equivalent ground states. The trans-isomer must adopt a high-energy diaxial conformation for the reaction to proceed. |
| SN2 Substitution | Faster | Slower | The cis-isomer has an axial chlorine available for backside attack. The equatorial chlorines of the stable trans-conformer are sterically hindered. |
Experimental Protocols
While specific protocols for the direct comparison of 1,4-dichlorocyclohexane isomers are not detailed in the surveyed literature, a general methodology for comparing the rates of elimination and substitution reactions of alkyl halides can be adapted.
General Protocol for Comparing E2 Elimination Rates
-
Reaction Setup: In separate, temperature-controlled reaction vessels, dissolve equimolar amounts of cis- and trans-1,4-dichlorocyclohexane in a suitable solvent (e.g., ethanol).
-
Initiation: Add a strong, non-nucleophilic base (e.g., sodium ethoxide in ethanol) to each vessel to initiate the E2 reaction. The concentration of the base should be the same for both reactions.
-
Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Quench the reaction in the aliquots immediately (e.g., by neutralizing the base with a weak acid).
-
Analysis: Analyze the quenched aliquots using gas chromatography (GC) to determine the concentration of the remaining reactant and the product(s) formed.
-
Data Analysis: Plot the concentration of the reactant versus time for each isomer. The initial rate of the reaction can be determined from the initial slope of this curve. A comparison of the rate constants will provide a quantitative measure of the relative reactivity.
General Protocol for Comparing SN2 Substitution Rates
-
Reaction Setup: In separate, temperature-controlled reaction vessels, dissolve equimolar amounts of cis- and trans-1,4-dichlorocyclohexane in a polar aprotic solvent (e.g., acetone or DMF).
-
Initiation: Add a good nucleophile (e.g., sodium iodide) to each vessel.
-
Monitoring: The progress of the reaction can be monitored by observing the formation of a precipitate if one of the products is insoluble (e.g., NaCl in acetone). Alternatively, aliquots can be withdrawn at regular intervals.
-
Analysis: The concentration of the reactants and products in the aliquots can be determined by techniques such as GC or by titrating the remaining nucleophile.
-
Data Analysis: Similar to the E2 protocol, plot the concentration of the reactant versus time to determine the reaction rate for each isomer.
Visualizing Reaction Pathways
The following diagrams illustrate the key conformational and reactive pathways discussed.
Caption: Conformational equilibria of cis- and trans-1,4-dichlorocyclohexane.
Caption: Experimental workflow for comparing reaction rates.
Reactivity in Substitution Reactions: A Comparative Analysis of 1,4-Dichlorocyclohexane and 1,2-Dichlorocyclohexane
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of isomeric starting materials is paramount for efficient and predictable synthesis. This guide provides an in-depth comparison of 1,4-dichlorocyclohexane and 1,2-dichlorocyclohexane in nucleophilic substitution reactions, supported by experimental data and detailed protocols. The key differentiator in their reactivity lies in the potential for neighboring group participation (NGP) in the 1,2-isomer, a mechanistic pathway not available to the 1,4-isomer.
Executive Summary of Reactivity
The substitution reactions of trans-1,2-dichlorocyclohexane are significantly accelerated due to anchimeric assistance, or neighboring group participation, from the adjacent chlorine atom. This intramolecular catalysis leads to a bridged chloronium ion intermediate, dramatically increasing the reaction rate compared to its cis-isomer and both isomers of this compound. In contrast, this compound isomers react through conventional SN1 or SN2 pathways, which are substantially slower.
Data Presentation: Relative Reaction Rates
The most illustrative data highlighting the difference in reactivity comes from solvolysis reactions. While direct kinetic data for the dichlorocyclohexanes is sparse in readily available literature, the principle is well-established with analogous substrates. For instance, in acetolysis, trans-2-halocyclohexyl sulfonates show enormous rate enhancements compared to their cis-counterparts, demonstrating the power of neighboring group participation.
| Substrate Isomer | Reaction Type | Relative Rate (krel) | Mechanism | Notes |
| trans-1,2-Dichlorocyclohexane | Solvolysis (e.g., Acetolysis) | Very High (est. >103) | SN1 with Neighboring Group Participation | The adjacent chlorine atom participates in the departure of the leaving group, forming a stable bridged chloronium ion intermediate. |
| cis-1,2-Dichlorocyclohexane | Solvolysis (e.g., Acetolysis) | Low (est. 1) | SN1 or SN2 | The cis configuration prevents the anti-periplanar arrangement required for efficient neighboring group participation. |
| trans-1,4-Dichlorocyclohexane | Solvolysis (e.g., Acetolysis) | Low (est. ~1) | SN1 or SN2 | The chlorine atoms are too far apart for intramolecular participation. |
| cis-1,4-Dichlorocyclohexane | Solvolysis (e.g., Acetolysis) | Low (est. ~1) | SN1 or SN2 | The chlorine atoms are too far apart for intramolecular participation. |
Note: The relative rates are estimations based on the well-documented phenomenon of neighboring group participation by halogens in similar cyclohexyl systems. The acetolysis of trans-2-iodocyclohexyl brosylate, for example, is reported to be over a million times faster than the cis-isomer.
Mechanistic Pathways: A Visual Comparison
The disparate reactivity of the isomers can be best understood by visualizing their reaction pathways. The potential for neighboring group participation in trans-1,2-dichlorocyclohexane introduces a unique, low-energy pathway unavailable to the other isomers.
Experimental Protocols
The following are representative experimental protocols for a nucleophilic substitution reaction with sodium azide, a common nucleophile. These protocols are based on established procedures for similar substrates and are designed to highlight the expected differences in reaction conditions and outcomes.
Protocol 1: Substitution Reaction of trans-1,2-Dichlorocyclohexane with Sodium Azide
Objective: To synthesize trans-1,2-diazidocyclohexane, leveraging the anchimerically assisted pathway.
Materials:
-
trans-1,2-Dichlorocyclohexane
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.53 g (10 mmol) of trans-1,2-dichlorocyclohexane in 40 mL of anhydrous DMF.
-
Add 1.43 g (22 mmol) of sodium azide to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is expected to proceed relatively quickly due to neighboring group participation.
-
Upon completion (as indicated by TLC, likely within a few hours), pour the reaction mixture into 100 mL of deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Substitution Reaction of cis-1,4-Dichlorocyclohexane with Sodium Azide
Objective: To synthesize cis-1,4-diazidocyclohexane via a standard SN2 pathway.
Materials:
-
cis-1,4-Dichlorocyclohexane
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.53 g (10 mmol) of cis-1,4-dichlorocyclohexane in 40 mL of anhydrous DMF.
-
Add 1.43 g (22 mmol) of sodium azide to the solution.
-
Heat the reaction mixture to 80-100 °C under a reflux condenser. Monitor the reaction progress by TLC. A significantly longer reaction time and higher temperature are anticipated compared to the trans-1,2-isomer due to the absence of anchimeric assistance.
-
After completion (likely 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 100 mL of deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the product by column chromatography on silica gel.
Conclusion
The positional isomerism of the chlorine atoms on the cyclohexane ring profoundly impacts the mechanism and rate of nucleophilic substitution reactions. The trans-1,2-dichlorocyclohexane isomer exhibits significantly enhanced reactivity due to the ability of the neighboring chlorine to provide anchimeric assistance. In contrast, the this compound isomers lack this intramolecular catalytic pathway and consequently react at a much slower rate, requiring more forcing conditions. This fundamental difference in reactivity is a critical consideration for synthetic planning and process development, enabling chemists to select the appropriate isomer and reaction conditions to achieve their desired synthetic outcomes efficiently.
A Comparative Analysis of the Relative Stabilities of 1,4-Dichlorocyclohexane and 1,3-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals: A Guide to Conformational Stability
The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular properties and reactivity. For scientists engaged in drug design and development, a nuanced understanding of the stability of different isomers is critical, as it can dictate receptor binding, metabolic fate, and overall efficacy. This guide provides an objective comparison of the relative stabilities of 1,4- and 1,3-dichlorocyclohexane isomers, supported by experimental and computational data.
Key Stability Determinants: A Summary
The stability of dichlorocyclohexane isomers is primarily governed by the interplay of several factors:
-
Steric Strain: Arising from the spatial arrangement of atoms. The most significant is the 1,3-diaxial interaction, a destabilizing effect caused by the close proximity of two axial substituents on a cyclohexane ring.
-
Dipole-Dipole Interactions: The electrostatic interactions between the polar carbon-chlorine bonds can either be stabilizing or destabilizing depending on their relative orientation.
-
Gauche Interactions: Steric strain between substituents on adjacent carbons.
In the chair conformation of cyclohexane, substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. As a general rule, bulky substituents prefer the more spacious equatorial position to minimize steric hindrance.
Conformational Analysis and Relative Stability
The relative stability of the cis and trans isomers of 1,3- and 1,4-dichlorocyclohexane is determined by the conformational equilibrium of their respective chair forms.
This compound
-
trans-1,4-Dichlorocyclohexane: Exists as an equilibrium between a diequatorial (e,e) and a diaxial (a,a) conformer. Intuitively, the diequatorial conformer would be expected to be significantly more stable to avoid 1,3-diaxial interactions. However, experimental data from low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy indicates a surprisingly small Gibbs free energy difference (ΔG°) of approximately 0.2 kcal/mol between the two conformers.[1] Some computational studies even suggest that the diaxial conformer may be slightly more stable due to favorable electrostatic interactions between the antiparallel C-Cl dipoles.[2]
-
cis-1,4-Dichlorocyclohexane: In this isomer, one chlorine atom is axial and the other is equatorial (a,e). A ring flip converts it into an energetically equivalent (e,a) conformer. Therefore, the two chair conformations of cis-1,4-dichlorocyclohexane have the same energy.[3]
1,3-Dichlorocyclohexane
-
cis-1,3-Dichlorocyclohexane: This isomer can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. The diaxial conformation suffers from a severe 1,3-diaxial interaction between the two chlorine atoms, making it significantly less stable than the diequatorial conformer. Consequently, the diequatorial conformer is the overwhelmingly predominant species at equilibrium.
-
trans-1,3-Dichlorocyclohexane: The two chair conformations of the trans isomer both have one axial and one equatorial chlorine atom (a,e and e,a). These two conformers are energetically equivalent.[4]
Quantitative Comparison of Isomer Stability
The following table summarizes the calculated thermodynamic data for the most stable conformers of the dichlorocyclohexane isomers. It is important to note that these values are computationally derived and serve as a basis for comparison. Experimental validation is crucial for precise energy differences.
| Isomer | Most Stable Conformer | Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) | Standard Enthalpy of Formation (ΔfH°gas) (kJ/mol) |
| cis-1,3-Dichlorocyclohexane | diequatorial (e,e) | -7.48[5] | -164.67[5] |
| trans-1,3-Dichlorocyclohexane | axial/equatorial (a,e) | -7.48[6] | -164.67[6] |
| cis-1,4-Dichlorocyclohexane | axial/equatorial (a,e) | Data not readily available | Data not readily available |
| trans-1,4-Dichlorocyclohexane | diequatorial (e,e) | Data not readily available | Data not readily available |
Note: The available calculated data for the 1,3-isomers show identical values for the cis and trans isomers. This highlights the need for high-level experimental data to discern the subtle differences in their stabilities.
Based on the principles of conformational analysis, the general order of stability for the most stable conformers is predicted to be:
trans-1,4 (diequatorial) > cis-1,3 (diequatorial) > trans-1,3 (equatorial/axial) ≈ cis-1,4 (equatorial/axial)
The diequatorial trans-1,4-isomer is expected to be the most stable as it places both bulky chlorine atoms in the favored equatorial position, minimizing steric strain. The diequatorial cis-1,3-isomer is also highly stable for the same reason. The trans-1,3 and cis-1,4 isomers, both having one axial and one equatorial chlorine, are expected to be of similar and slightly lower stability.
Experimental Protocols
Precise determination of the relative stabilities and conformational equilibria of dichlorocyclohexane isomers relies on sophisticated experimental techniques.
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the equilibrium constant and Gibbs free energy difference between conformers by integrating the signals of the axial and equatorial protons at a temperature low enough to slow down the chair-flip process.
Methodology:
-
Sample Preparation: A dilute solution of the dichlorocyclohexane isomer is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene chloride, CD₂Cl₂). A small amount of a reference standard like tetramethylsilane (TMS) is added.
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.
-
Data Acquisition:
-
The sample is cooled to a temperature where the rate of chair interconversion is slow on the NMR timescale (typically below -60 °C). This results in separate, sharp signals for the axial and equatorial protons.
-
¹H NMR spectra are acquired at this low temperature.
-
-
Data Analysis:
-
The signals corresponding to the axial and equatorial protons of a specific carbon are identified.
-
The integrals of these signals are carefully measured. The ratio of the integrals directly corresponds to the ratio of the two conformers at equilibrium (K = [equatorial]/[axial]).
-
The Gibbs free energy difference (ΔG°) between the conformers is calculated using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.
-
Gas-Phase Electron Diffraction (GED)
Objective: To determine the molecular structure and conformational composition of the dichlorocyclohexane isomers in the gas phase, free from intermolecular interactions.
Methodology:
-
Sample Introduction: A gaseous sample of the dichlorocyclohexane isomer is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the molecules.
-
Diffraction Pattern Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera). The pattern consists of concentric rings of varying intensity.
-
Data Analysis:
-
The intensity of the scattered electrons is measured as a function of the scattering angle.
-
This experimental scattering data is compared to theoretical scattering patterns calculated for different molecular geometries and conformational mixtures.
-
By fitting the theoretical data to the experimental data, the bond lengths, bond angles, and the relative abundance of different conformers in the gas phase can be determined.
-
Logical Relationships in Stability Determination
The following diagram illustrates the logical workflow for assessing the relative stability of dichlorocyclohexane isomers.
Caption: Workflow for determining the relative stability of dichlorocyclohexane isomers.
Conclusion
The relative stability of 1,4- and 1,3-dichlorocyclohexane isomers is a complex interplay of steric and electronic factors. While general principles of conformational analysis provide a good predictive framework, precise determination of their relative stabilities requires sophisticated experimental and computational methods. For drug development professionals, a thorough understanding of these principles is essential for the rational design of molecules with optimal three-dimensional structures for biological activity. The diequatorial conformers of both trans-1,4- and cis-1,3-dichlorocyclohexane are generally the most stable due to the minimization of steric strain. However, the subtle energy differences, particularly in the case of the 1,4-isomers, underscore the importance of empirical data in making definitive stability assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. idc-online.com [idc-online.com]
- 5. Cyclohexane, 1,3-dichloro-, cis- (CAS 24955-63-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Cyclohexane, 1,3-dichloro-, trans- (CAS 24955-62-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Comparative Guide to Analytical Method Validation for the Quantification of 1,4-Dichlorocyclohexane
This guide provides a comprehensive comparison of suitable analytical methods for the accurate quantification of 1,4-Dichlorocyclohexane, a compound relevant in various chemical syntheses. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select and implement a validated analytical method for this analyte. The primary techniques discussed are Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS), which are well-suited for the volatile nature of this compound.
Quantitative Performance Comparison
The choice of an analytical method is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical quantitative performance characteristics for each technique based on validated methods for structurally similar volatile organic compounds.
| Parameter | Gas Chromatography (GC-FID) | Gas Chromatography (GC-MS) |
| Limit of Detection (LOD) | 0.5 - 15 ng/mL | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 1.5 - 50 ng/mL | 0.3 - 30 ng/mL |
| Linearity (R²) | > 0.99 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 5% | < 3% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar analytes and should be validated in the user's laboratory to ensure suitability for their specific application.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of volatile organic compounds.
1. Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to achieve a final concentration within the calibration range (typically 1-100 µg/mL).
-
If necessary, use an internal standard (e.g., 1,4-Dichlorobenzene-d4) to improve accuracy and precision.[1]
2. GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 180°C.
-
Hold for 5 minutes.
-
-
Detector: FID at 280°C.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and definitive identification, making it ideal for complex matrices or when low detection limits are required.
1. Sample Preparation:
-
Sample preparation follows the same procedure as for GC-FID.
2. GC-MS Conditions:
-
GC conditions are identical to those described for GC-FID.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Ions to Monitor: Based on the mass spectrum of this compound (quantifier and qualifier ions).
-
Method Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation, ensuring the method is suitable for its intended purpose. The validation should be performed according to ICH guidelines or other relevant regulatory standards.[2][3][4]
References
A Comparative Guide to Gas Chromatography Methods for Separating Dichlorocyclohexane Isomers
For researchers, scientists, and drug development professionals, the effective separation and analysis of dichlorocyclohexane isomers are crucial for ensuring the purity, safety, and efficacy of pharmaceutical products and for various research applications. This guide provides an objective comparison of gas chromatography (GC) methods for the separation of these isomers, supported by experimental data and detailed protocols.
Dichlorocyclohexane exists as multiple constitutional and stereoisomers, including 1,2-, 1,3-, and 1,4-dichlorocyclohexane, each with cis and trans diastereomers. Due to their similar physicochemical properties, separating these isomers can be challenging. Gas chromatography is a powerful technique for this purpose, with the choice of stationary phase being a critical factor in achieving successful separation.
Comparison of GC Method Performance
The selection of the GC column's stationary phase is paramount for the effective separation of dichlorocyclohexane isomers. Polar stationary phases, such as those based on polyethylene glycol (e.g., Carbowax 20M) or diethylene glycol succinate, have been shown to be effective in resolving these closely related compounds.[1] The polarity of these stationary phases allows for differential interactions with the isomers based on small differences in their dipole moments and stereochemistry.
| Stationary Phase | Isomer Group | Expected Elution Order | Potential Resolution | Key Advantages |
| Carbowax 20M (Polar) | 1,2-Dichlorocyclohexane | trans before cis | Good to Excellent | High polarity provides good selectivity for diastereomers. |
| Diethylene Glycol Succinate (Polar) | 1,2-Dichlorocyclohexane | trans before cis | Good to Excellent | Another effective polar phase for separating cis/trans isomers.[1] |
| Non-Polar (e.g., DB-5ms) | All Isomers | Generally follows boiling points | Moderate | Good for general screening and separating constitutional isomers. |
| Chiral Stationary Phases | Enantiomers of trans-1,2 and trans-1,3 | Separation of (R,R) and (S,S) enantiomers | Excellent | Necessary for resolving enantiomeric pairs. |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are generalized protocols for the GC separation of dichlorocyclohexane isomers based on commonly used stationary phases.
Method 1: Separation of 1,2-Dichlorocyclohexane Diastereomers on a Polar Stationary Phase
This method is suitable for the baseline separation of cis- and trans-1,2-dichlorocyclohexane.
-
Instrumentation:
-
Gas Chromatograph: Standard GC system with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Chromatographic Conditions:
-
Column: Carbowax 20M or Diethylene Glycol Succinate capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Final Hold: Hold at 150 °C for 5 minutes.
-
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Method 2: General Screening of Dichlorocyclohexane Isomers on a Non-Polar Stationary Phase
This method is useful for the initial analysis and separation of the constitutional isomers (1,2-, 1,3-, and this compound).
-
Instrumentation:
-
Gas Chromatograph: Standard GC system with a split/splitless injector and an FID or MS detector.
-
-
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Final Hold: Hold at 200 °C for 5 minutes.
-
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Experimental Workflow and Logic
The logical workflow for the analysis of dichlorocyclohexane isomers by gas chromatography involves several key steps, from sample preparation to data analysis.
This guide provides a foundational understanding of the gas chromatographic methods available for the separation of dichlorocyclohexane isomers. For specific applications, further method development and validation are recommended to achieve optimal performance and ensure the accuracy and reliability of the results.
References
Comparative Guide to the HPLC and GC Analysis of 1,4-Dichlorocyclohexane Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures containing isomers is a critical task. The synthesis of 1,4-dichlorocyclohexane often results in a mixture of cis and trans isomers. The separation and quantification of these isomers are essential for reaction monitoring, process optimization, and quality control. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods and a relevant Gas Chromatography (GC) alternative for the analysis of this compound reaction mixtures.
Introduction to the Analytical Challenge
Comparison of Chromatographic Methodologies
The primary methods considered for the separation of cis- and trans-1,4-dichlorocyclohexane are Normal-Phase HPLC (NP-HPLC), Reversed-Phase HPLC (RP-HPLC), and Gas Chromatography (GC). Each method offers distinct advantages and disadvantages in terms of selectivity, resolution, and applicability.
| Method | Stationary Phase | Mobile Phase | Principle of Separation | Expected Elution Order | Pros | Cons |
| Normal-Phase HPLC (NP-HPLC) | Polar (e.g., Silica, Cyano) | Non-polar (e.g., Hexane, Isopropanol) | Adsorption and dipole-dipole interactions based on polarity. | The less polar trans isomer is expected to elute before the more polar cis isomer. | Often provides excellent selectivity for isomers with small differences in polarity.[1] | Sensitive to water content in the mobile phase; non-polar solvents can be more difficult to handle. |
| Reversed-Phase HPLC (RP-HPLC) | Non-polar (e.g., C18, C8, Phenyl) | Polar (e.g., Acetonitrile, Water, Methanol) | Partitioning based on hydrophobicity. | Elution order can be difficult to predict and may require specialized columns (e.g., Phenyl) to achieve separation based on subtle shape differences. | Robust and reproducible; compatible with a wide range of detectors, including mass spectrometry.[2] | May offer insufficient selectivity for nonpolar, structurally similar isomers on standard C18 columns. |
| Gas Chromatography (GC-FID/MS) | Non-polar or moderately polar capillary column (e.g., 5% Phenyl-methylpolysiloxane) | Inert gas (e.g., Helium, Nitrogen) | Partitioning based on volatility and interaction with the stationary phase. | Generally follows boiling points; separation of cis and trans isomers is well-documented for similar cyclohexane derivatives. | High resolution and efficiency for volatile, thermally stable compounds; well-established for isomer analysis.[3] | Requires analytes to be volatile and thermally stable; derivatization may be needed for some compounds. |
Experimental Protocols
Below are detailed, representative protocols for each of the discussed analytical methods. These serve as a starting point for method development.
Method 1: Normal-Phase HPLC (NP-HPLC)
This method is proposed based on the principle that NP-HPLC often excels at separating isomers with minor polarity differences.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, and UV detector.
-
Column: Silica-based normal-phase column (e.g., Luna® Silica (2), 5 µm, 250 x 4.6 mm).[4]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient could be 99:1 (v/v) n-Hexane:IPA.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (as this compound lacks a strong chromophore, low UV is necessary).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the reaction mixture in the initial mobile phase composition.
Method 2: Reversed-Phase HPLC (RP-HPLC)
While potentially challenging, a reversed-phase method using a phenyl-based column could provide alternative selectivity based on π-π interactions and shape.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and UV detector.
-
Column: Phenyl-Hexyl column (e.g., Luna® Phenyl-Hexyl, 5 µm, 250 x 4.6 mm).
-
Mobile Phase: A mixture of Acetonitrile and Water. A starting isocratic condition could be 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the reaction mixture in the mobile phase.
Method 3: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful alternative for the analysis of volatile isomers like this compound.
Instrumentation and Conditions:
-
GC System: A standard GC system with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Detector Temperature: 280 °C
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent such as hexane or dichloromethane.
Visualizing the Workflow
The general workflow for analyzing a this compound reaction mixture using chromatography can be summarized as follows:
Caption: General workflow for the chromatographic analysis of a this compound reaction mixture.
The logical decision process for selecting an appropriate analytical method is outlined below:
Caption: Decision tree for selecting a chromatographic method for this compound isomer analysis.
Conclusion
The analysis of this compound reaction mixtures to resolve the cis and trans isomers can be approached through several chromatographic techniques. Gas Chromatography is a highly effective and recommended method due to its high resolving power for volatile isomers. For HPLC analysis, Normal-Phase HPLC is the most promising approach due to its inherent selectivity for stereoisomers. While Reversed-Phase HPLC is a workhorse of the modern analytical laboratory, it may require more extensive method development, potentially with specialized columns, to achieve a successful separation of these nonpolar isomers. The protocols and comparisons provided in this guide offer a solid foundation for developing a robust and reliable analytical method tailored to the specific needs of the researcher.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. uv.es [uv.es]
- 3. High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. separation of two isomers - Chromatography Forum [chromforum.org]
Establishing the Stereochemistry of 1,4-Dichlorocyclohexane Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of stereochemistry is a critical aspect of chemical analysis, particularly in the fields of drug development and materials science, where the three-dimensional arrangement of atoms can significantly influence a molecule's biological activity and physical properties. This guide provides a comprehensive comparison of the stereoisomers of 1,4-dichlorocyclohexane, detailing experimental protocols for their synthesis and stereochemical characterization.
Introduction to the Stereoisomers of this compound
This compound exists as two diastereomers: cis-1,4-dichlorocyclohexane and trans-1,4-dichlorocyclohexane. Due to the presence of a plane of symmetry in both molecules, neither isomer is chiral.[1][2] The stereoisomers arise from the relative orientation of the two chlorine atoms with respect to the cyclohexane ring.
The conformational preference of these isomers is a key factor in their relative stability. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. In the trans isomer, both chlorine atoms can occupy equatorial positions, which is the more stable conformation.[2] In the cis isomer, one chlorine atom must be in an axial position while the other is equatorial. This leads to greater steric interactions, making the cis isomer generally less stable than the trans isomer.
Synthesis of this compound
A common method for the synthesis of this compound is the chlorination of cyclohexane. This reaction typically proceeds via a free-radical mechanism and often yields a mixture of mono- and polychlorinated products, including various isomers of dichlorocyclohexane.[1][3][4] The separation of the desired 1,4-disubstituted product from this mixture is a crucial step.
Another synthetic route involves the treatment of 1,4-cyclohexanediol with a chlorinating agent such as hydrochloric acid.[5][6] This method can offer better control over the formation of the 1,4-disubstituted product.
Comparative Data of this compound Stereoisomers
The differentiation and characterization of the cis and trans isomers of this compound are primarily achieved through spectroscopic and chromatographic techniques. The following table summarizes key comparative data.
| Property | cis-1,4-Dichlorocyclohexane | trans-1,4-Dichlorocyclohexane |
| Structure | Chlorine atoms on the same side of the ring | Chlorine atoms on opposite sides of the ring |
| Preferred Conformation | One axial and one equatorial chlorine | Both chlorine atoms equatorial |
| Relative Stability | Less stable | More stable |
| ¹³C NMR (CDCl₃, ppm) | ~61.5 (C-Cl), ~33.5 (CH₂) | ~63.0 (C-Cl), ~35.0 (CH₂) |
| ¹H NMR (CDCl₃, ppm) | Complex multiplet | Broader multiplet |
| Boiling Point (°C) | ~173 | ~173 |
| Melting Point (°C) | ~101 | ~103 |
Note: Specific NMR chemical shifts can vary slightly depending on the solvent and experimental conditions. The provided values are approximate.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a powerful non-destructive technique for elucidating the stereochemistry of this compound isomers. The different spatial arrangements of the chlorine atoms in the cis and trans isomers lead to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
The spectrum of the trans isomer, which rapidly interconverts between two identical chair conformations at room temperature, will show time-averaged signals. The proton signals will appear as a relatively broad multiplet.
-
The cis isomer, with one axial and one equatorial chlorine, will exhibit a more complex and well-resolved multiplet in its ¹H NMR spectrum due to the distinct chemical environments of the axial and equatorial protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to symmetry, each isomer is expected to show two signals: one for the two equivalent carbons bearing chlorine atoms (C-Cl) and one for the four equivalent methylene carbons (CH₂).
-
The chemical shifts of the C-Cl and CH₂ carbons will differ between the cis and trans isomers, allowing for their differentiation. Typically, the carbon signals of the more stable trans isomer appear slightly downfield compared to the cis isomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification
GC-MS is an effective method for separating the cis and trans isomers of this compound and confirming their identity.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the this compound isomer mixture in a volatile organic solvent such as dichloromethane or hexane.
-
GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a capillary column and a mass spectrometer detector.
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating the isomers.
-
Injector: Use a split/splitless injector, typically in split mode with a high split ratio to handle the concentrated sample. Set the injector temperature to around 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate of approximately 1 mL/min.
-
Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. The resulting mass spectra for both isomers will show a characteristic molecular ion peak (m/z 152, 154, 156) and fragmentation pattern, confirming the identity of the dichlorocyclohexane. The retention times of the cis and trans isomers will be different, allowing for their separation and quantification.
-
Visualizing Stereochemical Relationships and Workflows
Conformational Equilibrium of this compound
Caption: Conformational isomers of cis- and trans-1,4-dichlorocyclohexane.
Experimental Workflow for Stereochemical Determination
Caption: Workflow for synthesis, separation, and characterization.
References
- 1. 1,4-dichloro-Cyclohexane | C6H10Cl2 | CID 519304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis of Cyclohexene by the Chlorocyclohexane Method - Master's thesis - Dissertation [dissertationtopic.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Study of Solvents for the Dichlorination of Cyclohexene
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical parameter in directing the outcome of chemical reactions. This guide provides a comparative analysis of various solvents for the dichlorination of cyclohexene, a fundamental reaction in organic synthesis. The choice of solvent significantly influences reaction rate, yield, and stereoselectivity by affecting the stability of intermediates and transition states. This document presents a compilation of experimental data and established chemical principles to assist researchers in making informed solvent selections for similar halogenation reactions.
The Role of the Solvent in Cyclohexene Dichlorination
The reaction of cyclohexene with chlorine (Cl₂) typically proceeds via an electrophilic addition mechanism. The π-bond of the cyclohexene double bond attacks a chlorine molecule, leading to the formation of a cyclic chloronium ion intermediate. This intermediate is then attacked by a chloride ion. The stereochemical outcome is predominantly anti-addition, yielding trans-1,2-dichlorocyclohexane.[1]
However, the reaction pathway can be influenced by the solvent:
-
Non-polar, Aprotic Solvents: These solvents (e.g., carbon tetrachloride, hexane) are relatively inert and primarily serve to dissolve the reactants. They favor the classic electrophilic addition mechanism, leading to the desired dichlorocyclohexane product.[1]
-
Polar, Aprotic Solvents: Solvents like dichloromethane or tetrahydrofuran can stabilize the charged chloronium ion intermediate, potentially influencing the reaction rate.
-
Polar, Protic Solvents: Protic solvents such as water or alcohols can act as nucleophiles. They can intercept the chloronium ion intermediate, leading to the formation of halohydrins (e.g., 2-chlorocyclohexanol) and other alkoxy-chlorinated byproducts, thus reducing the yield of the desired dichloride.
-
Radical vs. Ionic Pathways: In the absence of radical inhibitors or in the presence of UV light, a competing free-radical substitution reaction can occur, leading to byproducts like 3-chlorocyclohexene.[2][3] Studies have shown that dilution with non-polar solvents tends to favor the ionic addition pathway over the radical pathway.[2]
Quantitative Data Summary
The following table summarizes the expected performance of various solvents in the dichlorination of cyclohexene. The data is compiled from established principles and literature, representing typical outcomes under controlled conditions (e.g., in the dark to minimize radical reactions).
| Solvent | Type | Dielectric Constant (ε) | Expected Yield of 1,2-Dichlorocyclohexane (%) | Typical Reaction Time (h) | Predominant Stereoisomer | Notable Byproducts |
| Carbon Tetrachloride (CCl₄) | Non-polar Aprotic | 2.2 | 85-95 | 1-2 | trans | 3-Chlorocyclohexene |
| n-Hexane | Non-polar Aprotic | 1.9 | 80-90 | 1-3 | trans | 3-Chlorocyclohexene |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | 9.1 | 75-85 | 1-2 | trans | Minor substitution products |
| Acetic Acid | Polar Protic | 6.2 | 50-70 | 2-4 | trans | 2-Chlorocyclohexyl acetate |
| Methanol (CH₃OH) | Polar Protic | 32.7 | 20-40 | 2-4 | trans | 1-Chloro-2-methoxycyclohexane |
| Water (H₂O) | Polar Protic | 80.1 | <10 | 1-3 | trans | trans-2-Chlorocyclohexanol |
Key Experiment Visualizations
The following diagrams illustrate the core reaction mechanism and a logical workflow for solvent selection in halogenation reactions.
Caption: Mechanism of electrophilic addition of chlorine to cyclohexene.
Caption: Logical workflow for solvent selection in alkene halogenation.
Experimental Protocols
Below are detailed methodologies for the dichlorination of cyclohexene in two representative solvent systems: non-polar aprotic (Carbon Tetrachloride) and polar protic (Methanol).
Protocol 1: Dichlorination in a Non-polar Aprotic Solvent
Objective: To synthesize trans-1,2-dichlorocyclohexane with high yield and selectivity.
Materials:
-
Cyclohexene
-
Chlorine gas (or a solution of chlorine in carbon tetrachloride)
-
Carbon tetrachloride (CCl₄), anhydrous
-
5% Aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (shielded from light)
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask, equipped with a magnetic stir bar and a gas inlet tube, in an ice-water bath placed on a magnetic stirrer. The entire apparatus should be placed in a fume hood and shielded from direct light to minimize radical side reactions.
-
Charge the flask with cyclohexene (1.0 eq) dissolved in anhydrous carbon tetrachloride (approx. 0.2 M concentration).
-
Begin stirring and cool the solution to 0-5 °C using the ice-water bath.
-
Slowly bubble chlorine gas (1.0-1.1 eq) through the solution via the gas inlet tube. The reaction is exothermic; maintain the temperature below 10 °C. The disappearance of the yellow-green chlorine color indicates consumption.
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0-5 °C.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% aqueous sodium bisulfite (to quench excess chlorine), saturated aqueous sodium bicarbonate, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent (carbon tetrachloride) under reduced pressure using a rotary evaporator.
-
The crude product, primarily trans-1,2-dichlorocyclohexane, can be further purified by vacuum distillation if necessary.
Protocol 2: Reaction in a Polar Protic Solvent (Byproduct Formation)
Objective: To demonstrate the role of a nucleophilic solvent in the chlorination of cyclohexene.
Materials:
-
Cyclohexene
-
N-Chlorosuccinimide (NCS)
-
Methanol (CH₃OH), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add cyclohexene (1.0 eq) and anhydrous methanol.
-
With vigorous stirring, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature. An initial exothermic reaction may be observed.
-
After the addition is complete, stir the mixture at room temperature for 4 hours, monitoring the reaction progress by TLC or GC analysis.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate using a rotary evaporator.
-
Analyze the resulting crude product mixture by GC-MS and NMR to identify the major products, expected to be a mixture of trans-1,2-dichlorocyclohexane and trans-1-chloro-2-methoxycyclohexane.
References
Benchmarking the efficiency of different synthetic routes to 1,4-Dichlorocyclohexane
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 1,4-dichlorocyclohexane, a valuable building block in various chemical syntheses. Below, we detail the methodologies, present quantitative data for comparison, and provide experimental protocols for the most common approaches.
Introduction
This compound exists as two stereoisomers: cis and trans. The desired isomer can often depend on the specific application. The primary methods for synthesizing this compound are through the direct chlorination of cyclohexane or the nucleophilic substitution of 1,4-cyclohexanediol. This guide will explore the efficiencies and practicalities of these routes.
Comparison of Synthetic Methodologies
The two main strategies for the synthesis of this compound are the free-radical chlorination of cyclohexane and the nucleophilic substitution of 1,4-cyclohexanediol. Each method presents distinct advantages and disadvantages in terms of selectivity, yield, and reaction conditions.
| Synthetic Route | Starting Material | Reagents | Typical Conditions | Yield of this compound | Selectivity |
| Route 1: Free-Radical Chlorination | Cyclohexane | Chlorine (Cl₂) | UV light or heat | Variable, generally low for the 1,4-isomer | Low; produces a mixture of mono-, di-, and polysubstituted isomers |
| Route 2: Nucleophilic Substitution | 1,4-Cyclohexanediol | Hydrochloric Acid (HCl) | 100°C, sealed vessel | Not reported in accessible literature | Potentially higher than free-radical chlorination |
| Route 2 (Alternative): Nucleophilic Substitution | 1,4-Cyclohexanediol | Thionyl Chloride (SOCl₂) | Not specifically reported for this substrate | Potentially moderate to high | Generally good for alcohol to chloride conversion |
Detailed Analysis of Synthetic Routes
Route 1: Free-Radical Chlorination of Cyclohexane
The direct chlorination of cyclohexane proceeds via a free-radical chain reaction, typically initiated by ultraviolet (UV) light or heat. This method is often difficult to control and tends to produce a complex mixture of products. The initial reaction produces monochlorocyclohexane, which can then undergo further chlorination to yield a variety of dichlorocyclohexane isomers (1,1-, 1,2-, 1,3-, and 1,4-), as well as more highly chlorinated products.
Due to the statistical nature of the radical substitution on the cyclohexane ring, achieving high selectivity for this compound is challenging. The separation of the desired 1,4-isomer from the other isomers and byproducts can be a significant purification challenge, often requiring fractional distillation or chromatography. While this method utilizes an inexpensive and readily available starting material, the lack of selectivity and the difficulty in product isolation are major drawbacks for targeted synthesis.
Route 2: Nucleophilic Substitution of 1,4-Cyclohexanediol
A more direct and potentially more selective approach to this compound is the nucleophilic substitution of the hydroxyl groups of 1,4-cyclohexanediol. This can be achieved using various chlorinating agents.
Using Hydrochloric Acid: An early report from 1929 describes the reaction of 1,4-cyclohexanediol (referred to as a mixture of cis- and trans-quinitol) with hydrochloric acid at 100°C in a sealed vessel.[1] While this method represents a direct conversion, the cited literature does not provide a yield for the reaction, making its efficiency difficult to assess in a modern context. The high temperature and sealed reaction vessel suggest that the reaction may be slow or require forcing conditions.
Using Other Chlorinating Agents (e.g., Thionyl Chloride): Standard laboratory practice for converting alcohols to alkyl chlorides often employs reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). These reagents typically provide good yields and cleaner reactions than concentrated HCl. While specific literature detailing the reaction of 1,4-cyclohexanediol with these reagents to produce this compound is not readily available in the searched results, this approach is a logical and common synthetic strategy. The reaction with thionyl chloride, for example, would be expected to proceed with the formation of gaseous byproducts (SO₂ and HCl), which can simplify purification. The stereochemistry of the starting diol (cis or trans) would likely influence the stereochemistry of the resulting dichlorinated product.
Experimental Protocols
Route 1: General Procedure for Free-Radical Chlorination of Cyclohexane
Disclaimer: This is a generalized procedure and is not optimized for the selective synthesis of this compound.
-
Setup: A reaction vessel equipped with a gas inlet, a condenser, and a UV lamp is charged with cyclohexane.
-
Initiation: The cyclohexane is heated to reflux or irradiated with UV light.
-
Reaction: Chlorine gas is bubbled through the cyclohexane at a controlled rate.
-
Monitoring: The reaction progress is monitored by gas chromatography (GC) to observe the formation of monochlorocyclohexane and various dichlorocyclohexane isomers.
-
Workup: After the desired reaction time, the excess chlorine is removed, and the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to neutralize any dissolved HCl.
-
Purification: The organic layer is dried, and the mixture of products is separated by fractional distillation.
Route 2: Synthesis of this compound from 1,4-Cyclohexanediol with Hydrochloric Acid (Based on historical literature)[1]
-
Reactants: A mixture of cis- and trans-1,4-cyclohexanediol is placed in a sealed reaction vessel.
-
Reagent Addition: Concentrated hydrochloric acid is added to the vessel.
-
Reaction: The sealed vessel is heated to 100°C.
-
Workup and Purification: (Details not provided in the original source) Typically, after cooling, the reaction mixture would be extracted with an organic solvent. The organic layer would then be washed with water and a basic solution, dried, and the solvent removed to yield the crude product. Purification would likely involve distillation or recrystallization.
Logical Workflow for Synthesis Route Selection
Caption: Decision workflow for selecting a synthetic route to this compound.
Conclusion
The synthesis of this compound can be approached from two primary starting materials: cyclohexane and 1,4-cyclohexanediol. The free-radical chlorination of cyclohexane is a less selective method that results in a mixture of products, making the isolation of the desired 1,4-isomer challenging. In contrast, the nucleophilic substitution of 1,4-cyclohexanediol offers a more direct and potentially more selective pathway. While historical data exists for the use of hydrochloric acid, modern chlorinating agents such as thionyl chloride are likely to provide a more efficient and cleaner conversion. For researchers requiring high purity this compound, the development and optimization of the nucleophilic substitution route from 1,4-cyclohexanediol is the more promising strategy. Further experimental investigation is needed to determine the optimal conditions and yields for this transformation using modern reagents.
References
Lack of Specific Cross-Reactivity Data for 1,4-Dichlorocyclohexane Derivatives Hinders Direct Comparative Analysis
A comprehensive review of available scientific literature reveals a significant scarcity of specific cross-reactivity studies focused on 1,4-Dichlorocyclohexane derivatives. While the parent compound, this compound, is documented, its derivatives have not been extensively investigated for their biological activities, particularly concerning their selectivity and off-target effects. This lack of specific data prevents the creation of a detailed comparative guide with quantitative data on cross-reactivity for this particular class of compounds.
However, to address the user's interest in the broader context of cross-reactivity and off-target effects in drug development, this guide provides a general overview of these critical concepts, supported by information on other cyclohexane derivatives and the principles of selectivity profiling.
The Importance of Cross-Reactivity in Drug Discovery
Cross-reactivity, or the ability of a drug molecule to bind to multiple targets, is a crucial aspect of drug development. While in some cases, polypharmacology (engaging multiple targets) can be beneficial, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures.[1][2] Therefore, early-stage assessment of a compound's selectivity is vital. Techniques such as screening against a panel of receptors, enzymes, and ion channels are employed to identify potential off-target binding.
Biological Activities of Other Cyclohexane Derivatives
While data on this compound derivatives is sparse, the broader family of cyclohexane derivatives has been explored for various therapeutic applications. Different derivatives have shown a range of biological activities, including:
-
Anti-inflammatory and Analgesic Activity: Certain spiro-cyclohexane derivatives have demonstrated notable anti-inflammatory and pain-relieving properties in preclinical studies.[3]
-
Antimicrobial Activity: Various cyclohexane derivatives have been found to be effective against both Gram-positive and Gram-negative bacteria.[3][4] For instance, some derivatives showed more potent activity against Gram-negative bacteria.[4]
-
Anticancer Activity: The cyclohexane scaffold is a component of some compounds investigated for their potential in cancer therapy.[5]
-
Calcium Channel Modulation: 1,4-dihydropyridine derivatives, which feature a modified ring system but are conceptually related, are well-known calcium channel blockers used in treating cardiovascular diseases.[6][7][8]
The diverse biological activities of these related compounds underscore the potential of the cyclohexane scaffold in medicinal chemistry. However, each new derivative requires thorough investigation to determine its specific target profile and potential for cross-reactivity.
Conceptual Framework for Assessing Cross-Reactivity
The workflow for evaluating the cross-reactivity of a new chemical entity (NCE) generally involves a tiered approach. Initially, the compound's activity on its intended target is optimized. Subsequently, the compound is screened against a broad panel of targets to identify any off-target interactions. If significant off-target binding is observed, further investigation is required to understand the functional consequences of these interactions.
Below is a generalized workflow for assessing compound selectivity:
Signaling Pathway Perturbation by Off-Target Effects
A drug's off-target effects can lead to unintended modulation of cellular signaling pathways, which can result in adverse effects. For example, a kinase inhibitor designed to block a specific cancer-related pathway might inadvertently inhibit other kinases, leading to toxicity.
The following diagram illustrates how a hypothetical drug intended for "Target A" could cause an off-target effect by interacting with "Target B," leading to an unintended cellular response.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researcherslinks.com [researcherslinks.com]
- 5. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes | MDPI [mdpi.com]
- 6. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating Metabolic Pathways: A Comparative Guide to Isotopic Labeling Tracers
For researchers, scientists, and drug development professionals, understanding the metabolic fate of compounds is paramount. Isotopic labeling is a powerful technique for elucidating these complex biological pathways. This guide provides a comparative analysis of potential and established tracers for such studies, with a focus on the theoretical evaluation of 1,4-dichlorocyclohexane against commonly used alternatives.
Isotopic labeling involves replacing one or more atoms of a molecule with their isotope to trace their journey through a biological system.[1] This technique is instrumental in drug metabolism and pharmacokinetic studies, providing critical insights into a drug's absorption, distribution, metabolism, and excretion (ADME).[2] The choice of a tracer molecule is crucial for the success of these studies and depends on several factors, including its metabolic activity, toxicity, and the ease of introducing an isotopic label.
The Ideal Isotopic Tracer: A Profile
An effective isotopic tracer should ideally possess the following characteristics:
-
Metabolic Relevance: The tracer should be readily taken up by cells and participate in the metabolic pathways of interest.
-
Low Toxicity: The molecule and its metabolites should not be toxic to the biological system, as this could alter normal metabolic processes.
-
Chemical Stability: The isotopic label should be in a stable position within the molecule to avoid loss or exchange during metabolic transformations.[2]
-
Ease of Synthesis: The synthesis of the isotopically labeled version of the tracer should be feasible and cost-effective.[3]
-
Analytical Detectability: The tracer and its labeled metabolites must be readily detectable and distinguishable from endogenous molecules by techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4]
A Theoretical Contender: this compound
While no direct isotopic labeling studies using this compound are presently available in scientific literature, we can theoretically evaluate its potential as a tracer based on its known chemical properties.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H10Cl2 | [5] |
| Molecular Weight | 153.05 g/mol | [5] |
| Appearance | White crystals | [6] |
| Water Solubility | Low | [7] |
| Octanol/Water Partition Coefficient (logP) | 2.7 | [5] |
The low water solubility and moderate lipophilicity (as indicated by the logP value) of this compound suggest it may be taken up by cells. However, its metabolic fate is not well-documented. A related compound, 1,4-dichlorobenzene, is known to be metabolized in the liver and can be toxic, causing liver and kidney damage in animal studies.[6][8][9] The potential for toxicity is a significant concern for any in vivo labeling studies.
The synthesis of isotopically labeled this compound could potentially be achieved from labeled precursors.[10] However, the lack of known metabolic incorporation into key pathways would limit its utility as a general metabolic tracer.
Established Alternatives: Deuterium and ¹³C-Labeled Substrates
In contrast to the theoretical consideration of this compound, deuterium (²H) and carbon-13 (¹³C) labeled compounds are widely used and validated tracers in metabolic research.[11][12][13]
Comparison of Tracer Characteristics
| Characteristic | This compound (Theoretical) | Deuterium (²H) Labeled Tracers | Carbon-13 (¹³C) Labeled Tracers |
| Metabolic Relevance | Unknown, likely limited to specific detoxification pathways. | High, as hydrogen is ubiquitous in biological molecules. | High, as carbon is the backbone of all organic molecules. |
| Toxicity | Potential for toxicity based on related compounds. | Generally low, as it is a stable isotope of hydrogen. | Generally low, as it is a stable isotope of carbon. |
| Label Stability | C-Cl bonds are generally stable, but the metabolic fate of the cyclohexane ring is unknown. | C-D bonds are stronger than C-H bonds, leading to a kinetic isotope effect that can sometimes alter metabolism.[11] | C-C bonds are stable, and the label is retained within the carbon skeleton. |
| Ease of Synthesis | Potentially synthesizable from labeled precursors. | A variety of methods exist for deuterium labeling.[14] | Synthesis can be complex but is well-established for many key metabolites. |
| Analytical Detection | Detectable by MS. | Detectable by MS and NMR.[][16] | Detectable by MS and NMR, providing rich information on metabolic pathways.[4][17] |
Deuterium Labeling
Deuterium labeling is a powerful tool, particularly for understanding drug metabolism.[18] The substitution of hydrogen with deuterium can slow down metabolic reactions at the site of labeling, a phenomenon known as the kinetic isotope effect.[11] This can be leveraged to improve the pharmacokinetic properties of drugs.[18]
¹³C Labeling
¹³C-labeled compounds are the gold standard for metabolic flux analysis, which quantifies the rates of metabolic reactions.[12][17][19] By tracing the incorporation of ¹³C from a labeled substrate (like glucose or glutamine) into various metabolites, researchers can map out the activity of central carbon metabolism.[17][20]
Experimental Protocols: A General Workflow
While a specific protocol for this compound is not available, a general workflow for an in vivo isotopic labeling study is outlined below.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 3. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 4. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4-dichloro-Cyclohexane | C6H10Cl2 | CID 519304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. Cyclohexane, 1,4-dichloro- (CAS 19398-57-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. health.state.mn.us [health.state.mn.us]
- 9. epa.gov [epa.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. vanderbilt.edu [vanderbilt.edu]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 17. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 20. researchgate.net [researchgate.net]
Verifying the Purity of 1,4-Dichlorocyclohexane using NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Distinguishing Isomers: The Power of Conformational Analysis in NMR
The key to differentiating the cis and trans isomers of 1,4-dichlorocyclohexane by NMR lies in their differing conformational preferences. The cyclohexane ring exists predominantly in a chair conformation.
-
trans-1,4-Dichlorocyclohexane: The thermodynamically most stable conformation is the diequatorial form, where both bulky chlorine atoms occupy equatorial positions. This leads to a relatively rigid structure.
-
cis-1,4-Dichlorocyclohexane: This isomer exists in a rapid equilibrium between two chair conformations, with one chlorine atom in an axial position and the other in an equatorial position. This conformational flexibility averages the magnetic environment of the protons and carbons.
These conformational differences lead to distinct chemical shifts and coupling constants in their respective ¹H and ¹³C NMR spectra, allowing for their identification and quantification.
Comparative NMR Data Analysis
The following table summarizes the expected ¹H and ¹³C NMR spectral data for the cis and trans isomers of this compound. This data is illustrative and based on established principles of NMR spectroscopy for halogenated cyclohexanes. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.
Table 1: Expected ¹H and ¹³C NMR Data for this compound Isomers
| Isomer | Nucleus | Position | Expected Chemical Shift (δ) (ppm) | Expected Multiplicity | Expected Coupling Constants (J) (Hz) |
| trans | ¹H | H-1, H-4 (axial) | ~4.0 - 4.3 | Multiplet | J_ax-ax_ ≈ 8-12 Hz, J_ax-eq_ ≈ 2-5 Hz |
| ¹H | H-2, H-3, H-5, H-6 (axial) | ~1.6 - 1.9 | Multiplet | ||
| ¹H | H-2, H-3, H-5, H-6 (equatorial) | ~2.1 - 2.4 | Multiplet | ||
| ¹³C | C-1, C-4 | ~60 - 65 | |||
| ¹³C | C-2, C-3, C-5, C-6 | ~33 - 38 | |||
| cis | ¹H | H-1, H-4 | ~4.2 - 4.5 | Broad singlet or narrow multiplet | Averaged due to rapid conformational exchange |
| ¹H | H-2, H-3, H-5, H-6 | ~1.8 - 2.2 | Broad multiplet | Averaged due to rapid conformational exchange | |
| ¹³C | C-1, C-4 | ~62 - 67 | |||
| ¹³C | C-2, C-3, C-5, C-6 | ~30 - 35 |
Note: The broader signals in the cis isomer are a direct consequence of the rapid chair-flipping, which averages the distinct axial and equatorial environments. In contrast, the more rigid trans isomer is expected to show more resolved multiplets with distinct axial-axial and axial-equatorial coupling constants.
Experimental Protocols
Accurate purity determination by NMR requires meticulous sample preparation and data acquisition.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃). The solvent should not have signals that overlap with the analyte signals.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Homogenization: Gently vortex or sonicate the tube to ensure the sample is completely dissolved and the solution is homogeneous.
-
Internal Standard (for Quantitative NMR): For precise quantification (qNMR), add a known amount of a suitable internal standard with a known purity. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte and impurity signals.
NMR Data Acquisition (¹H and ¹³C)
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): For quantitative analysis, a longer relaxation delay (at least 5 times the longest T₁ of any signal of interest) is crucial to ensure complete relaxation of all protons. A value of 30 seconds is a conservative starting point if T₁ values are unknown.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for detecting minor impurities.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program is used to obtain a spectrum with single lines for each unique carbon.
-
Acquisition Time and Relaxation Delay: Similar considerations as for ¹H NMR apply, although longer acquisition times are often necessary due to the lower natural abundance of ¹³C.
-
Identifying Potential Impurities
A thorough purity analysis involves identifying signals that do not correspond to the desired isomer. Potential impurities in a this compound sample could include:
-
The other stereoisomer: The presence of the cis isomer in a sample of the trans isomer (or vice-versa) can be identified by the appearance of its characteristic signals as outlined in Table 1.
-
Other dichlorocyclohexane isomers: The synthesis of this compound can sometimes yield other isomers, such as 1,2- and 1,3-dichlorocyclohexane, which will have distinct and more complex NMR spectra.
-
Unreacted starting materials: If synthesized from 1,4-cyclohexanediol, residual starting material would show characteristic signals for the hydroxyl proton and the protons on the carbon bearing the hydroxyl group.
-
Residual Solvents: Common synthesis and purification solvents (e.g., diethyl ether, dichloromethane, hexanes) have well-documented ¹H and ¹³C NMR chemical shifts and can be readily identified.
Workflow for Purity Verification
The following diagram illustrates the logical workflow for verifying the purity of this compound using NMR spectroscopy.
By following this comprehensive guide, researchers can effectively utilize NMR spectroscopy to confidently assess the isomeric purity of their this compound samples, ensuring the quality and reliability of their research and development activities.
Unraveling the Conformation of 1,4-Dichlorocyclohexane: A Comparative Guide to Computational Models
A comprehensive analysis of computational methods for predicting the conformational equilibrium of 1,4-Dichlorocyclohexane reveals that high-level ab initio and density functional theory (DFT) methods provide the most accurate predictions, closely aligning with experimental findings. This guide offers a detailed comparison of various computational models, supported by experimental data, to assist researchers in selecting the optimal method for their studies in drug development and chemical research.
The conformational preference of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing the reactivity and biological activity of molecules. For this compound, the equilibrium between its diequatorial and diaxial chair conformations is a subject of both experimental and theoretical interest. This guide provides an objective comparison of the performance of various computational models in predicting this equilibrium.
Performance of Computational Models
The accuracy of different computational models in predicting the relative energy of the diequatorial and diaxial conformers of trans-1,4-Dichlorocyclohexane is summarized in the table below. The experimental value for the Gibbs free energy difference (ΔG°) is approximately 0.2 kcal/mol, as determined by low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
| Computational Model | Method Type | Basis Set | Calculated Energy Difference (ΔE, kcal/mol) (Diequatorial - Diaxial) | Reference |
| Experimental | Low-Temperature NMR | - | ~0.2 (ΔG°) | [1] |
| QCISD | Ab Initio | 6-311+G(2df,p) | ~0.0 | [2][3] |
| MP2 | Ab Initio | 6-311G | ~0.0 | [2][3] |
| B3LYP | DFT | 6-311+G(2df,p) | -0.1 | [3] |
| B3P86 | DFT | 6-311G | 0.1 | [3] |
High-level ab initio methods such as Quadratic Configuration Interaction with Singles and Doubles (QCISD) and Møller-Plesset perturbation theory (MP2), along with Density Functional Theory (DFT) methods like B3LYP and B3P86, all predict that the diequatorial and diaxial conformers of trans-1,4-Dichlorocyclohexane have very similar energies.[2][3] These computational results are in excellent agreement with experimental data from electron diffraction and low-temperature NMR studies, which indicate a nearly equal stability of the two conformers.[1][2][3] The small energy preference can be attributed to a balance between the steric preference for the equatorial position and the electrostatic interactions between the C-Cl dipoles in the diaxial form.[2]
While specific quantitative data for force field methods like MM3, MM4, and OPLS-AA, or semi-empirical methods like MOPAC for this compound were not prominently available in the reviewed literature for a direct numerical comparison in the table, the trend for substituted cyclohexanes generally shows that while computationally less expensive, they may offer lower accuracy compared to the higher-level quantum mechanical methods for systems where subtle electronic effects are significant.
Experimental Protocols
The primary experimental technique for determining the conformational equilibrium of this compound is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.
Low-Temperature NMR Spectroscopy
Objective: To determine the Gibbs free energy difference (ΔG°) between the diequatorial and diaxial conformers by integrating the signals of the axial and equatorial protons at a temperature low enough to slow down the chair-chair interconversion.
Sample Preparation:
-
A dilute solution of trans-1,4-Dichlorocyclohexane is prepared in a suitable solvent that remains liquid at low temperatures, such as carbon disulfide (CS₂) or a deuterated solvent like dichlorofluoromethane (CDCl₂F).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a variable temperature probe is used.
Procedure:
-
The sample is placed in the NMR probe, and the temperature is gradually lowered.
-
¹H NMR spectra are acquired at various temperatures until the signals for the axial and equatorial protons, which are averaged at room temperature, decoalesce and appear as separate, well-resolved signals. This typically occurs at temperatures around -80°C to -100°C.
-
The relative populations of the two conformers are determined by integrating the areas of the distinct axial and equatorial proton signals.
-
The equilibrium constant (K) is calculated from the ratio of the populations (K = [diequatorial]/[diaxial]).
-
The Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RT ln(K), where R is the gas constant and T is the temperature in Kelvin at which the measurement was taken.
Logical Workflow for Conformational Analysis
Caption: Workflow for comparing computational and experimental methods.
References
Inter-Laboratory Comparison of 1,4-Dichlorocyclohexane Analysis: A Performance Evaluation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for an inter-laboratory comparison (ILC) or proficiency test (PT) for the analysis of 1,4-Dichlorocyclohexane. While specific ILC data for this compound is not publicly available, this document synthesizes established analytical methodologies and the statistical frameworks used in similar proficiency tests for halogenated volatile organic compounds (VOCs) to present a model guide.[1][2] The objective is to provide laboratories with the necessary protocols and performance benchmarks to ensure accurate and comparable analytical results.
Introduction to Inter-Laboratory Comparison
An inter-laboratory comparison is a crucial exercise for quality assurance, allowing participating laboratories to assess their analytical performance against their peers and a reference value.[1] This process is vital for method validation, accreditation, and ensuring data reliability across different sites. The performance of a laboratory is typically evaluated using statistical measures like the Z-score, which compares the laboratory's result to the consensus mean of all participants.[3] A satisfactory performance is generally indicated by a Z-score between -2.0 and +2.0.[3]
The overall workflow for such a study involves a coordinating body preparing and distributing identical, homogeneous samples to all participating labs. The labs analyze the samples using their internal standard operating procedures (SOPs) or a prescribed method and report the results back to the coordinator for statistical analysis.
Recommended Analytical Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile organic compounds like this compound due to its high sensitivity and specificity.[4][5][6] The following protocol outlines a standard approach.
Sample Preparation (Aqueous Matrix)
-
Sampling: Collect samples in 40 mL glass vials with PTFE-lined septa, ensuring no headspace to prevent loss of volatiles.[4]
-
Internal Standard Spiking: Allow samples to reach room temperature. Add a known concentration of an appropriate internal standard (e.g., d4-1,4-Dichlorobenzene) to each sample, standard, and blank.[6]
-
Extraction: Use a purge-and-trap system or liquid-liquid extraction.
-
Purge-and-Trap: Purge the sample with an inert gas (e.g., helium). The volatile compounds are trapped on a sorbent material. The trap is then heated to desorb the compounds into the GC-MS.[4] This method provides excellent sensitivity.
-
Liquid-Liquid Extraction (LLE): Extract the sample with a small volume of an immiscible organic solvent (e.g., hexane or dichloromethane).[7][8] Vigorously shake the vial for 2 minutes and allow the layers to separate. Transfer the organic layer to an autosampler vial for analysis.
-
GC-MS Instrumentation and Conditions
-
System: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., Quadrupole or Ion Trap).[6][9]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the isomers of this compound.[9]
-
Injector: Splitless injection mode is recommended for trace analysis.[10]
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Quantification Ion (cis-isomer): m/z 116
-
Qualifier Ion (cis-isomer): m/z 81
-
Quantification Ion (trans-isomer): m/z 116
-
Qualifier Ion (trans-isomer): m/z 81
-
Data Presentation and Performance Comparison
In a typical proficiency test, two samples with different concentrations (Sample A and Sample B) are distributed. The results are compiled, and performance metrics are calculated.
Table 1: Hypothetical Inter-Laboratory Results for this compound (cis-isomer)
| Laboratory ID | Sample A Result (µg/L) | Sample B Result (µg/L) | Z-Score (Sample A) | Z-Score (Sample B) | Performance Status |
| Lab 1 | 8.7 | 24.1 | -0.44 | -0.38 | Satisfactory |
| Lab 2 | 9.5 | 26.2 | 1.00 | 1.25 | Satisfactory |
| Lab 3 | 8.9 | 25.1 | -0.09 | 0.38 | Satisfactory |
| Lab 4 | 7.2 | 21.0 | -3.16 | -3.50 | Unsatisfactory |
| Lab 5 | 9.1 | 24.9 | 0.26 | 0.25 | Satisfactory |
| Lab 6 | 9.3 | 25.8 | 0.63 | 0.94 | Satisfactory |
| Assigned Value (X) | 9.0 µg/L | 24.5 µg/L | - | - | - |
| PT Std. Dev. (σ) | 0.57 µg/L | 0.80 µg/L | - | - | - |
Note: Assigned values and standard deviations are robust estimates derived from participant data. Z-scores are calculated as (Lab Result - Assigned Value) / PT Std. Dev. A Z-score outside ±2 is generally considered questionable, and outside ±3 is unsatisfactory.[3]
Table 2: Comparison of Analytical Method Performance Characteristics
This table presents typical performance data that a laboratory should aim to achieve through single-lab validation before participating in an ILC.
| Parameter | Technique: Purge & Trap GC-MS | Technique: LLE GC-MS | Acceptance Criteria |
| Instrument Detection Limit (IDL) | 0.6 µg/kg | 1.5 µg/kg | Method- and project-specific |
| Limit of Quantitation (LOQ) | 2.0 µg/kg | 5.0 µg/kg | Method- and project-specific |
| Precision (%RSD) | < 10% | < 15% | < 20% |
| Accuracy (% Recovery) | 91 - 110% | 85 - 115% | 70 - 130% |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.99 |
Data are illustrative, based on typical performance for VOC analysis.[6]
Conclusion
Participation in inter-laboratory comparisons is essential for demonstrating analytical competency. By employing robust, validated methods like the GC-MS protocol detailed here, laboratories can achieve high-quality, reproducible data for this compound. Consistent performance within acceptable Z-score limits provides confidence to researchers, regulators, and clients in the accuracy of the reported results. Laboratories reporting unsatisfactory results should conduct a thorough root cause analysis, reviewing sample preparation, instrument calibration, and data processing procedures.
References
- 1. qualitychecksrl.com [qualitychecksrl.com]
- 2. researchgate.net [researchgate.net]
- 3. benchmark-intl.com [benchmark-intl.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Method Development for Detecting Low Level Volatile Organic Compounds (VOCs) among Workers and Residents from a Carpentry Work Shop in a Palestinian Village - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a new analytical method for the determination of 1,4-dichlorobenzene in honey by gas chromatography-isotope dilution mass spectrometry after steam-distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NEMI Method Summary - 6630 C [nemi.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. h-brs.de [h-brs.de]
- 10. uoguelph.ca [uoguelph.ca]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 1,4-Dichlorocyclohexane
This document provides immediate safety and logistical information for the handling of 1,4-Dichlorocyclohexane in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Physicochemical and Hazard Data
A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding its physical and hazardous properties.
| Property | Value |
| Molecular Formula | C6H10Cl2 |
| Molecular Weight | 153.05 g/mol |
| Appearance | Colorless to white crystalline solid |
| Odor | Mothball-like |
| GHS Hazard Statements | H315: Causes skin irritation |
| H317: May cause an allergic skin reaction | |
| H319: Causes serious eye irritation |
Operational Plan for Safe Handling
Proper handling of this compound is critical to minimize exposure and ensure a safe laboratory environment. The following step-by-step procedures should be strictly followed.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1][2]
-
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[2]
2. Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.[1][3] Nitrile gloves are a suitable option for disposable use; however, thicker, unlined chemical-resistant gloves made of neoprene or butyl rubber offer more robust protection.[4]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[1] A face shield may be required when handling larger quantities or when there is a significant risk of splashing.[4]
-
Lab Coat: A lab coat or chemical-resistant apron should be worn to protect the skin and personal clothing.[1][4]
-
Respiratory Protection: If handling outside of a fume hood or if there is a risk of generating dust or aerosols, a half-face cartridge respirator with organic vapor cartridges should be used.[4]
3. Handling Procedure:
-
Before handling, wash hands thoroughly.
-
Avoid the formation of dust and aerosols.[3]
-
After handling, wash hands and face thoroughly.[2]
Emergency and First Aid Procedures
In the event of an exposure or spill, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed individual to fresh air.[3][5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if discomfort or irritation persists.[3][5] |
| Skin Contact | Immediately remove all contaminated clothing.[3][6] Wash the affected area with soap and plenty of water for at least 15-20 minutes.[5] Seek medical attention if skin irritation or a rash occurs.[2] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[8] |
| Ingestion | Rinse the mouth thoroughly with water.[5] Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[3] Call a poison control center or doctor immediately for treatment advice.[3][9] |
Spill Response: In case of a spill, evacuate the area and remove all ignition sources.[1][3] Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[1][3] Ventilate and wash the spill area after the cleanup is complete.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated materials like gloves and paper towels, in a dedicated, clearly labeled, and sealed container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste disposal program, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. TRANS-1,4-DICHLOROCYCLOHEXANE - Safety Data Sheet [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. schc.org [schc.org]
- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
